Simurosertib
描述
This compound is an orally bioavailable inhibitor of cell division cycle 7 (cell division cycle 7-related protein kinase; CDC7), with potential antineoplastic activity. Upon administration, this compound binds to and inhibits CDC7; this prevents the initiation of DNA replication during mitosis, which causes cell cycle arrest and induces apoptosis. This inhibits cell growth in CDC7-overexpressing tumor cells. CDC7, a serine/threonine kinase and cell division cycle protein, is overexpressed in a variety of cancers and plays a key role in the activation of DNA replication and the regulation of cell cycle progression.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
CDC7-selective inhibito
Structure
3D Structure
属性
IUPAC Name |
2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXKJKTISMIOW-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330782-76-7 | |
| Record name | Simurosertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simurosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SIMUROSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Simurosertib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simurosertib (also known as TAK-931) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] Its mechanism of action in cancer cells is centered on the disruption of DNA replication initiation, a critical process for rapidly proliferating tumor cells. By inhibiting CDC7, this compound prevents the phosphorylation of the minichromosome maintenance complex 2 (MCM2), a key component of the pre-replication complex.[1][2] This blockade of MCM2 phosphorylation stalls the firing of replication origins, leading to replication stress, S-phase cell cycle delay, and ultimately, the induction of apoptosis.[3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways and workflows.
Core Mechanism of Action
This compound's primary molecular target is the serine/threonine kinase CDC7.[1] In complex with its regulatory subunit, Dbf4, CDC7 forms an active kinase that is essential for the G1/S phase transition of the cell cycle.[5] The core function of the CDC7/Dbf4 complex is to phosphorylate multiple sites on the MCM2-7 helicase complex, which is loaded onto DNA at replication origins. This phosphorylation is the critical trigger for the initiation of DNA replication.
This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDC7, preventing the transfer of phosphate (B84403) to its substrates, most notably MCM2.[2] The inhibition of MCM2 phosphorylation has a cascade of downstream effects within the cancer cell:
-
Inhibition of DNA Replication Initiation: Without phosphorylated MCM2, the replication origins fail to "fire," effectively halting the initiation of DNA synthesis.[6]
-
Induction of Replication Stress: The inability to initiate replication leads to an accumulation of stalled replication forks and single-stranded DNA, a state known as replication stress.[3][4]
-
S-Phase Delay: The cellular machinery detects this replication stress and activates cell cycle checkpoints, causing a delay in the S-phase of the cell cycle.[3][4]
-
Apoptosis: In cancer cells, which are often highly dependent on efficient DNA replication and may have compromised checkpoint responses, prolonged replication stress and cell cycle arrest trigger programmed cell death, or apoptosis.[6]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound from preclinical studies.
| Parameter | Value | Assay/System |
| IC50 vs. CDC7 Kinase | <0.3 nM | In vitro CDC7 enzyme assay[3] |
| IC50 vs. pMCM2 (cellular) | 17 nM | HeLa cells[7] |
| EC50 (Proliferation) | 81 nM | COLO 205 cells[7] |
| GI50 Range (Proliferation) | 30.2 - >10,000 nM | Variety of cancer cell lines[7] |
Table 1: In Vitro and Cellular Activity of this compound.
| Cell Line | Cancer Type | Reported Activity |
| COLO 205 | Colorectal Cancer | Significant anti-proliferative and anti-tumor activity[7] |
| SW948 | Pancreatic Cancer | Marked, dose-dependent anti-tumor activity in xenograft models[3] |
| HeLa | Cervical Cancer | Inhibition of MCM2 phosphorylation[7] |
Table 2: Activity of this compound in Selected Cancer Cell Lines.
Experimental Protocols
In Vitro CDC7 Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound against the CDC7 kinase.
Methodology:
-
Reaction Setup: In a suitable microplate, combine recombinant human CDC7/Dbf4 complex with a specific peptide substrate derived from MCM2 in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) or a vehicle control (e.g., DMSO) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate. A common method is to use a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Western Blot Analysis of Phospho-MCM2
Objective: To assess the in-cell target engagement of this compound by measuring the phosphorylation of its direct substrate, MCM2.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa or COLO 205) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]
-
SDS-PAGE and Protein Transfer: Normalize protein samples to equal concentrations, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for phospho-MCM2 (e.g., at Ser40) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Quantify the band intensities and normalize the phospho-MCM2 signal to a loading control (e.g., GAPDH or total MCM2).
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.[10]
-
Incubation: Incubate the plates for a defined period, typically 72 hours, in a humidified incubator at 37°C and 5% CO2.[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[11]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the drug concentration to determine the EC50 or GI50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the CDC7/Dbf4 complex, preventing MCM2 phosphorylation and leading to replication stress and apoptosis.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Logical Relationship of this compound's Cellular Effects
Caption: Logical cascade of events following this compound treatment, from target inhibition to anti-tumor effect.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
TAK-931 (Simurosertib): A Technical Guide to a Potent and Selective CDC7 Kinase Inhibitor
Executive Summary
Cell division cycle 7 (CDC7) kinase is a critical serine/threonine kinase that plays an indispensable role in the initiation of DNA replication. Its overexpression in a wide array of human cancers has been linked to poor clinical outcomes, making it a compelling target for anticancer drug development.[1][2] TAK-931 (Simurosertib) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of CDC7.[3][4] By inducing replication stress, TAK-931 triggers cell cycle arrest and subsequent cell death in cancer cells, demonstrating a unique therapeutic mechanism.[3][5] This technical guide provides a comprehensive overview of the core function of TAK-931, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the protocols for essential experiments used in its characterization.
Introduction to CDC7 Kinase
CDC7 is a serine/threonine kinase that is essential for the G1/S transition of the cell cycle and the subsequent progression through S phase.[1][6] It forms an active heterodimeric complex with its regulatory subunit, Dbf4 (or Drf1), also known as Activator of S-phase Kinase (ASK).[7] This active complex, referred to as Dbf4-dependent kinase (DDK), is fundamental for initiating DNA replication.[7][8]
The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[8][9] During the G1 phase, the MCM complex is loaded onto replication origins as part of the pre-replicative complex (pre-RC). For DNA synthesis to begin, these origins must be "fired," a process initiated by DDK-mediated phosphorylation of multiple MCM subunits.[9][10] This phosphorylation event is a prerequisite for the recruitment of other replication machinery, the unwinding of DNA, and the start of DNA synthesis.[9] Given this pivotal role, inhibiting CDC7 offers a targeted approach to halt the proliferation of rapidly dividing cancer cells that are highly dependent on robust DNA replication.[5][8]
TAK-931: A Selective CDC7 Inhibitor
TAK-931 is an orally active, selective, and ATP-competitive inhibitor of CDC7 kinase.[11] Preclinical studies have demonstrated its high potency and selectivity.
Biochemical and Cellular Activity
TAK-931 potently inhibits the enzymatic activity of CDC7 kinase with a median inhibitory concentration (IC50) of less than 0.3 nM.[3][11] Its selectivity for CDC7 is over 120-fold higher than for 317 other tested kinases, including CDK2, a key cell cycle kinase.[3][11] This high degree of selectivity minimizes off-target effects. In cellular assays, TAK-931 effectively suppresses the phosphorylation of MCM2 (pMCM2), a direct substrate of CDC7, confirming its on-target activity within cancer cells.[5][11] The half-maximal growth inhibition (GI50) varies across different cancer cell lines, with notable efficacy observed in lines with RAS mutations.[3]
Table 1: Biochemical and Cellular Activity of TAK-931
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| Biochemical IC50 | CDC7 Kinase | <0.3 nM | [3][11] |
| CDK2 Kinase | 6300 nM | [3] | |
| Cellular GI50 (72h) | COLO205 (Colorectal) | 85 nM | [3] |
| RKO (Colorectal) | 818 nM | [3] | |
| SW948 (Colorectal) | 2.69 µM | [12] |
| | PANC-1 (Pancreatic) | >10 µM |[3] |
Mechanism of Action
The antitumor activity of TAK-931 stems from its direct inhibition of CDC7, which sets off a cascade of cellular events.
-
Inhibition of Origin Firing: As an ATP-competitive inhibitor, TAK-931 binds to the ATP pocket of CDC7, preventing the phosphorylation of the MCM complex.[8][11] This action directly blocks the firing of DNA replication origins.[3]
-
Induction of Replication Stress (RS): The failure to initiate replication leads to stalled replication forks and an S-phase delay, a state known as replication stress.[3][5] This stress activates the DNA damage response (DDR) pathway.[8]
-
Mitotic Aberrations and Cell Death: Prolonged replication stress induced by TAK-931 leads to mitotic aberrations, including centrosome dysregulation and chromosome missegregation.[3][13] These defects ultimately result in an irreversible antiproliferative effect and trigger apoptosis in cancer cells.[3][4]
Preclinical In Vivo Efficacy
TAK-931 has demonstrated significant single-agent antitumor activity in multiple preclinical xenograft and patient-derived xenograft (PDX) models.[3][11] Oral administration of TAK-931 leads to a dose- and time-dependent inhibition of pMCM2 in tumor tissues, correlating with tumor growth inhibition.[11][14] Notably, TAK-931 showed potent efficacy in pancreatic PDX models with KRAS mutations.[3][5]
Table 2: In Vivo Efficacy of TAK-931 in Xenograft Models
| Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| Xenograft | Colorectal (COLO205) | 80 mg/kg, bid, 14 days | Dose-dependent antitumor activity | [14] |
| PDX | Pancreatic (PHTX-249Pa, KRAS mutant) | 60 mg/kg, bid, 3 days on/4 off | 96.6% (on day 22) | [5][14] |
| PDX | Pancreatic (PHTX-249Pa, KRAS mutant) | 40 mg/kg, qd, 21 days | 68.4% (on day 22) | [5][14] |
| PDX | Pancreatic (PHTXM-97Pa, KRAS mutant) | 60 mg/kg, qd, 21 days | 89.9% (on day 22) |[5] |
Clinical Data
A first-in-human, Phase I dose-escalation study of TAK-931 was conducted in patients with advanced solid tumors to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[15][16][17]
Pharmacokinetics and Safety
The study established that TAK-931 is orally bioavailable with a time to maximum plasma concentration (Tmax) of approximately 1-4 hours post-dose.[16][17] Systemic exposure was found to be approximately dose-proportional.[16] The recommended Phase II dose was determined to be 50 mg administered once daily on days 1-14 of each 21-day cycle.[15][16]
Table 3: Phase I Clinical Trial Pharmacokinetic Parameters of TAK-931
| Parameter | Value | Population | Reference |
|---|---|---|---|
| Tmax (Time to Max. Concentration) | ~1-4 hours | Patients with Advanced Solid Tumors | [16][17] |
| Terminal Elimination Half-life | ~5.4-6 hours | Patients with Advanced Solid Tumors | [18][19] |
| Apparent Oral Clearance (CL/F) | 38 L/h | Patients with Advanced Solid Tumors | [19] |
| Recommended Phase II Dose | 50 mg QD, 14 days on / 7 days off | Patients with Advanced Solid Tumors |[16][17] |
The most common treatment-related adverse events were manageable.[16][17] Dose-limiting toxicities (DLTs) were primarily hematologic, consistent with a mechanism targeting cell proliferation.[17][18]
Table 4: Common Adverse Events (Any Grade) from Phase I Clinical Trial
| Adverse Event | Frequency | Reference |
|---|---|---|
| Nausea | 60% | [16][17] |
| Neutropenia | 56% | [16][17] |
| Decreased White Blood Cells | N/A (Grade ≥3: 3 patients) | [18] |
| Decreased Appetite | N/A (7 patients) | [18] |
| Vomiting | N/A (7 patients) | [18] |
| Diarrhea | N/A (7 patients) |[18] |
Experimental Protocols
The characterization of TAK-931 involves several key experimental methodologies.
In Vitro Kinase Assay (ADP-Glo™ Format)
Objective: To determine the enzymatic inhibitory activity (IC50) of TAK-931 against CDC7 kinase.[8]
Methodology:
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Prepare serial dilutions of TAK-931 in the buffer; the final DMSO concentration should not exceed 1%.[20][21]
-
Master Mix: Prepare a master mix containing recombinant human CDC7/Dbf4 complex, a suitable substrate (e.g., PDKtide), and ATP.[20][22]
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the TAK-931 dilutions or vehicle control (for positive/negative controls).[20]
-
Initiate Reaction: Add 10 µL of the diluted CDC7/Dbf4 enzyme to initiate the kinase reaction. Incubate at 30°C for 45-60 minutes.[20]
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[20]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes in the dark.[21][23]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each TAK-931 concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.[20]
Cellular Proliferation Assay (CellTiter-Glo® Format)
Objective: To assess the anti-proliferative activity (GI50) of TAK-931 in cancer cell lines.[8]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., COLO205) in 96-well plates at an appropriate density and allow them to adhere overnight.[8][24]
-
Compound Treatment: Treat cells with a range of concentrations of TAK-931 or a vehicle control (DMSO).[8]
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[3][24]
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).[24]
-
Data Acquisition: After a short incubation to stabilize the signal, measure luminescence with a plate reader.[24]
-
Analysis: Determine the half-maximal growth inhibition (GI50) values by fitting the dose-response data to a sigmoidal curve.[8]
Western Blotting for Phospho-MCM2
Objective: To confirm the target engagement of TAK-931 in cells by measuring the phosphorylation of its direct substrate, MCM2.[8]
Methodology:
-
Cell Treatment: Treat cancer cells with various concentrations of TAK-931 for a specified duration (e.g., 4 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[24]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[24]
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for phospho-MCM2 (Ser40/Ser41). A separate blot should be probed for total MCM2 or a loading control (e.g., GAPDH, Lamin B1).[3][5]
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.[8][24]
In Vivo Xenograft Tumor Model Protocol
Objective: To evaluate the antitumor efficacy of TAK-931 in a preclinical animal model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^7 COLO205 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[25][26]
-
Tumor Growth: Monitor tumor growth regularly using calipers.[26]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.[26]
-
Drug Administration: Administer TAK-931 orally according to the specified dosing regimen (e.g., 60 mg/kg, twice daily).[5][14] Administer vehicle to the control group.
-
Monitoring: Monitor tumor volume and body weight throughout the study.[14]
-
Efficacy Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) compared to the vehicle control group.[14] For pharmacodynamic studies, tumors can be harvested at specific time points post-dose to analyze pMCM2 levels via Western blot or immunohistochemistry.[14][15]
Conclusion
TAK-931 is a highly potent and selective CDC7 kinase inhibitor with a well-defined mechanism of action centered on the induction of replication stress.[3][11] It has demonstrated significant antitumor activity in a range of preclinical models, particularly in those with specific genetic backgrounds such as KRAS mutations.[3] Early clinical data have established a manageable safety profile and a recommended dose for further investigation, providing strong proof-of-mechanism for CDC7 inhibition in patients.[15][17] The continued development and study of TAK-931 and other CDC7 inhibitors represent a promising therapeutic strategy for a variety of malignancies.[3][27]
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Population Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Kinase Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. This compound (TAK-931) / Takeda, ZAI Lab [delta.larvol.com]
Simurosertib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simurosertib (TAK-931) is a potent, selective, and orally bioavailable inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a critical regulator of DNA replication initiation.[1] Its discovery represents a significant advancement in the pursuit of novel cancer therapeutics targeting replication stress. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound, intended for professionals in the field of drug development and oncology research.
Discovery of this compound (TAK-931)
The discovery of this compound stemmed from the optimization of a thieno[3,2-d]pyrimidinone analogue that demonstrated time-dependent inhibition of Cdc7 kinase and slow dissociation kinetics.[2] Through medicinal chemistry efforts, compound 3d was identified with potent cellular activity and antitumor efficacy. However, a significant obstacle emerged with the discovery of formaldehyde (B43269) adduct formation, hindering its further development.[2]
A structure-based design approach was employed to overcome this challenge, leading to the discovery of this compound (compound 11b ).[2] This novel compound incorporates a quinuclidine (B89598) moiety, which successfully mitigated the issue of adduct formation while retaining high potency and selectivity for Cdc7.[2]
Synthesis Pathway
The synthesis of this compound is a multi-step process starting from acetyl pyrazole (B372694). The key steps involve the formation of a pyrazole ring, followed by the construction of the thiophene (B33073) ring, and finally, the annulation to form the thieno[3,2-d]pyrimidinone core, followed by the introduction of the quinuclidine moiety.
A key publication outlines the synthetic route, which can be summarized as follows:
-
Vilsmeier Chloroformylation: The synthesis initiates with a Vilsmeier chloroformylation of acetyl pyrazole C.[3]
-
Formation of Chloroacrylonitrile: The product from the first step is then reacted with hydroxylamine (B1172632) to yield the corresponding chloroacrylonitrile D.[3]
-
Aminothiophene Derivative Formation: Compound D undergoes a reaction with methyl thioglycolate under basic conditions to produce the aminothiophene derivative E.[3]
Further steps, as detailed in the primary literature, involve the cyclization to form the thieno[3,2-d]pyrimidinone core and subsequent coupling with the quinuclidine fragment to yield the final product, this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Cdc7 kinase.[4] The Cdc7 kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7). This phosphorylation is an essential step for the firing of replication origins.
By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication.[5] This leads to S-phase arrest, induction of replication stress, and ultimately, apoptosis in cancer cells, which are often highly dependent on robust DNA replication for their rapid proliferation.[1]
Signaling Pathway of this compound Action
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2- d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
The Role of Simurosertib in DNA Replication Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simurosertib (TAK-931) is a potent and selective, orally bioavailable inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a critical regulator of the initiation of DNA replication.[1] By targeting Cdc7, this compound effectively induces DNA replication stress, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in DNA replication stress. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Introduction to this compound and DNA Replication Stress
This compound is a highly selective, ATP-competitive inhibitor of Cdc7 kinase with an IC50 of less than 0.3 nM.[2][3] Cdc7, in complex with its regulatory subunit Dbf4, forms the Dbf4-dependent kinase (DDK), which plays a pivotal role in the G1/S transition of the cell cycle.[1] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), the core component of the replicative helicase.[1] Phosphorylation of the MCM complex by Cdc7 is an essential step for the initiation of DNA replication at replication origins.[1]
DNA replication stress is a hallmark of cancer, characterized by the slowing or stalling of replication forks, which can lead to genomic instability.[4] Cancer cells, due to their rapid proliferation and often-defective DNA damage response (DDR) pathways, are particularly vulnerable to agents that exacerbate replication stress. This compound leverages this vulnerability by preventing the firing of replication origins, leading to stalled replication forks and the activation of the DNA damage response, ultimately triggering programmed cell death.[1]
Mechanism of Action: From Cdc7 Inhibition to Apoptosis
The primary mechanism of action of this compound involves the direct inhibition of Cdc7 kinase activity. This inhibition prevents the phosphorylation of MCM2 at Ser40, a critical event for the initiation of DNA replication.[3][5] The suppression of origin firing leads to a state of significant replication stress, characterized by an S-phase delay in the cell cycle.[2][6]
This sustained replication stress activates the ATR/Chk1 signaling pathway, a key component of the DNA damage response.[5][7] The activation of this pathway, in the absence of proper DNA replication initiation, leads to mitotic aberrations, including centrosome dysregulation and chromosome missegregation.[2][6] Ultimately, these events culminate in the induction of apoptosis, a form of programmed cell death, as evidenced by the activation of caspase-3/7.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Metric | Value | Cell Line(s) | Citation |
| Cdc7 Kinase Activity | IC50 | < 0.3 nM | N/A (Enzymatic Assay) | [2][3] |
| Cellular pMCM2 (Ser40) | IC50 | 17 nM | HeLa | [3] |
| Cell Proliferation | EC50 | 81 nM | COLO 205 | [3] |
| Cell Proliferation | GI50 | 30.2 nM - >10,000 nM | Variety of cancer cells | [3] |
Table 2: Clinical Pharmacokinetics and Safety of this compound (Phase I Study)
| Parameter | Value | Population | Citation |
| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours post-dose | Patients with Advanced Solid Tumors | [4][8] |
| Recommended Phase II Dose | 50 mg once daily, days 1-14 in 21-day cycles | Patients with Advanced Solid Tumors | [8][9] |
| Most Common Adverse Events | Nausea (60%), Neutropenia (56%) | Patients with Advanced Solid Tumors | [4][8] |
Detailed Experimental Protocols
Western Blotting for Phospho-MCM2
This protocol is used to confirm the target engagement of this compound in cells by measuring the phosphorylation of its direct substrate, MCM2.
-
Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, COLO 205) in appropriate culture dishes to achieve 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MCM2 (Ser40) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to total MCM2 and a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay
This assay assesses the anti-proliferative activity of this compound in cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., COLO 205) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Viability Measurement: Add a cell viability reagent such as CellTiter-Glo® or MTS to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) by fitting the dose-response data to a sigmoidal curve.
DNA Fiber Analysis for Replication Stress
This single-molecule technique directly visualizes and quantifies DNA replication dynamics.
-
Cell Labeling:
-
Pulse-label asynchronously growing cells with 25 µM CldU (5-chloro-2'-deoxyuridine) for 20-30 minutes.
-
Wash the cells and then pulse-label with 250 µM IdU (5-iodo-2'-deoxyuridine) for 20-30 minutes. To assess the effect of this compound, the drug can be added before, during, or after the labeling periods.
-
-
DNA Spreading: Harvest the cells and lyse them in a spreading buffer on a microscope slide. Tilt the slide to allow the DNA to spread down the slide.
-
Immunostaining:
-
Fix the DNA fibers with a methanol/acetic acid solution.
-
Denature the DNA with 2.5 M HCl.
-
Block the slides and then incubate with primary antibodies to detect CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).
-
Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the lengths of the CldU and IdU tracks using image analysis software to determine replication fork speed, origin firing frequency, and the degree of fork stalling.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase-3/7 Activation Assay for Apoptosis
This assay measures the activity of key executioner caspases to quantify apoptosis.
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified time. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Procedure: Add a luminogenic substrate for caspase-3 and -7 (e.g., Caspase-Glo® 3/7 reagent) to each well. The substrate is cleaved by active caspase-3/7, generating a luminescent signal.
-
Data Measurement: Incubate at room temperature and measure luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound-induced DNA replication stress.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantitative AI-based DNA fiber workflow to study replication stress | Sciety [sciety.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 53BP1 Mediates ATR-Chk1 Signaling and Protects Replication Forks under Conditions of Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Simurosertib-Induced Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simurosertib (TAK-931) is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation. By impeding the function of CDC7, this compound induces significant replication stress in cancer cells, leading to a cascade of events culminating in programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, detailing the signaling pathways, key protein players, and relevant experimental data. The information presented herein is intended to support further research and drug development efforts targeting the CDC7 pathway in oncology.
Mechanism of Action: From CDC7 Inhibition to Apoptotic Execution
This compound's primary mechanism of action is the ATP-competitive inhibition of CDC7 kinase.[1][2] This inhibition prevents the phosphorylation of the minichromosome maintenance (MCM) complex, an essential step for the initiation of DNA replication.[3] The resulting failure to initiate DNA replication leads to replication stress, characterized by the stalling of replication forks. This stress activates the DNA damage response (DDR) pathway, primarily mediated by the ATR/Chk1 signaling axis, which attempts to halt the cell cycle to allow for DNA repair.[4][5] However, sustained replication stress induced by this compound overwhelms the repair capacity of cancer cells, ultimately triggering the intrinsic pathway of apoptosis.[6][7]
The Signaling Cascade
The induction of apoptosis by this compound follows a well-defined signaling cascade:
-
CDC7 Inhibition: this compound binds to the ATP-binding pocket of CDC7, preventing the phosphorylation of its substrates, most notably MCM2.[2]
-
Replication Stress: The absence of MCM2 phosphorylation stalls the initiation of DNA replication, leading to replication stress and the accumulation of single-stranded DNA.
-
ATR/Chk1 Activation: The replication stress activates the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling pathway, a crucial component of the S-phase checkpoint.[4][5]
-
Cell Cycle Arrest: The activated ATR/Chk1 pathway leads to a delay in the S-phase of the cell cycle.[2][8]
-
Induction of Apoptosis: Prolonged replication stress and cell cycle arrest trigger the intrinsic apoptotic pathway, leading to the activation of caspases and execution of apoptosis.[2][9]
The Intrinsic Apoptosis Pathway in Detail
The sustained replication stress induced by this compound predominantly activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.
Upon prolonged replication stress, the balance shifts in favor of the pro-apoptotic Bcl-2 family members. This leads to mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in the apoptotic process. MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]
Quantitative Data
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent activity of this compound across a range of tumor types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 17 | [2] |
| COLO 205 | Colorectal Cancer | 81 | [2] |
Note: This table is a summary of available data and may not be exhaustive. IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Cell Viability Assay (e.g., MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Objective: To detect and quantify the expression of key apoptotic proteins following this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at the desired concentration and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-9, cleaved caspase-3, cleaved PARP, Bcl-2, BAX) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. synentec.com [synentec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 6. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR and Chk1 suppress a caspase-3-dependent apoptotic response following DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Simurosertib: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simurosertib (TAK-931) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] As a critical regulator of the initiation of DNA replication, CDC7 is a compelling therapeutic target in oncology.[3][4] Inhibition of CDC7 by this compound prevents the phosphorylation of its key substrate, the Minichromosome Maintenance (MCM) complex, leading to the suppression of DNA replication, induction of replication stress, and subsequent cell cycle arrest and apoptosis in cancer cells.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Chemical Properties and Structure
This compound is a thieno[3,2-d]pyrimidinone derivative with a quinuclidine (B89598) moiety.[6] Its chemical structure and key identifying information are detailed below.
| Property | Value | Reference |
| IUPAC Name | 2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | [7] |
| Synonyms | TAK-931 | [6][8] |
| CAS Number | 1330782-76-7 | [1][7] |
| Molecular Formula | C₁₇H₁₉N₅OS | [1][7] |
| Molecular Weight | 341.43 g/mol | [1][7] |
| SMILES | O=C1C2=C(C=C(C3=CNN=C3C)S2)NC([C@H]4N(CC5)CCC5C4)=N1 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting CDC7 kinase, a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[7][9] The primary substrate of the CDC7-Dbf4 kinase complex (also known as DDK) is the MCM2-7 complex, the core component of the replicative helicase.[3][4]
The mechanism of action unfolds as follows:
-
Binding to CDC7: this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDC7 kinase.[1][5]
-
Inhibition of MCM2 Phosphorylation: This binding prevents the phosphorylation of the MCM2 subunit at serine 40 (pMCM2), a critical step for the initiation of DNA replication.[1][5]
-
Induction of Replication Stress: By blocking the firing of replication origins, this compound induces replication stress, leading to the stalling of replication forks.[3][4]
-
Cell Cycle Arrest and Apoptosis: The sustained replication stress activates DNA damage response pathways, ultimately leading to cell cycle arrest at the G1/S transition and the induction of apoptosis in cancer cells.[3][7] Recent studies also suggest that CDC7 inhibition by this compound can lead to the proteasome-mediated degradation of MYC, a proto-oncogene implicated in cell proliferation and transformation.[10][11]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits the CDC7/Dbf4 complex, preventing MCM2-7 phosphorylation and DNA replication initiation, leading to replication stress and apoptosis.
Quantitative Data
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays.
Table 1: Biochemical Potency of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| CDC7 | < 0.3 | Enzymatic Assay | [1][2] |
| CDC7 | 0.26 | Enzymatic Assay | [6] |
| CDK2 | 6,300 | Enzymatic Assay | [6] |
| ROCK1 | 430 | Enzymatic Assay | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Value (nM) | Endpoint | Reference |
| HeLa | pMCM2 Inhibition | IC₅₀ = 17 | Inhibition of MCM2 phosphorylation | [6] |
| COLO 205 | Cell Proliferation | EC₅₀ = 81 | Reduction in cell growth after 3 days | [5][6] |
| Various Cancer Cells | Growth Inhibition | GI₅₀ = 30.2 - >10,000 | Inhibition of cell growth | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[7][8]
Objective: To determine the enzymatic inhibitory activity of this compound against CDC7 kinase.
Methodology:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL, containing recombinant human CDC7/Dbf4 complex, a suitable substrate (e.g., a peptide derived from MCM2), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add this compound at varying concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
IC₅₀ Calculation: Calculate the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.
Cellular Proliferation Assay (CellTiter-Glo® Assay)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., COLO 205) in a 96-well opaque-walled plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which corresponds to the number of viable cells.
-
EC₅₀/GI₅₀ Calculation: Calculate the EC₅₀ or GI₅₀ values by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot for pMCM2
This protocol provides a general guideline for detecting pMCM2 levels.[3][9]
Objective: To confirm the target engagement of this compound in cells by measuring the phosphorylation of its direct substrate, MCM2.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for a specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pMCM2 (Ser40) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total MCM2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Caption: A generalized workflow for the detection of pMCM2 levels by Western blot following this compound treatment.
In Vivo Studies and Clinical Development
In preclinical xenograft models of human cancers, orally administered this compound has demonstrated significant and irreversible tumor growth inhibition.[1][9] It effectively reduces the intratumor levels of pMCM2 in a dose- and time-dependent manner.[5][12] this compound has progressed into clinical trials to evaluate its safety, tolerability, and anti-tumor activity in patients with advanced solid tumors.[9][13] A recommended Phase II dose has been established, and studies are ongoing to further explore its therapeutic potential.[13]
Conclusion
This compound is a highly potent and selective inhibitor of CDC7 kinase with a well-defined mechanism of action. By targeting a key regulator of DNA replication initiation, it represents a promising therapeutic strategy for the treatment of various cancers. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound in oncology.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. caymanchem.com [caymanchem.com]
- 13. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Simurosertib: A Selective CDC7 Inhibitor
Executive Summary: Cell Division Cycle 7 (CDC7) kinase is a critical regulator of the initiation of DNA replication, making it a compelling target for cancer therapy, particularly due to its overexpression in numerous tumor types.[1][2] this compound (TAK-931) is a potent, selective, and orally bioavailable ATP-competitive inhibitor of CDC7 kinase.[3][4] Its mechanism of action involves preventing the phosphorylation of the minichromosome maintenance (MCM) complex, which halts the initiation of DNA replication.[1][5] This action induces replication stress, leading to S-phase delay, mitotic aberrations, and ultimately, apoptosis in cancer cells.[6][7] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the methodologies of key experimental assays for its evaluation.
Introduction to CDC7 Kinase
CDC7 is a serine/threonine kinase that plays a pivotal role in the G1/S transition of the cell cycle.[1] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate various substrates, most notably the MCM2-7 complex.[1][8] This phosphorylation is an essential step for the firing of replication origins and the initiation of DNA synthesis.[5][9] Given the high dependency of rapidly proliferating cancer cells on robust DNA replication, inhibiting CDC7 presents a promising therapeutic strategy to selectively target tumor cells.[1][10]
This compound (TAK-931): An Overview
This compound is a thieno[3,2-d]pyrimidinone-based compound identified as a highly potent and selective inhibitor of CDC7.[11] It is an orally active agent that has been evaluated in clinical trials for the treatment of advanced solid tumors.[10][12]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | TAK-931 | [11][12] |
| Molecular Formula | C₁₇H₁₉N₅OS | [11][12] |
| Molecular Weight | 341.4 g/mol | [6][11] |
| CAS Number | 1330782-76-7 | [11][12] |
| Solubility | Soluble in DMSO | [6][11] |
Mechanism of Action
This compound functions as a time-dependent, ATP-competitive inhibitor, binding to the ATP-binding pocket of CDC7 kinase.[1][3] This direct inhibition prevents the phosphorylation of the MCM2 subunit, a critical step for the activation of the replicative helicase.[1][9] The consequences of this inhibition are a cascade of cellular events that disproportionately affect cancer cells.
-
Inhibition of DNA Replication: By preventing the firing of replication origins, this compound effectively halts the initiation of DNA synthesis.[1]
-
Induction of Replication Stress: The stalling of replication forks leads to replication stress (RS), a hallmark of cancer.[6][7]
-
Cell Cycle Arrest and Mitotic Aberrations: Sustained RS induces an S-phase delay.[6][7] This stress carries over into mitosis, causing centrosome dysregulation and chromosome missegregation, which are irreversible in many cancer cells.[6][7][13]
-
Apoptosis: The culmination of these cellular insults is the induction of programmed cell death (apoptosis).[1][5]
Quantitative Data Summary
The preclinical and clinical activity of this compound has been characterized through various studies. The following tables summarize key quantitative data.
Table 2: In Vitro Potency and Selectivity of this compound
| Target/Assay | Cell Line | IC₅₀ / EC₅₀ / GI₅₀ | Reference |
| CDC7 (enzymatic) | - | <0.3 nM | [3][6] |
| CDC7 (enzymatic) | - | 0.26 nM | [11] |
| Cdk2 (enzymatic) | - | 6,300 nM | [11] |
| ROCK1 (enzymatic) | - | 430 nM | [11] |
| pMCM2 Inhibition | HeLa | 17 nM | [11] |
| Cell Proliferation | COLO 205 | 81 nM (EC₅₀) | [11] |
| Cell Proliferation | Various | 30.2 - >10,000 nM (GI₅₀) | [11] |
Table 3: In Vivo Antitumor Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Models with Antitumor Efficacy (≤60% TGI) | Median %TGI | Reference |
| All Models | 43 of 93 (46.2%) | 56.5% | [14] |
| Colorectal | Not specified | 43.8% | [14] |
| Lung | Not specified | 76.8% | [14] |
| Ovarian | Not specified | 57.4% | [14] |
| Pancreatic | Not specified | 70.1% | [14] |
| %TGI = Percent Tumor Growth Inhibition |
Table 4: Pharmacokinetic and Safety Data from Phase I Clinical Trial (NCT02699749)
| Parameter | Finding | Reference |
| Population | Patients with advanced solid tumors | [10] |
| Time to Max. Plasma Conc. (Tₘₐₓ) | ~1–4 hours post-dose | [10][15] |
| Recommended Phase II Dose | 50 mg, once daily, days 1–14 of a 21-day cycle | [10][15] |
| Most Common Adverse Events | Nausea (60%), Neutropenia (56%) | [10][15] |
| Dose-Limiting Toxicities | Grade 4 neutropenia, Grade 3 febrile neutropenia | [10][15] |
Detailed Experimental Protocols
Evaluating the efficacy and mechanism of a CDC7 inhibitor like this compound involves a standard set of biochemical and cellular assays.
This assay biochemically quantifies the inhibitory activity of this compound on the purified CDC7/Dbf4 enzyme by measuring ADP production.[16]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, then dilute in kinase assay buffer. Prepare a solution of recombinant human CDC7/Dbf4 complex, a suitable substrate (e.g., MCM2 peptide), and ATP in kinase assay buffer.[1][17]
-
Kinase Reaction: In a 96-well plate, add this compound dilutions or vehicle control (DMSO). Add the CDC7/Dbf4 enzyme and pre-incubate for 10-15 minutes. Initiate the reaction by adding the ATP/substrate master mix. Incubate for 45-60 minutes at 30°C.[16][17]
-
Signal Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. After a 40-45 minute incubation, add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.[16][17]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value using non-linear regression.[16]
This assay assesses the anti-proliferative effects of this compound on cancer cell lines.[1][8]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., COLO 205) in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1][8]
-
Compound Treatment: Treat cells with a range of concentrations of this compound or a vehicle control (DMSO).[1]
-
Incubation: Incubate the plates for a defined period, typically 72 hours, at 37°C in a 5% CO₂ incubator.[1][8]
-
Viability Measurement: Equilibrate the plate to room temperature. Add a cell viability reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Mix to induce lysis.[8]
-
Data Analysis: After a brief incubation to stabilize the signal, measure luminescence with a plate reader. Calculate the percentage of viability relative to the vehicle-treated control and determine the EC₅₀/GI₅₀ value.[18]
This protocol confirms target engagement within cells by measuring the phosphorylation level of MCM2, a direct substrate of CDC7.[1]
Methodology:
-
Cell Treatment & Lysis: Treat cancer cells with this compound for a specified duration. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[1][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8][18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.[8][18]
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding. Incubate the membrane with a primary antibody against phospho-MCM2 overnight at 4°C.[8][18]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8][18] A loading control (e.g., total MCM2, Lamin B1) should be probed to confirm equal protein loading.[13]
This protocol evaluates the antitumor activity of this compound in a preclinical animal model.[1]
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., COLO 205) into immunocompromised mice.[1]
-
Randomization: Once tumors reach a palpable, specified size, randomize the mice into treatment and vehicle control groups.[1]
-
Drug Administration: Administer this compound orally at specified doses and schedules (e.g., 40 or 60 mg/kg, twice daily). The control group receives a vehicle solution.[1][11]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to monitor efficacy and toxicity.[1]
-
Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., pMCM2 levels by Western blot or IHC) to confirm target engagement in vivo.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Small-molecule Articles | Smolecule [smolecule.com]
- 10. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | C17H19N5OS | CID 135564531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Preclinical Studies of TAK-931 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the preclinical studies of TAK-931 (simurosertib), a highly potent and selective oral inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is overexpressed in a variety of human cancers, making it a promising therapeutic target.[1][2] Preclinical data demonstrate that TAK-931 effectively inhibits CDC7, leading to the suppression of DNA replication, induction of replication stress, and subsequent cell cycle arrest and apoptosis in cancer cells.[2] This document details the mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate TAK-931 in solid tumor models.
Mechanism of Action
TAK-931 is an ATP-competitive inhibitor of CDC7 kinase.[2][3] The primary mechanism of action involves the inhibition of the CDC7/DBF4 complex, which is essential for the initiation of DNA replication during the S phase of the cell cycle.[1][2] Inhibition of CDC7 by TAK-931 prevents the phosphorylation of the minichromosome maintenance-2 (MCM2) helicase complex component, a critical step for the firing of replication origins.[1][2][3] This disruption leads to replication stress, S phase delay, and ultimately, mitotic aberrations, including centrosome dysregulation and chromosome missegregation, resulting in an irreversible antiproliferative effect on cancer cells.[4][5][6]
Signaling Pathway of CDC7 Inhibition by TAK-931
Caption: Simplified signaling pathway of CDC7 and its inhibition by TAK-931.
Data Presentation
Table 1: In Vitro Activity of TAK-931
| Parameter | Value | Notes | Citation |
| Biochemical IC50 | <0.3 nM | Enzymatic activity against CDC7 kinase. | [4][7] |
| CDK2 IC50 | 6300 nM | Demonstrates high selectivity for CDC7 over CDK2. | [4] |
| Kinase Selectivity | >120-fold | Higher selectivity for CDC7 compared to 317 other kinases. | [4] |
| Cellular GI50 Range | 30.2 nM to >10 µM | Antiproliferative activity in a panel of 246 cancer cell lines. | [4] |
| Median GI50 | 407.4 nM | Across the 246 cancer cell line panel. | [4] |
Table 2: In Vivo Efficacy of TAK-931 in Xenograft Models
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| COLO205 (colorectal) | 60 mg/kg, oral administration | Significant antitumor activity | [3][7] |
| PHTXM-97Pa (PDX) | 40 mg/kg, once daily | 86.1% | [8] |
| PHTXM-97Pa (PDX) | 60 mg/kg, once daily | 89.9% | [8] |
| Multiple PDX Models | Oral administration | Efficacy (≤60% TGI) in 43 of 93 models (46.2%) | [8] |
Table 3: Pharmacokinetic Parameters of TAK-931 in Humans
| Parameter | Value | Patient Population | Citation |
| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours post-dose | Advanced solid tumors | [1][9] |
| Recommended Phase II Dose (RP2D) | 50 mg once daily, days 1-14 of a 21-day cycle | Advanced solid tumors | [1][9][10] |
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the enzymatic inhibitory activity of TAK-931 against CDC7 and other kinases.
-
Methodology:
-
Recombinant human CDC7/Dbf4 complex is incubated with a substrate (e.g., a peptide derived from MCM2) and ATP.[2]
-
TAK-931 is added to the reaction mixture at varying concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a method like the ADP-Glo kinase assay, which measures the amount of ADP produced.[2]
-
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative activity of TAK-931 in cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., COLO205) are seeded in 96-well plates and allowed to adhere overnight.[2]
-
Cells are treated with a range of concentrations of TAK-931 or a vehicle control (e.g., DMSO).[2]
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay such as CellTiter-Glo or by staining and counting cell nuclei.[2][4]
-
The half-maximal growth inhibition (GI50) values are determined by fitting the dose-response data to a sigmoidal curve.[2]
-
Western Blotting for Phospho-MCM2
-
Objective: To confirm the target engagement of TAK-931 in cells by measuring the phosphorylation of its direct substrate, MCM2.
-
Methodology:
-
Cancer cells are treated with TAK-931 for a specified duration.[2]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MCM2 (pMCM2) at Ser40.[2][4]
-
A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate. Total MCM2 and a housekeeping protein (e.g., GAPDH or Lamin B1) are used as loading controls.[2][4]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of TAK-931 in a preclinical animal model.
-
Methodology:
-
Human cancer cells (e.g., COLO205) or patient-derived tumor fragments are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[2][4]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
TAK-931 is administered orally at specified doses and schedules.[2]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pMCM2 levels by western blot or immunohistochemistry).[2]
-
Experimental Workflow for In Vivo Xenograft Study
Caption: General experimental workflow for in vivo xenograft studies of TAK-931.
Conclusion
The preclinical data for TAK-931 strongly support its development as a novel anticancer agent for solid tumors. Its high selectivity and potent inhibition of CDC7 lead to significant antiproliferative effects in a broad range of cancer cell lines and demonstrate robust antitumor efficacy in in vivo models.[4] The well-characterized mechanism of action, involving the induction of replication stress, provides a solid foundation for its clinical investigation.[4][5][6] The findings from these preclinical studies have paved the way for ongoing clinical trials to evaluate the safety and efficacy of TAK-931 in patients with advanced solid tumors.[1][9][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
Simurosertib (TAK-931): A Technical Guide on its Target Engagement and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simurosertib, also known as TAK-931, is a potent and selective, orally bioavailable small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] As a critical regulator of the initiation of DNA replication, CDC7 is a compelling therapeutic target in oncology.[1] this compound exhibits time-dependent, ATP-competitive inhibition of CDC7, leading to the suppression of DNA replication, induction of replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1] This guide provides an in-depth overview of this compound's target protein, binding affinity, mechanism of action, and the experimental protocols used for its characterization.
Target Protein: Cell Division Cycle 7 (CDC7) Kinase
The primary molecular target of this compound is the serine/threonine kinase, Cell Division Cycle 7 (CDC7).[1][2][3] CDC7 forms a heterodimeric complex with its regulatory subunit, Dbf4 (Dumbbell-forming protein 4), to become an active kinase.[1] This complex plays a pivotal role in the G1/S transition of the cell cycle by phosphorylating key substrates involved in the initiation of DNA replication.[1][4] Overexpression of CDC7 has been observed in a variety of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapies.[4][5]
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to CDC7 kinase. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Target | Parameter | Value | Assay Conditions | Reference |
| CDC7 | IC50 | <0.3 nM | Enzymatic assay | [2][6][7] |
| CDC7 | IC50 | 0.26 nM | Enzymatic assay | [3] |
| MCM2 Phosphorylation (cellular) | IC50 | 17 nM | HeLa cells | [3] |
| Cdk2 | IC50 | 6,300 nM | Enzymatic assay | [3] |
| ROCK1 | IC50 | 430 nM | Enzymatic assay | [3] |
| COLO 205 cell proliferation | EC50 | 81 nM | Cell-based assay | [3] |
As indicated in the table, this compound is highly selective for CDC7, with significantly lower potency against other kinases such as Cdk2 and ROCK1.[3] This selectivity profile is crucial for minimizing off-target effects and associated toxicities.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of CDC7 kinase.[2][6] It binds to the ATP-binding pocket of CDC7, thereby preventing the phosphorylation of its downstream substrates. The primary and most critical substrate of the CDC7-Dbf4 complex is the Minichromosome Maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[1]
Phosphorylation of the MCM complex, specifically the MCM2 subunit at Serine 40, by CDC7 is an essential prerequisite for the initiation of DNA replication at replication origins.[1][4] By inhibiting this phosphorylation event, this compound effectively stalls the firing of replication origins, leading to S-phase delay and the induction of replication stress.[2][6] This sustained replication stress activates the DNA damage response (DDR) pathways, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis in rapidly dividing cancer cells.[2][3][5]
Experimental Protocols
In Vitro CDC7 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of CDC7 kinase and the inhibitory potential of this compound.
Objective: To determine the IC50 value of this compound against recombinant human CDC7/Dbf4.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human CDC7/Dbf4 complex, a suitable substrate (e.g., a peptide derived from MCM2), and ATP in a kinase buffer.
-
Compound Addition: this compound is added to the reaction mixture at various concentrations. A vehicle control (DMSO) is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.
-
ADP Detection: The amount of ADP produced, which is directly proportional to the kinase activity, is quantified using the ADP-Glo™ Kinase Assay system. This involves a two-step process:
-
First, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which generates a luminescent signal.
-
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay assesses the anti-proliferative effect of this compound on cancer cell lines.
Objective: To determine the EC50 value of this compound in a cancer cell line (e.g., COLO 205).
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the compound to exert its effect.
-
Viability Measurement: The number of viable cells is determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is measured using a plate reader. The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of CDC7 kinase with a well-defined mechanism of action. Its ability to disrupt the initiation of DNA replication through the inhibition of MCM2 phosphorylation underscores its potential as a therapeutic agent in oncology. The robust preclinical data, supported by detailed biochemical and cellular assays, provide a strong rationale for its continued clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H19N5OS | CID 135564531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
An In-depth Technical Guide to the Antineoplastic Activity of Simurosertib (TAK-931)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Simurosertib (TAK-931) is an orally active, potent, and highly selective ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase crucial for the initiation of DNA replication, and its overexpression is associated with poor clinical outcomes in various cancers.[3] this compound's mechanism of action involves the induction of replication stress by preventing the firing of DNA replication origins. This leads to S-phase delay, mitotic aberrations, and ultimately, irreversible antiproliferative effects in cancer cells.[4][5] Preclinical studies have demonstrated significant, dose-dependent antitumor activity in numerous xenograft models, including those for pancreatic, colorectal, lung, and ovarian cancers.[4][6] Clinical evaluation in a first-in-human Phase I study has established a manageable safety profile and a recommended Phase II dose, with preliminary signs of antitumor activity in patients with advanced solid tumors.[3][6] This document provides a comprehensive overview of the core mechanism, preclinical and clinical data, and detailed experimental protocols related to the evaluation of this compound.
Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of CDC7 kinase.[1] The primary function of CDC7, in complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase or DDK), is to phosphorylate the minichromosome maintenance (MCM) protein complex (MCM2-7).[3][7] This phosphorylation is an essential step for the initiation of DNA replication at thousands of origins during the S phase of the cell cycle.[7]
By inhibiting CDC7, this compound prevents the phosphorylation of MCM2, thereby blocking the initiation of DNA replication.[1] This action results in:
-
Replication Stress (RS): The stalling of replication forks and activation of the DNA damage response (DDR).[4][7]
-
S-Phase Delay: A halt in cell cycle progression during the DNA synthesis phase.[4]
-
Mitotic Aberrations: The induced replication stress leads to errors during mitosis, including centrosome dysregulation and chromosome missegregation.[4][5]
-
Apoptosis: The culmination of sustained replication stress and mitotic catastrophe is programmed cell death.[7]
Recent studies also indicate that CDC7 inhibition by this compound can induce the proteasome-mediated degradation of MYC, a key proto-oncogene, suggesting a role in constraining lineage plasticity and treating neuroendocrine tumors.[8] Furthermore, this compound-induced replication stress can generate aneuploid cells with an inflammatory phenotype, potentially sensitizing tumors to immune checkpoint inhibitors.[9]
Signaling Pathway of CDC7 Inhibition by this compound
Logical Flow of this compound's Cellular Effects
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of this compound from various preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | CDC7 Kinase | <0.3 nM | [1] |
| IC₅₀ | CDC7 Kinase | 0.26 nM | [10] |
| IC₅₀ | Cyclin-dependent kinase 2 (Cdk2) | 6,300 nM | [10] |
| IC₅₀ | Rho-associated kinase 1 (ROCK1) | 430 nM | [10] |
| IC₅₀ | MCM2 Phosphorylation (HeLa cells) | 17 nM | [10] |
| EC₅₀ | Cell Proliferation (COLO 205 cells) | 81 nM | [10] |
| GI₅₀ Range | Various Cancer Cell Lines | 30.2 - >10,000 nM | [10] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; GI₅₀: Half-maximal growth inhibition.
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Cancer Type | Model | Dosing Regimen | Tumor Growth Inhibition (%TGI) | Reference |
| Pancreatic | COLO205, SW948 | 40 or 60 mg/kg, bid | Marked, dose-dependent activity | [4][10] |
| Pancreatic | PHTX-249Pa (PDX) | 40 mg/kg, qd, 21 days | 68.4% | [11] |
| Pancreatic | PHTX-249Pa (PDX) | 60 mg/kg, qd, 21 days | 75.1% | [11] |
| Pancreatic | PHTX-249Pa (PDX) | 60 mg/kg, bid, 3ON/4OFF | 96.6% | [11] |
| Pancreatic | PHTXM-97Pa (PDX) | 40 mg/kg, qd | 86.1% | [11] |
| Pancreatic | PHTXM-97Pa (PDX) | 60 mg/kg, qd | 89.9% | [11] |
| Multiple | 93 PDX Models | Not specified | Median TGI: 56.5% | [11] |
bid: twice daily; qd: once daily; PDX: Patient-Derived Xenograft; TGI: Tumor Growth Inhibition.
Table 3: Phase I Clinical Trial Data (Advanced Solid Tumors)
| Parameter | Value | Reference |
| Study Population | 80 patients with advanced solid tumors | [12] |
| Maximum Tolerated Dose (MTD) - Schedule A | 50 mg (daily, continuous) | [12] |
| Maximum Tolerated Dose (MTD) - Schedule B | 100 mg (intermittent) | [12] |
| Recommended Phase II Dose (RP2D) | 50 mg once daily, days 1-14 of a 21-day cycle | [3][6] |
| Common Adverse Events (≥50%) | Nausea (60%), Neutropenia (56%) | [12] |
| Grade ≥3 Adverse Events (≥10%) | Neutropenia (46%), Decreased WBC (15%), Leukopenia (14%), Anemia (13%) | [6] |
| Partial Response Rate | 5 of 80 patients | [12] |
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo)
-
Objective: To determine the enzymatic inhibitory activity of this compound against the CDC7/Dbf4 kinase complex.[7]
-
Methodology:
-
Reaction Setup: Recombinant human CDC7/Dbf4 complex is incubated in a kinase reaction buffer with a specific peptide substrate derived from MCM2 and adenosine (B11128) triphosphate (ATP).[7]
-
Inhibitor Addition: this compound is added to the reaction mixture across a range of concentrations. A vehicle control (e.g., DMSO) is used for baseline comparison.[7]
-
Incubation: The kinase reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Quantification: The amount of ATP converted to adenosine diphosphate (B83284) (ADP) is quantified using a luminescent ADP detection reagent, such as the ADP-Glo™ Kinase Assay system. The luminescence signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.[7]
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation/Viability Assay (CellTiter-Glo/MTS)
-
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.[7]
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., COLO205) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[4][7]
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO).[7]
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[4]
-
Viability Measurement: Cell viability is measured using a suitable assay.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This reagent measures ATP levels, an indicator of metabolically active cells.
-
MTS Assay: A colorimetric assay that measures the reduction of a tetrazolium compound by viable cells to a colored formazan (B1609692) product.[7]
-
-
Data Analysis: The results are normalized to the vehicle-treated control cells, and EC₅₀ or GI₅₀ values are determined using non-linear regression analysis.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the antitumor activity of this compound in a preclinical animal model.
-
Methodology:
-
Tumor Implantation: Cancer cells (e.g., COLO205) or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., nude mice).[11]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered orally (p.o.) according to a specified dosing schedule (e.g., 60 mg/kg, twice daily for 14 days). The control group receives the vehicle solution.[4][11]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length × Width²)/2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. Antitumor activity is assessed by comparing the mean tumor volume of the treated groups to the control group, often expressed as Tumor Growth Inhibition (%TGI).[11]
-
Workflow for In Vivo Efficacy Evaluation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Simurosertib's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simurosertib (TAK-931) is a potent and selective, orally bioavailable inhibitor of cell division cycle 7 (Cdc7) kinase.[1][2] As a critical regulator of DNA replication initiation, the inhibition of Cdc7 by this compound leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis, particularly in cancer cells exhibiting high replicative stress. This technical guide provides a comprehensive overview of the mechanism of action of this compound with a focus on its effects on cell cycle progression, detailed experimental protocols for key assays, and a summary of its quantitative effects on cancer cell lines.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Cdc7 kinase.[3][4] The primary substrate of the Cdc7-Dbf4 kinase complex (DDK) is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[1] Phosphorylation of the MCM complex by Cdc7 is an essential step for the initiation of DNA replication at replication origins.[1] By binding to the ATP-binding pocket of Cdc7, this compound prevents the phosphorylation of MCM2, thereby inhibiting the initiation of DNA replication.[3][4] This leads to S-phase delay, induction of replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[5][6][7]
Quantitative Data
The following tables summarize the key quantitative data regarding the biochemical potency and anti-proliferative activity of this compound in various cancer cell lines.
Table 1: Biochemical and Cellular Potency of this compound (TAK-931)
| Target/Assay | Parameter | Value | Cell Line(s) | Reference(s) |
| Biochemical Potency | ||||
| Cdc7 Kinase | IC50 | <0.3 nM | N/A (enzymatic assay) | [3][4][7][8] |
| Cdc7 Kinase | IC50 | 0.26 nM | N/A (enzymatic assay) | [9] |
| CDK2 | IC50 | 6,300 nM | N/A (enzymatic assay) | [9] |
| ROCK1 | IC50 | 430 nM | N/A (enzymatic assay) | [9] |
| Cellular Potency | ||||
| MCM2 Phosphorylation | IC50 | 17 nM | HeLa | [9] |
| Cell Proliferation | EC50 | 81 nM | COLO 205 | [9] |
Table 2: Anti-proliferative Activity (GI50) of this compound (TAK-931) in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference(s) |
| COLO 205 | Colorectal Cancer | 85 | [8] |
| RKO | Colorectal Cancer | 818 | [8] |
| SW948 | Pancreatic Cancer | - | [8] |
| PANC-1 | Pancreatic Cancer | - | [6] |
| General Range | Various Cancers | 30.2 to >10,000 | [6][9] |
Note: A comprehensive study on 246 cancer cell lines showed a median GI50 of 407.4 nM.[6]
Table 3: Effect of this compound (300 nM) on Cell Cycle Progression in HeLa and COLO 205 Cells
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference(s) |
| HeLa | DMSO (Control) | 55 | 25 | 20 | [5] |
| This compound (24h) | 20 | 60 | 20 | [5] | |
| COLO 205 | DMSO (Control) | 60 | 20 | 20 | [6] |
| This compound (24h) | 15 | 70 | 15 | [6] |
Note: Percentages are estimated from representative histograms provided in the cited literature and may not be exact values.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro Kinase Assay
Objective: To determine the enzymatic inhibitory activity of this compound against Cdc7 kinase.
Methodology:
-
Recombinant human Cdc7/Dbf4 complex is incubated with a suitable substrate (e.g., a peptide derived from MCM2) and ATP in a kinase assay buffer.
-
This compound is added to the reaction mixture at varying concentrations. A DMSO control (no inhibitor) is also included.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using methods like the ADP-Glo kinase assay, which measures the amount of ADP produced.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
Methodology:
-
Cancer cells (e.g., COLO 205) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescent assay such as MTS or CellTiter-Glo, respectively.
-
The half-maximal growth inhibition (GI50) values are determined from the dose-response curves.
Western Blotting for Phospho-MCM2
Objective: To confirm the target engagement of this compound in cells by measuring the phosphorylation of its direct substrate, MCM2.
Methodology:
-
Cancer cells are treated with various concentrations of this compound for a specified duration.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MCM2 (p-MCM2). A separate blot is probed with an antibody for total MCM2 as a loading control.
-
A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle phase distribution.
Methodology:
-
Cells are seeded and treated with this compound or vehicle control for the desired time.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then incubated with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Visualizations
Signaling Pathway
Caption: this compound inhibits the Cdc7-Dbf4 complex, preventing MCM2-7 phosphorylation and subsequent DNA replication initiation.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing the effect of this compound on cell cycle distribution using flow cytometry.
Logical Relationship of this compound's Cellular Effects
References
- 1. benchchem.com [benchchem.com]
- 2. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Simurosertib: An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Simurosertib (formerly TAK-931) is an investigational, orally bioavailable, potent, and highly selective small-molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2] As a critical regulator of the initiation of DNA replication, Cdc7 is a compelling target in oncology.[3] this compound's mechanism of action involves ATP-competitive inhibition of Cdc7, leading to the suppression of DNA replication, induction of replication stress, and subsequent cell cycle arrest and apoptosis in cancer cells.[3][4] Preclinical studies have demonstrated its broad anti-proliferative activity across various cancer cell lines and significant anti-tumor efficacy in multiple xenograft models.[2][5] A first-in-human Phase I clinical trial has established a recommended Phase II dose and demonstrated a manageable safety profile in patients with advanced solid tumors.[6] This document provides a comprehensive overview of the background, mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.
Introduction to Cdc7 Kinase
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays an essential role in regulating the cell cycle, specifically at the G1/S transition.[3] It forms an active complex with its regulatory subunit, Dbf4 (Dbf4-dependent kinase, DDK).[3] The primary substrate of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[3] Phosphorylation of the MCM complex by Cdc7 is a critical step for the initiation of DNA replication at replication origins.[3] Due to its pivotal role in DNA synthesis, Cdc7 is an attractive target for anticancer drug development, as its inhibition can selectively induce cell death in rapidly proliferating cancer cells that are highly dependent on robust DNA replication.[3]
Mechanism of Action of this compound
This compound is a time-dependent, ATP-competitive inhibitor that binds to the ATP-binding pocket of Cdc7, thereby preventing the phosphorylation of its substrates.[3] This direct inhibition of Cdc7 kinase activity leads to a cascade of cellular events:
-
Suppression of DNA Replication Initiation: By preventing the phosphorylation of the MCM2-7 complex, this compound halts the firing of replication origins, a crucial step for initiating DNA replication.[2][3]
-
Induction of Replication Stress: The inhibition of origin firing leads to replication stress, characterized by the stalling of replication forks and the activation of the DNA damage response (DDR) pathway.[3]
-
Cell Cycle Arrest and Apoptosis: Sustained replication stress induced by this compound causes a delay in the S phase of the cell cycle.[3][4] In cancer cells, which often have compromised cell cycle checkpoints, this prolonged S-phase arrest can lead to mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately triggering apoptosis.[3][4]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the Cdc7 signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/System |
| IC50 (Cdc7) | <0.3 nM | CDC7 enzyme assay |
| IC50 (Cdc7) | 0.26 nM | Cdc7 kinase assay |
| IC50 (Cdk2) | 6,300 nM | Cdk2 kinase assay |
| IC50 (ROCK1) | 430 nM | ROCK1 kinase assay |
| IC50 (pMCM2) | 17 nM | HeLa cells |
| EC50 (Proliferation) | 81 nM | COLO 205 cells |
| GI50 (Growth Inhibition) | 30.2 - >10,000 nM | Variety of cancer cells |
Data sourced from references[2][4][5].
Table 2: Preclinical In Vivo Efficacy of this compound
| Xenograft Model | Dose and Schedule | Outcome |
| COLO 205 (colorectal) | 80 mg/kg, oral | Inhibition of pMCM2 |
| SW948 (pancreatic) | 80 mg/kg, oral | Inhibition of pMCM2 |
| COLO 205 (colorectal) | 40 or 60 mg/kg, twice daily | Reduced tumor growth |
| SW948 (pancreatic) | 40 or 60 mg/kg, twice daily | Reduced tumor growth |
Data sourced from reference[5].
Table 3: Phase I Clinical Trial Data for this compound
| Parameter | Value | Population |
| Recommended Phase II Dose (RP2D) | 50 mg once daily, days 1-14 of a 21-day cycle | Patients with advanced solid tumors |
| Maximum Tolerated Dose (MTD) - Schedule A | 50 mg | Patients with advanced solid tumors |
| Maximum Tolerated Dose (MTD) - Schedule B | 100 mg | Patients with advanced solid tumors |
| Time to Maximum Plasma Concentration | ~1-4 hours post-dose | Patients with advanced solid tumors |
Data sourced from reference[6].
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
5.1. In Vitro Kinase Assay
-
Objective: To determine the enzymatic inhibitory activity of this compound against Cdc7 and other kinases.
-
Methodology:
-
Recombinant human Cdc7/Dbf4 complex is incubated with a substrate (e.g., a peptide derived from MCM2) and ATP.
-
This compound at varying concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like the ADP-Glo kinase assay, which measures the amount of ADP produced.[3]
-
5.2. Cell Proliferation Assay
-
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., COLO 205) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as CellTiter-Glo or MTS assay.[3]
-
5.3. Western Blotting for Phospho-MCM2
-
Objective: To confirm the target engagement of this compound in cells by measuring the phosphorylation of its direct substrate, MCM2.
-
Methodology:
-
Cancer cells are treated with this compound for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phospho-MCM2 (pMCM2) and total MCM2, followed by incubation with secondary antibodies.
-
Protein bands are visualized and quantified using an appropriate detection system.
-
5.4. In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Cancer cells (e.g., COLO 205) are subcutaneously injected into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules.[3]
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[3]
-
Experimental Workflows
The following diagrams illustrate the general workflows for key preclinical experiments.
Clinical Development
This compound is currently in clinical development. A first-in-human, dose-escalation study in Japanese patients with advanced solid tumors has been completed.[6] This study evaluated the safety, tolerability, pharmacokinetics, pharmacodynamics, and activity of this compound.[6] The recommended Phase II dose was determined to be 50 mg administered once daily on days 1–14 of each 21-day cycle.[6] The most common adverse events reported were nausea and neutropenia.[6] A Phase II study is ongoing to further confirm the safety, tolerability, and antitumor activity of this compound in patients with metastatic solid tumors.[1][6]
Conclusion
This compound is a promising investigational new drug that selectively targets Cdc7 kinase. Its potent and specific mechanism of action, leading to replication stress and apoptosis in cancer cells, has been well-characterized in preclinical studies. The encouraging data from early clinical development, demonstrating a manageable safety profile and establishing a recommended Phase II dose, support its continued investigation as a potential novel cancer therapeutic. Further clinical studies will be crucial to fully elucidate its efficacy in various cancer types.
References
- 1. This compound | C17H19N5OS | CID 135564531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
Simurosertib: A Technical Guide to a Novel CDC7 Inhibitor for Metastatic Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastatic pancreatic cancer remains a formidable challenge in oncology, with a pressing need for novel therapeutic strategies. This technical guide delves into the preclinical and early clinical research surrounding simurosertib (TAK-931), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. This compound disrupts a critical juncture in DNA replication, leading to replication stress and subsequent apoptosis in cancer cells. This document provides a comprehensive overview of its mechanism of action, quantitative preclinical efficacy data, detailed experimental protocols, and insights from a Phase I clinical trial, with a specific focus on its potential application in metastatic pancreatic cancer.
Introduction to this compound and its Target: CDC7 Kinase
This compound is an orally bioavailable, ATP-competitive inhibitor of CDC7 kinase with a half-maximal inhibitory concentration (IC50) of less than 0.3 nM[1][2][3][4]. CDC7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). The DDK complex plays an indispensable role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase[5][6][7]. This phosphorylation event is a prerequisite for the unwinding of DNA at replication origins, thereby allowing DNA synthesis to commence.
In many cancers, including pancreatic adenocarcinoma, CDC7 is overexpressed[5]. This overexpression is thought to be a mechanism that allows cancer cells to cope with the high replicative demands of rapid proliferation. By inhibiting CDC7, this compound effectively stalls DNA replication, leading to an accumulation of replication stress, DNA damage, and ultimately, apoptotic cell death in cancer cells[1][4].
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of CDC7 kinase activity. This targeted inhibition sets off a cascade of cellular events that disproportionately affect cancer cells, which are often more reliant on efficient DNA replication for survival.
-
Inhibition of MCM2 Phosphorylation: this compound directly prevents the phosphorylation of the MCM2 subunit of the MCM complex at serine 40 (pMCM2) by CDC7[2]. This is a key pharmacodynamic biomarker of this compound activity.
-
Induction of Replication Stress: By blocking the initiation of DNA replication at numerous origins, this compound induces significant replication stress (RS)[1][4]. This is characterized by the stalling of replication forks.
-
S-Phase Delay and Cell Cycle Arrest: The cellular response to replication stress involves the activation of DNA damage response (DDR) pathways, leading to a delay in the S-phase of the cell cycle[2].
-
Mitotic Aberrations and Apoptosis: In cancer cells with compromised cell cycle checkpoints, the sustained replication stress and unresolved DNA damage can lead to mitotic catastrophes, including centrosome dysregulation and chromosome missegregation, ultimately triggering apoptosis[1][4].
Preclinical Efficacy in Pancreatic Cancer Models
In Vitro Anti-proliferative Activity
While specific IC50 values for a broad panel of pancreatic cancer cell lines are not extensively published in the readily available literature, studies on other cancer cell lines, such as COLO205 (colorectal adenocarcinoma), demonstrate potent anti-proliferative activity with concentrations in the nanomolar range[1][4]. Further research is warranted to establish a comprehensive sensitivity profile across various pancreatic cancer subtypes.
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant, dose-dependent antitumor activity in preclinical xenograft models of pancreatic cancer.
Table 1: Preclinical Efficacy of this compound in Pancreatic Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | Dosing Regimen | Tumor Growth Inhibition (%TGI) | Reference |
| Pancreatic Cancer PDX | 60 mg/kg, p.o. | 70.1% (median) | [8] |
p.o. = oral administration
These findings indicate that this compound can effectively inhibit the growth of human pancreatic tumors in a preclinical setting.
Experimental Protocols
Cellular Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines.
Methodology:
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific), according to the manufacturer's instructions.
-
Data Analysis: The luminescence or fluorescence signal is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in GraphPad Prism or similar software[9].
Western Blotting for Phospho-MCM2
Objective: To confirm target engagement of this compound by measuring the levels of phosphorylated MCM2.
Methodology:
-
Cell Treatment and Lysis: Pancreatic cancer cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the cell lysates is determined using a BCA assay (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against phospho-MCM2 (Ser40). After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system[10][11][12][13][14]. The membrane can be stripped and re-probed for total MCM2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Model Establishment: Fresh tumor tissue from consenting pancreatic cancer patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID)[6][15][16]. The tumors are allowed to grow and are then passaged to subsequent generations of mice for expansion[15]. These models are characterized to ensure they retain the histopathological and molecular features of the original patient tumor[1][2][15][16][17].
-
Drug Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules (e.g., 60 mg/kg daily)[8]. The control group receives a vehicle solution.
-
Tumor Measurement and Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for pMCM2).
-
Data Analysis: Tumor growth inhibition (%TGI) is calculated using the formula: %TGI = (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100.
Clinical Research: Phase I Trial (NCT02699749)
A first-in-human, open-label, Phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors, including pancreatic cancer[18][19].
Table 2: Summary of Phase I Clinical Trial of this compound (NCT02699749)
| Parameter | Finding | Reference |
| Patient Population | 80 patients with advanced solid tumors | [19] |
| Dosing Schedule | Multiple schedules evaluated, including once daily for 14 days in 21-day cycles | [18][19] |
| Maximum Tolerated Dose (MTD) | 50 mg once daily for 14 days in a 21-day cycle | [19] |
| Recommended Phase II Dose (RP2D) | 50 mg once daily for 14 days in a 21-day cycle | [18][19] |
| Common Adverse Events | Nausea (60%), neutropenia (56%) | [19] |
| Pharmacokinetics (Tmax) | Approximately 1-4 hours post-dose | [19] |
| Efficacy | 5 patients achieved a partial response across all tumor types | [19] |
While this trial demonstrated a manageable safety profile and established a recommended dose for further studies, specific efficacy data for the pancreatic cancer patient cohort is not yet publicly available.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
This compound Mechanism of Action
References
- 1. Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing [mdpi.com]
- 2. Genomic characterization of patient-derived xenograft models established from fine needle aspirate biopsies of a primary pancreatic ductal adenocarcinoma and from patient-matched metastatic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genomic characterization of patient-derived xenograft models established from fine needle aspirate biopsies of a primary pancreatic ductal adenocarcinoma and from patient-matched metastatic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Experimental Therapy Shows Promise in Pancreatic Cancer Clinical Trial | Lombardi Comprehensive Cancer Center | Georgetown University [lombardi.georgetown.edu]
- 19. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
TAK-931 in Colorectal Cancer Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-931 (also known as simurosertib) is an investigational, orally bioavailable, and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating multiple components of the minichromosome maintenance (MCM) complex, which is essential for the firing of replication origins.[2] Cancer cells, particularly those with high replicative stress like colorectal cancer (CRC), are highly dependent on CDC7 activity for their proliferation.[2][3] By inhibiting CDC7, TAK-931 induces replication stress, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic target in oncology.[3][4] This technical guide provides a comprehensive overview of the preclinical data for TAK-931 in colorectal cancer models, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: Targeting the Core of DNA Replication
TAK-931 functions as a potent and selective ATP-competitive inhibitor of CDC7 kinase.[5] The primary mechanism of action involves the inhibition of the CDC7/Dbf4 kinase complex, which in turn prevents the phosphorylation of its key substrate, MCM2.[4] The phosphorylation of MCM2 is a critical step for the activation of the MCM helicase, which unwinds DNA at the replication origins, thereby initiating DNA synthesis during the S phase of the cell cycle.[4] Inhibition of this process by TAK-931 leads to a stall in DNA replication, induction of replication stress, and ultimately triggers apoptotic cell death in cancer cells.[3][4]
Signaling Pathway of TAK-931 Action
Data Presentation
In Vitro Efficacy: Anti-proliferative Activity in Colorectal Cancer Cell Lines
TAK-931 has demonstrated potent anti-proliferative activity across a range of colorectal cancer cell lines. The half-maximal growth inhibition (GI50) values are summarized below.
| Cell Line | GI50 (nM) |
| COLO205 | 85 |
| RKO | 818 |
| SW948 | 250 |
| HCT-116 | >10,000 |
| SW620 | >10,000 |
Data compiled from multiple sources.[6][7]
In Vivo Efficacy: Tumor Growth Inhibition in Colorectal Cancer Xenograft Models
The anti-tumor activity of TAK-931 has been evaluated in various colorectal cancer xenograft and patient-derived xenograft (PDX) models.
| Model | Dosing Schedule | Tumor Growth Inhibition (%TGI) |
| COLO205 Xenograft | 40 mg/kg, p.o., QD | 58.24 |
| Colorectal Cancer PDX Models | 60 mg/kg, p.o., BID, 3 days on/4 days off | 43.8 (median) |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the determination of cell viability by quantifying ATP, which signals the presence of metabolically active cells.
Materials:
-
Colorectal cancer cell lines (e.g., COLO205, SW948)
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
TAK-931
-
384-well solid white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a density of 500-2000 cells/well in 50 µL of complete growth medium. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Prepare a serial dilution of TAK-931 in complete growth medium. Add 10 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).[6]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
Assay: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.[6]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a four-parameter logistic curve.
Experimental Workflow: In Vitro Evaluation of TAK-931
Western Blot Analysis of MCM2 Phosphorylation
This protocol is for detecting the phosphorylation of MCM2, a direct downstream target of CDC7, to confirm target engagement of TAK-931.
Materials:
-
Colorectal cancer cells
-
TAK-931
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser40), anti-MCM2, anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of TAK-931 for a specified time (e.g., 4 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[6]
-
Protein Quantification: Determine protein concentration using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][8]
-
Detection: Wash the membrane three times with TBST. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-MCM2 signal to total MCM2 and a loading control.[8]
Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model to evaluate the in vivo efficacy of TAK-931.
Materials:
-
COLO205 human colorectal cancer cell line
-
Athymic nude mice (6-8 weeks old)
-
Growth Medium: RPMI-1640 with 10% FBS
-
Matrigel®
-
TAK-931 formulation for oral gavage
-
Calipers
Procedure:
-
Cell Preparation: Culture COLO205 cells to ~80% confluency. Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.[9]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[9]
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups. Administer TAK-931 orally according to the desired dosing schedule (e.g., 40 mg/kg, once daily).[4][9]
-
Efficacy Evaluation: Continue treatment for the specified duration (e.g., 14-21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
Experimental Workflow: In Vivo Xenograft Study
Immunohistochemistry (IHC) for Phospho-MCM2
This protocol provides a general guideline for the detection of phospho-MCM2 in formalin-fixed, paraffin-embedded (FFPE) colorectal cancer xenograft tissues.
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-phospho-MCM2 (Ser40)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.[1]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution in a pressure cooker or water bath.[1]
-
Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide to block endogenous peroxidase activity.[1]
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer.[10]
-
Primary Antibody Incubation: Incubate slides with the primary anti-phospho-MCM2 antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Wash slides and incubate with a biotinylated secondary antibody, followed by incubation with ABC reagent. Visualize the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.[6]
-
Counterstaining: Counterstain the nuclei with hematoxylin.[6]
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.[10]
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of phospho-MCM2 staining.
References
- 1. origene.com [origene.com]
- 2. benchchem.com [benchchem.com]
- 3. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. Immunohistochemistry of Colorectal Cancer Biomarker Phosphorylation Requires Controlled Tissue Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altogenlabs.com [altogenlabs.com]
- 8. Item - GI50 values and Rc0.1 values of the compounds for treatment of cancer cell lines. - figshare - Figshare [figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Simurosertib: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simurosertib (TAK-931) is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of cell division cycle 7 (Cdc7) kinase.[1][2][3] It plays a critical role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) protein complex (MCM2-7).[1][4] Inhibition of Cdc7 by this compound prevents the firing of replication origins, leading to replication stress, S-phase cell cycle arrest, and ultimately apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines, along with its mechanism of action.
Mechanism of Action
This compound targets the Cdc7 kinase, a key regulator of the G1/S transition phase of the cell cycle.[1][4] The binding of this compound to the ATP-binding pocket of Cdc7 prevents the phosphorylation of its primary substrate, MCM2.[1][3] This inhibition of MCM2 phosphorylation stalls the initiation of DNA replication, inducing replication stress and activating the DNA damage response (DDR) pathway.[1] In cancer cells with compromised cell cycle checkpoints, this sustained replication stress leads to an S-phase delay, mitotic aberrations, and eventual apoptotic cell death.[1][2]
Signaling Pathway
Caption: this compound inhibits the Cdc7/Dbf4 complex, preventing MCM2-7 phosphorylation and DNA replication.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from in vitro assays are summarized below.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cdc7) | <0.3 nM | Enzymatic Assay | [2][3] |
| IC50 (pMCM2) | 17 nM | HeLa cells | [5] |
| EC50 | 81 nM | COLO 205 cells | [5] |
| GI50 | 30.2 - >10,000 nM | Various cancer cells | [5] |
| IC50 (CDK2) | 6,300 nM | Enzymatic Assay | [5] |
| IC50 (ROCK1) | 430 nM | Enzymatic Assay | [5] |
Experimental Protocols
Cell Proliferation Assay (e.g., using MTS)
This protocol details the steps to determine the anti-proliferative effect of this compound on a cancer cell line, such as the colorectal cancer cell line COLO205.
Materials:
-
Cancer cell line (e.g., COLO205)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (TAK-931)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture COLO205 cells to ~80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 3 µM).[2] A vehicle control (DMSO in medium) must be included.
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Cell Viability Measurement (MTS Assay):
-
After the 72-hour incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in a cell proliferation assay.
Western Blot for Phospho-MCM2
To confirm the on-target activity of this compound, a western blot can be performed to measure the levels of phosphorylated MCM2 (a direct substrate of Cdc7).
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser40), anti-total-MCM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-MCM2 signal to total MCM2 and the loading control. A dose-dependent decrease in the phospho-MCM2 signal confirms the inhibitory activity of this compound on Cdc7.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vitro Experimental Design with TAK-931
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-931 (Simurosertib) is a potent and highly selective, orally bioavailable inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex.[1][3] Overexpression of CDC7 is observed in a wide range of human cancers, making it a compelling target for anticancer therapy.[1] TAK-931 exhibits time-dependent, ATP-competitive inhibition of CDC7, leading to the suppression of DNA replication, induction of replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][4] Notably, cancer cell lines with RAS mutations have shown increased sensitivity to TAK-931.[1][5]
These application notes provide detailed protocols for key in vitro experiments to characterize the activity of TAK-931 and guide further research and development.
Data Presentation
Biochemical and Cellular Potency of TAK-931
| Parameter | Value | Source |
| Target | CDC7 Kinase | [2] |
| Biochemical IC₅₀ | <0.3 nM | [2][3] |
| Cellular GI₅₀ Range | 30.2 nM to >10 µM | [3] |
| Median GI₅₀ | 407.4 nM (in a panel of 246 cell lines) | [3] |
Kinase Selectivity Profile of TAK-931
TAK-931 demonstrates high selectivity for CDC7 kinase.[3] A screen against 317 kinases revealed that TAK-931 is over 120 times more selective for CDC7 than other kinases.[3][4]
| Kinase | IC₅₀ (nM) |
| CDC7 | <0.3 |
| CDK2 | 6300 |
| Aurora B | 2100 |
| PLK1 | 1800 |
| CHK1 | >10000 |
Note: IC₅₀ values can vary depending on assay conditions.
Anti-proliferative Activity of TAK-931 in Representative Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | GI₅₀ (nM) |
| COLO205 | Colorectal | Wild-Type | 85 |
| RKO | Colorectal | Wild-Type | 818 |
| SW48 | Colorectal | Mutant (G12V, G13D introduced) | Increased Sensitivity |
| DLD1 | Colorectal | Mutant (G13D) | Increased Sensitivity |
| PANC-1 | Pancreatic | Mutant | Not specified |
| SW948 | Not specified | Not specified | Not specified |
RAS-mutant cell lines have been shown to be statistically more sensitive to TAK-931 compared to RAS-wild-type cell lines (P = 0.0004).[1]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of TAK-931 in various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., COLO205, RKO)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
TAK-931 stock solution (in DMSO)
-
Opaque-walled 96-well or 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL for a 96-well plate).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of TAK-931 in complete growth medium. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Determine the GI₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
In Vitro CDC7 Kinase Assay (e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TAK-931 against the enzymatic activity of the CDC7/Dbf4 complex.
Materials:
-
Recombinant human CDC7/Dbf4 complex (e.g., from Carna Biosciences)
-
MCM2-derived peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
TAK-931 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of TAK-931 in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following to each well:
-
Recombinant CDC7/Dbf4 enzyme
-
TAK-931 dilution or vehicle (DMSO)
-
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the MCM2 peptide substrate and ATP.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which will deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each TAK-931 concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blotting for Phospho-MCM2
Objective: To confirm the target engagement of TAK-931 in cells by measuring the phosphorylation of its direct substrate, MCM2, at Serine 40 (pMCM2).[9]
Materials:
-
Cancer cell lines
-
TAK-931
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies:
-
Rabbit anti-phospho-MCM2 (Ser40)
-
Rabbit or mouse anti-total MCM2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of TAK-931 (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a specified duration (e.g., 4 hours).[9]
-
Wash cells with ice-cold PBS and lyse them in supplemented lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against pMCM2 (Ser40) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total MCM2 and a loading control (GAPDH or β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pMCM2 signal to the total MCM2 and/or the loading control.
-
Conclusion
The in vitro experimental designs detailed in these application notes provide a robust framework for the preclinical characterization of the CDC7 inhibitor, TAK-931. By employing these standardized protocols, researchers can consistently evaluate its biochemical potency, cellular anti-proliferative activity, and target engagement. The provided data and visualizations offer a comprehensive overview of TAK-931's mechanism of action, aiding in the design of further investigations and the development of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. OUH - Protocols [ous-research.no]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. benchchem.com [benchchem.com]
- 10. assaybiotechnology.com [assaybiotechnology.com]
Simurosertib Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the administration of simurosertib (TAK-931) in xenograft models, designed for preclinical anti-cancer research. This compound is a potent and selective, orally bioavailable inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2][3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Cdc7 kinase.[2][3] The primary substrate of the Cdc7-Dbf4 complex (DDK) is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is essential for the initiation of DNA replication.[1] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, leading to a halt in DNA replication initiation.[1] This induces replication stress, subsequent cell cycle arrest, and ultimately apoptosis in cancer cells that exhibit high levels of Cdc7 overexpression.[1][4]
Signaling Pathway
Caption: Mechanism of action of this compound in the Cdc7 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Cdc7) | <0.3 nM | Enzyme Assay | [2] |
| IC₅₀ (pMCM2) | 17 nM | HeLa Cells | [5] |
| EC₅₀ (Proliferation) | 81 nM | COLO 205 Cells | [5] |
| Xenograft Model | Cell Line | Mouse Strain | Dosing Regimen | Efficacy Outcome | Reference |
| Colorectal | COLO 205 | BALB/c nude | 40 or 60 mg/kg, p.o., twice daily for 14 days | Dose-dependent tumor growth inhibition | [5] |
| Pancreatic | SW948 | BALB/c nude | 40 or 60 mg/kg, p.o., twice daily for 14 days | Dose-dependent tumor growth inhibition | [2][5] |
| Colorectal | COLO 205 | Nude mice | 80 mg/kg, p.o. (single dose) | Reduced intratumor levels of phosphorylated MCM2, peaking at 8-24 hours post-dose.[5][6] |
Experimental Protocols
General Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing a xenograft tumor model.
-
Cell Culture: Culture cancer cell lines (e.g., COLO 205, SW948) in their appropriate growth medium under standard sterile conditions.[7]
-
Animal Model: Utilize immunocompromised mice, such as nude or SCID mice, aged 4-6 weeks, to prevent the rejection of human tumor xenografts.[7][8] Allow for a 3-5 day acclimatization period upon arrival.[8]
-
Cell Preparation:
-
When cells reach 70-80% confluency, replace the medium with fresh medium 3-4 hours before harvesting.[8]
-
Wash cells with PBS and detach them using trypsin-EDTA.[8]
-
Neutralize trypsin with a complete medium and centrifuge the cell suspension.[8]
-
Wash the cell pellet twice with sterile PBS.[8]
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 1 x 10⁷ cells/mL.[7]
-
Perform a viable cell count using trypan blue exclusion.[8]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Randomization: Once tumors reach the desired size, randomize the animals into control and treatment groups.[7]
This compound Administration Protocol
-
Formulation Preparation:
-
This compound is orally bioavailable.[1][4] For in vivo studies, it can be formulated as a suspension. A common vehicle for oral administration in preclinical models is a mixture of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.
-
Calculate the required amount of this compound based on the mean body weight of the mice in each treatment group and the desired dose (e.g., 40, 60, or 80 mg/kg).
-
Prepare the formulation fresh daily.
-
-
Administration:
-
Monitoring:
-
Monitor the body weight of the animals regularly (e.g., twice weekly) as an indicator of toxicity.[1]
-
Continue to measure tumor volume as described above.
-
-
Endpoint and Pharmacodynamic Analysis:
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C17H19N5OS | CID 135564531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Note: Preparation of Simurosertib Stock Solution in DMSO
Introduction
Simurosertib (also known as TAK-931) is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation.[1][2][3] It is an investigational antitumor agent with demonstrated activity in various cancer models.[1][2] For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution, which can then be diluted to the desired final concentration in cell culture media. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H19N5OS | [1] |
| Molecular Weight | 341.43 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 1330782-76-7 | [1][2] |
Solubility and Stability
This compound exhibits good solubility in DMSO.[1][2][3][4][5] However, it is important to use high-quality, anhydrous DMSO, as the presence of water can reduce its solubility.[1][2] To achieve higher concentrations, warming and sonication may be necessary.[1][4][6]
The stability of this compound in both solid form and as a DMSO stock solution is crucial for ensuring experimental reproducibility. The following tables summarize the recommended storage conditions and stability data.
Table 1: Solubility of this compound in DMSO
| Solubility | Molar Equivalent | Conditions | Reference |
| 70 mg/mL | 205.02 mM | Ultrasonic, warming, and heat to 60°C. Use newly opened DMSO. | [1] |
| 68 mg/mL | 199.16 mM | Use fresh DMSO as moisture can reduce solubility. | [2] |
| 45 mg/mL | 131.8 mM | Sonication is recommended. | [4] |
| ~75 mg/mL | ~219.66 mM | Ultrasonic assistance may be needed. Use newly opened DMSO. | [5][6] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [1] |
| In DMSO | -80°C | 1-2 years | [1][2][6] |
| In DMSO | -20°C | 6 months - 1 year | [1][6] |
Experimental Protocol
Materials
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Wear appropriate PPE, including safety glasses, a lab coat, and gloves, at all times.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.[7] In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO for comprehensive safety information before handling.
Procedure for Preparing a 10 mM this compound Stock Solution
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This is particularly important for DMSO, as it can solidify at lower temperatures.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.41 mg of this compound (Molecular Weight = 341.43 g/mol ).
-
Dissolution:
-
Add the weighed this compound powder to a sterile polypropylene tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 3.41 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Aiding Solubilization (if necessary): If the this compound does not fully dissolve, you can:
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][6]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 1-2 years).[1][2][6] For shorter-term storage, -20°C is acceptable for up to 6 months to 1 year.[1][6]
-
Calculation for Preparing Stock Solutions
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM this compound Stock:
Mass (mg) = 10 mM x 1 mL x 341.43 g/mol / 1000 = 3.4143 mg
Visualizations
Caption: Workflow for Preparing this compound Stock Solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CDK | TargetMol [targetmol.com]
- 5. (R)-Simurosertib | cycle 7 (CDC7) kinase inhibitor | CAS# 1330782-69-8 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gchemglobal.com [gchemglobal.com]
Application Notes: Western Blot Protocol for pMCM2 Following Simurosertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simurosertib (TAK-931) is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex, including MCM2.[2] The phosphorylation of MCM2 is a critical step for the activation of the MCM helicase, which unwinds DNA at replication origins, allowing DNA synthesis to commence.[2] In many cancers, CDC7 is overexpressed, making it an attractive target for anticancer therapies.[3]
This compound inhibits CDC7 kinase activity in an ATP-competitive manner, leading to the suppression of MCM2 phosphorylation.[1] This inhibition of pMCM2 serves as a key pharmacodynamic biomarker to confirm the target engagement and cellular activity of this compound.[4] This document provides a detailed protocol for performing a Western blot to quantify the levels of phosphorylated MCM2 (pMCM2) in cell lines treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's action on MCM2 and the experimental workflow for the Western blot protocol.
Quantitative Data Summary
This compound treatment leads to a dose-dependent reduction in pMCM2 levels in various cancer cell lines. The following table summarizes the quantitative effects of this compound on MCM2 phosphorylation and cell proliferation.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HeLa | Western Blot | IC50 (pMCM2 Ser40 Inhibition) | 17 nM | [5] |
| COLO 205 | Cell Proliferation | EC50 | 81 nM | [5] |
| COLO 205 | Western Blot | pMCM2 Inhibition | Dose-dependent | [1] |
| RKO | Western Blot | pMCM2 Inhibition | Dose-dependent | [1] |
| Human Solid Tumors (In Vivo) | Immunohistochemistry | pMCM2 H-Score Reduction | Dose-dependent | [6] |
Detailed Experimental Protocol: Western Blot for pMCM2
This protocol provides a comprehensive methodology for the detection and quantification of pMCM2 in cell lysates following treatment with this compound.
I. Materials and Reagents
-
Cell Lines: Relevant cancer cell lines (e.g., HeLa, COLO 205)
-
This compound (TAK-931): Stock solution in DMSO
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Reagent: BCA Protein Assay Kit
-
SDS-PAGE Gels
-
Running Buffer (1X)
-
Transfer Buffer (1X)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-pMCM2 (e.g., targeting Ser40 or Ser108)
-
Mouse or Rabbit anti-total MCM2
-
Loading control antibody (e.g., anti-GAPDH, anti-β-Actin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Wash Buffer: TBST
II. Experimental Procedure
A. Cell Culture and this compound Treatment
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours).
B. Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a 6-well plate) to each well.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
D. Sample Preparation and SDS-PAGE
-
Normalize the protein samples to a final concentration of 20-30 µg per lane with lysis buffer and 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.
-
Perform electrophoresis according to the gel manufacturer's instructions.
E. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
F. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pMCM2, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
G. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize the pMCM2 signal, the membrane can be stripped and re-probed for total MCM2 and a loading control.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly.
-
Repeat the blocking and antibody incubation steps with primary antibodies for total MCM2 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for pMCM2, total MCM2, and the loading control using densitometry software (e.g., ImageJ).
-
Calculate the ratio of pMCM2 to total MCM2 for each condition.
-
Normalize this ratio to the loading control.
-
Finally, normalize the values to the vehicle-treated control to determine the relative reduction in pMCM2 levels.
-
Conclusion
This protocol provides a robust framework for assessing the pharmacodynamic effects of this compound by quantifying the inhibition of MCM2 phosphorylation. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data, which is crucial for the preclinical and clinical development of CDC7 inhibitors. Optimization of antibody concentrations and incubation times may be necessary for specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: Determining Cell Viability Following Simurosertib Treatment
Introduction
Simurosertib (also known as TAK-931) is a potent and selective, orally bioavailable inhibitor of cell division cycle 7 (Cdc7) kinase.[1][2] Cdc7 is a crucial regulator of the initiation of DNA replication, making it a promising therapeutic target in oncology due to its frequent overexpression in various tumor types.[1] this compound exhibits ATP-competitive inhibition of Cdc7, which leads to the suppression of DNA replication, induction of replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][3] These application notes provide a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using a cell viability assay.
Mechanism of Action of this compound
This compound's primary target is the Cdc7 kinase. The inhibition of Cdc7 by this compound disrupts the initiation of DNA replication by preventing the phosphorylation of the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the replicative helicase.[1] This disruption leads to S-phase delay and replication stress.[3] The accumulation of replication stress can trigger mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately leading to irreversible anti-proliferative effects and apoptosis in cancer cells.[3]
Principle of Cell Viability Assays
Cell viability assays are essential tools for evaluating the effects of cytotoxic compounds like this compound. These assays measure various metabolic or cellular parameters that distinguish live, healthy cells from dead or dying cells. Commonly used methods include:
-
MTT Assay: This colorimetric assay is based on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[5][6] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and, therefore, the number of viable cells.[5][6]
The choice of assay can depend on the specific research question, cell type, and desired throughput.
This compound Signaling Pathway
Caption: Mechanism of action of this compound in the Cdc7 signaling pathway.
Experimental Protocols
This section provides a detailed protocol for a common cell viability assay, the MTT assay, to determine the effect of this compound on cancer cells.
Materials
-
Cancer cell line of interest (e.g., COLO 205)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (TAK-931)
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a cell viability assay with this compound treatment.
Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 3 µM).[3]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1][3]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell viability).
-
Data Presentation
The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| COLO 205 | Proliferation | EC₅₀ | 81 | [9] |
| HeLa | MCM2 Phosphorylation | IC₅₀ | 17 | [9] |
| Various Cancer Cells | Growth Inhibition | GI₅₀ | 30.2 - >10,000 | [9] |
| In vitro Kinase Assay | Cdc7 Inhibition | IC₅₀ | <0.3 | [2][3] |
Note on IC₅₀, EC₅₀, and GI₅₀: These are all measures of a drug's potency. IC₅₀ (half-maximal inhibitory concentration) refers to the concentration that inhibits a specific biochemical function by 50%. EC₅₀ (half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum. GI₅₀ (half-maximal growth inhibition) is the concentration that inhibits cell growth by 50%. The specific parameter reported often depends on the assay used. Differences in cell lines and calculation methods can lead to variations in these values.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. ch.promega.com [ch.promega.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Simurosertib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simurosertib (TAK-931) is a potent and selective, orally bioavailable inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is overexpressed in a variety of cancers.[1][4][5] By inhibiting CDC7, this compound prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins.[4][6] This leads to replication stress, cell cycle arrest at the S-phase, and ultimately, apoptosis in cancer cells.[7][8] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital tool in preclinical oncology. These models preserve the histological and genetic characteristics of the original tumor, offering a more predictive platform for evaluating the efficacy of novel therapeutic agents like this compound.[9]
These application notes provide a comprehensive overview and detailed protocols for utilizing PDX models in the preclinical evaluation of this compound.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of CDC7 kinase.[2] Its primary molecular target is the CDC7/DBF4 kinase complex. Inhibition of this complex prevents the phosphorylation of MCM2, a key component of the DNA helicase necessary for unwinding DNA at replication origins.[6] The downstream effects of this compound treatment include:
-
Induction of Replication Stress: By preventing the initiation of DNA replication, this compound causes stalling of replication forks and induces replication stress.[7][8]
-
Activation of DNA Damage Response: The induced replication stress activates the ATR-Chk1 signaling pathway, a key component of the DNA damage response.[1]
-
Cell Cycle Arrest and Apoptosis: Prolonged replication stress leads to an S-phase delay and, in cancer cells with compromised cell cycle checkpoints, results in mitotic aberrations and ultimately apoptosis.[7][8]
Data Presentation
In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (nM) |
| COLO 205 | Colorectal Cancer | 81 |
| SW948 | Pancreatic Cancer | - |
| HeLa | Cervical Cancer | - |
| GI50: 50% growth inhibition. Data compiled from multiple sources.[10] |
In Vivo Efficacy of this compound in PDX Models
| PDX Model Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%TGI) |
| Pancreatic (KRAS-mutant) | 60 mg/kg, p.o., BID, 3 days on/4 days off | 96.6 |
| Pancreatic (KRAS-mutant) | 40 mg/kg, p.o., QD, 21 days | 68.4 |
| Pancreatic (KRAS-mutant) | 60 mg/kg, p.o., QD, 21 days | 75.1 |
| Pancreatic (PHTXM-97Pa) | 40 mg/kg, p.o., QD, 22 days | 86.1 |
| Pancreatic (PHTXM-97Pa) | 60 mg/kg, p.o., QD, 22 days | 89.9 |
| Colorectal (Median) | 60 mg/kg, p.o., BID, 3 days on/4 days off | 43.8 |
| Lung (Median) | 60 mg/kg, p.o., BID, 3 days on/4 days off | 76.8 |
| Ovarian (Median) | 60 mg/kg, p.o., BID, 3 days on/4 days off | 57.4 |
| p.o.: oral administration; BID: twice daily; QD: once daily. %TGI values are based on tumor volume changes on a specific day of the study.[11] |
Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours |
| Terminal Half-life (t1/2) | ~6 hours |
| Apparent Oral Clearance (CL/F) | 38 L/h |
| Data from human clinical trials.[12][13] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDC7, leading to replication stress and apoptosis.
Caption: Workflow for this compound studies using PDX models.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
Objective: To establish and propagate patient-derived tumors in immunodeficient mice.
Materials:
-
Fresh patient tumor tissue in a sterile collection medium (e.g., DMEM with antibiotics).
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Sterile surgical instruments.
-
Anesthesia (e.g., isoflurane).
-
Sterile PBS.
Protocol:
-
Tumor Processing: In a sterile biosafety cabinet, wash the fresh tumor tissue with sterile PBS. Aseptically remove any non-tumor or necrotic tissue. Mince the tumor into small fragments of approximately 2-3 mm³.
-
Implantation: Anesthetize the mouse. Make a small incision in the skin on the flank. Using forceps, create a subcutaneous pocket. Implant one tumor fragment into the pocket. Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by visual inspection and palpation twice weekly. Once tumors are palpable, measure the tumor dimensions with calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Passaging: When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse. Aseptically resect the tumor. A portion of the tumor can be cryopreserved, fixed for histology, or processed for the next passage by repeating steps 1-3.
In Vivo Efficacy Study of this compound in PDX Models
Objective: To evaluate the anti-tumor activity of this compound in established PDX models.
Materials:
-
A cohort of mice with established PDX tumors of a suitable size (e.g., 100-200 mm³).
-
This compound (TAK-931).
-
Vehicle for oral gavage (e.g., 0.5% (w/v) carboxymethylcellulose sodium salt (CMC-Na) in sterile water).[7]
-
Oral gavage needles.
Protocol:
-
Randomization: When tumors reach the desired size, randomize the mice into treatment and control groups (n ≥ 6 per group).
-
Dosing Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Drug Administration: Administer this compound or vehicle to the respective groups via oral gavage according to the specified dosing schedule (e.g., 60 mg/kg, once or twice daily).[11] The administration volume is typically 0.1 mL per 10 g of body weight.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the animals daily.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treatment groups relative to the control group.
Pharmacokinetic (PK) Analysis in PDX-bearing Mice
Objective: To determine the pharmacokinetic profile of this compound in tumor-bearing mice.
Materials:
-
PDX-bearing mice.
-
This compound and vehicle.
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes).
-
Anesthesia.
-
Centrifuge.
-
LC-MS/MS system for drug quantification.
Protocol:
-
Dosing: Administer a single oral dose of this compound to a cohort of mice.
-
Blood Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., via retro-orbital sinus or tail vein) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Pharmacodynamic (PD) Analysis of pMCM2 in Tumor Tissue
Objective: To assess the target engagement of this compound by measuring the phosphorylation of its downstream target, MCM2, in tumor tissue.
Protocol: Immunohistochemistry (IHC) for pMCM2
-
Tissue Collection and Fixation: At the end of the efficacy study, or at specified time points after the last dose, euthanize the mice and resect the tumors. Fix the tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Sectioning: Process the fixed tissues through graded alcohols and xylene, and embed in paraffin. Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for phosphorylated MCM2 (pMCM2) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the staining using a DAB (3,3'-diaminobenzidine) substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin. Dehydrate the slides and mount with a permanent mounting medium.
-
Image Analysis: Capture images of the stained slides and quantify the pMCM2 signal, for example, by using an H-score. Compare the staining intensity between the this compound-treated and vehicle-treated groups.
Potential Mechanisms of Resistance
While this compound has shown significant preclinical activity, the development of acquired resistance is a potential challenge for targeted therapies. In the context of PDX models, potential mechanisms of resistance to this compound could include:
-
Alterations in the Drug Target: Mutations in the CDC7 gene that prevent this compound binding.
-
Bypass Signaling Pathways: Activation of alternative signaling pathways that can promote cell cycle progression and DNA replication independently of CDC7.
-
Drug Efflux: Increased expression of drug efflux pumps that reduce the intracellular concentration of this compound.
Preclinical models of acquired resistance can be developed by continuously treating PDX models with this compound until tumors regrow.[14] These resistant models can then be used to investigate the molecular mechanisms of resistance and to test novel combination therapies to overcome it.
Conclusion
Patient-derived xenograft models are an indispensable tool for the preclinical evaluation of novel anti-cancer agents like this compound. The protocols and data presented in these application notes provide a framework for conducting robust in vivo studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound. By leveraging these models, researchers can gain valuable insights into the therapeutic potential of CDC7 inhibition and advance the development of more effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 5. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Population Pharmacokinetics of TAK‐931, a Cell Division Cycle 7 Kinase Inhibitor, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Kinase Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Target Validation of Simurosertib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of immunohistochemistry (IHC) in the target validation of Simurosertib (TAK-931), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. The protocols detailed herein are designed to enable the assessment of this compound's target engagement and its pharmacodynamic effects in preclinical and clinical tissue samples.
Introduction
This compound is an orally bioavailable, ATP-competitive inhibitor of CDC7 kinase, a key regulator of the initiation of DNA replication.[1][2][3] By inhibiting CDC7, this compound prevents the phosphorylation of the minichromosome maintenance (MCM) complex subunit MCM2, a critical step for the activation of the MCM helicase.[2][4] This leads to the suppression of DNA replication, induction of replication stress, cell cycle arrest in the S-phase, and ultimately, apoptosis in cancer cells.[2][3] Given that CDC7 is frequently overexpressed in various tumor types, it represents a promising therapeutic target.[1][2]
Immunohistochemistry is a powerful technique for visualizing the expression and localization of specific proteins within the context of tissue architecture. For this compound, IHC is a critical tool for:
-
Target Validation: Confirming the expression of CDC7 in tumor tissues.
-
Pharmacodynamic (PD) Biomarker Analysis: Measuring the inhibition of CDC7 kinase activity by assessing the phosphorylation status of its downstream substrate, MCM2, specifically at Serine 40 (pMCM2).[5]
-
Assessing Downstream Effects: Evaluating the induction of markers of replication stress and DNA damage response.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound.
References
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by TAK-931
Introduction
TAK-931, also known as simurosertib, is a potent and selective, orally bioavailable inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the G1/S transition phase of the cell cycle.[3] By inhibiting CDC7, TAK-931 effectively suppresses the phosphorylation of its substrate, the Minichromosome Maintenance Complex Component 2 (MCM2), which is essential for the firing of replication origins.[1][3] This leads to a delay in the S phase, induction of replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[3][4] Flow cytometry using propidium (B1200493) iodide (PI) staining is a widely used and reliable method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content, making it an ideal tool to study the effects of TAK-931.
Mechanism of Action of TAK-931
TAK-931 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDC7 kinase, preventing the phosphorylation of its substrates.[1][3] This inhibition of CDC7 activity leads to a cascade of events that culminate in cell cycle arrest. The primary mechanism involves the suppression of DNA replication initiation, which causes replication forks to stall and induces replication stress.[4][5] This sustained replication stress can lead to mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately resulting in the irreversible inhibition of cancer cell proliferation.[4][5]
Data Presentation
Table 1: In Vitro Activity of TAK-931
| Parameter | Value | Cell Line | Reference |
| IC50 (CDC7 Kinase Inhibition) | <0.3 nM | - | [1] |
| IC50 (MCM2 Phosphorylation) | 17 nM | HeLa | [6] |
| EC50 (Cell Proliferation) | 81 nM | COLO 205 | [6] |
| GI50 Range (Cancer Cell Lines) | 30.2 - >10,000 nM | Various | [6] |
Table 2: Effect of TAK-931 (300 nM) on Cell Cycle Distribution in HeLa Cells
| Treatment Time (hours) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| 0 | 55 | 25 | 20 | [4] |
| 12 | 20 | 60 | 20 | [4] |
| 24 | 15 | 70 | 15 | [4] |
| 48 | 10 | 65 | 25 (aneuploid) | [4][7] |
Experimental Protocols
Protocol 1: Cell Culture and TAK-931 Treatment
-
Cell Seeding: Seed cancer cells (e.g., HeLa, COLO 205) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
TAK-931 Treatment: Prepare a stock solution of TAK-931 in DMSO.[8] Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM, 300 nM, 1 µM). A DMSO-only treated group should be included as a vehicle control.
-
Incubation: Remove the old medium from the cells and add the medium containing TAK-931 or the vehicle control. Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard propidium iodide staining procedures.[9][10]
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin to detach the cells from the plate.
-
Once detached, add a complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Counting and Washing:
-
Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
Centrifuge the cells at 300 x g for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.[9][10] This is a critical step to prevent cell clumping.
-
Incubate the cells for at least 2 hours at 4°C. Cells can be stored in 70% ethanol at 4°C for several weeks.[10]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 1 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (see recipe below).
-
Incubate the cells in the dark for 30 minutes at room temperature or 15 minutes at 37°C.[9][11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution of the G1, S, and G2/M peaks.[10]
-
Collect data for at least 10,000 events per sample.[10]
-
Analyze the DNA content using a linear scale. The fluorescence intensity of PI is directly proportional to the amount of DNA.[10]
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Reagent Preparation: Propidium Iodide Staining Solution
For 10 mL of staining solution:
-
Phosphate-Buffered Saline (PBS): 9.4 mL
-
Propidium Iodide (1 mg/mL stock): 50 µL (final concentration: 50 µg/mL)[10]
-
RNase A (10 mg/mL stock): 10 µL (final concentration: 100 µg/mL)[10]
-
Triton X-100 (10% stock): 10 µL (final concentration: 0.1%)[11]
Note: Prepare fresh and protect from light.
Mandatory Visualizations
Caption: Mechanism of action of TAK-931 leading to cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: The logical relationship of the phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Dosing of Simurosertib (TAK-931) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing schedules and associated protocols for the preclinical evaluation of Simurosertib (TAK-931), a potent and selective inhibitor of cell division cycle 7 (Cdc7) kinase, in various mouse models of cancer. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to assess the antitumor efficacy and pharmacodynamic effects of this investigational agent.
Introduction
This compound (TAK-931) is an orally bioavailable, ATP-competitive inhibitor of Cdc7 kinase, a critical regulator of the initiation of DNA replication.[1][2] By inhibiting Cdc7, this compound disrupts the phosphorylation of the minichromosome maintenance (MCM) protein complex, a crucial step for the firing of replication origins.[1][3] This leads to replication stress, S-phase delay, and ultimately apoptosis in cancer cells, which are often highly dependent on robust DNA replication.[1][4] Preclinical studies in various mouse xenograft models have demonstrated the dose-dependent antitumor activity of this compound.[5][6]
Data Presentation: this compound Dosing Schedules in Mouse Models
The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of this compound dosing regimens and their observed outcomes in different cancer models.
Table 1: Efficacy-Focused Dosing Regimens in Xenograft Mouse Models
| Cancer Model | Mouse Strain | Cell Line(s) | Dose (mg/kg) | Dosing Schedule | Route of Administration | Duration | Outcome | Reference(s) |
| Colorectal Cancer | BALB/c nude | COLO205 | 40 or 60 | Twice daily (BID) | Oral (p.o.) | 14 days | Reduced tumor growth | [6][7] |
| Pancreatic Cancer | BALB/c nude | SW948 | 40 or 60 | Twice daily (BID) | Oral (p.o.) | 14 days | Reduced tumor growth | [6][7] |
| Pancreatic PDX | Nude | PHTX-249Pa (KRAS-mutant) | 40 or 60 | Once daily (QD) | Oral (p.o.) | 21 days | Dose-dependent antitumor activity | [7] |
| Pancreatic PDX | Nude | PHTX-97Pa | 40 or 60 | Once daily (QD) | Oral (p.o.) | 21 days | Dose-dependent antitumor activity | [7] |
| Multiple PDX Models | Nude | 93 PDX models | 60 | Twice daily (BID), 3 days on/4 days off | Oral (p.o.) | Multiple cycles | Significant tumor growth inhibition in 46.2% of models | [7] |
| Ewing Sarcoma | - | - | 60 | Once daily (QD), Days 1-3 | Oral (p.o.) | - | In combination with MK1775 | [8] |
| Plasmacytoma | BALB/c | J558 (syngeneic) | 60 | Once daily (QD) | Oral (p.o.) | 6 days | Moderate antitumor efficacy | [9] |
Table 2: Pharmacodynamic and Dose-Finding Studies
| Cancer Model | Mouse Strain | Cell Line(s) | Dose (mg/kg) | Dosing Schedule | Route of Administration | Endpoint | Outcome | Reference(s) |
| Colorectal Cancer | Nude | COLO205 | 80 | Single dose | Oral (p.o.) | Phospho-MCM2 levels | Reduction in pMCM2 at 8-24 hours, recovery by 48 hours | [7] |
| Pancreatic Cancer | Nude | SW948 | 80 | Single dose | Oral (p.o.) | Phospho-MCM2 levels | Reduction in pMCM2 at 8-24 hours, recovery by 48 hours | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in mouse models are provided below.
Protocol 1: General Xenograft Tumor Model for Efficacy Studies
Objective: To evaluate the in vivo antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., COLO205, SW948)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)[1]
-
Matrigel (optional)
-
This compound (TAK-931)
-
Vehicle control (e.g., as specified by the supplier)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions as recommended by the supplier.
-
Cell Preparation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS or serum-free medium, with or without Matrigel, at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[1]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound orally at the specified dose and schedule (e.g., 60 mg/kg, BID for 14 days).[7] Administer the vehicle control to the control group following the same schedule.
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.[1]
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.[7]
-
Monitor animal health daily and record any signs of toxicity.
-
Protocol 2: Pharmacodynamic Analysis of MCM2 Phosphorylation
Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of its direct substrate, MCM2, in tumor tissue.
Materials:
-
Tumor-bearing mice from an efficacy study (or a dedicated satellite group)
-
Anesthesia
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser40), anti-total MCM2, anti-GAPDH (loading control)[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tumor Collection: At specified time points after the final dose of this compound (e.g., 8, 24, 48 hours), euthanize the mice and excise the tumors.[7]
-
Snap Freezing: Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total MCM2 and a loading control (e.g., GAPDH) to ensure equal protein loading.[1]
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MCM2 compared to total MCM2 and the vehicle control group.
Visualizations
This compound (TAK-931) Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting the Cdc7 signaling pathway.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (TAK-931) / Takeda, ZAI Lab [delta.larvol.com]
- 9. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Simurosertib: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Simurosertib (TAK-931), a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2][3] This document details its mechanism of action, offers quantitative data on its activity, and provides detailed protocols for its use and evaluation in high-throughput screening (HTS) campaigns aimed at identifying novel Cdc7 inhibitors.
Introduction
This compound is an orally bioavailable, ATP-competitive inhibitor of Cdc7 kinase, a critical regulator of the initiation of DNA replication.[1][2][3][4] Overexpressed in a variety of cancers, Cdc7 represents a promising therapeutic target.[1][4] this compound's inhibition of Cdc7 leads to the suppression of DNA replication, induction of replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] These characteristics make it a valuable tool for cancer research and a benchmark compound for the discovery of new Cdc7 inhibitors.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of Cdc7 kinase, preventing the phosphorylation of its primary substrate, the minichromosome maintenance (MCM) protein complex (MCM2-7).[1] The phosphorylation of the MCM complex by Cdc7 is an essential step for the initiation of DNA replication at replication origins.[1] By inhibiting this process, this compound induces replication stress, leading to an S-phase delay in the cell cycle.[2][3] In cancer cells with compromised DNA damage response pathways, this sustained replication stress can lead to mitotic aberrations and apoptosis.[1][2]
References
Application Notes and Protocols: Lentiviral shRNA Knockdown of CDC7 to Mimic Simurosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (CDC7) kinase is a critical regulator of the initiation of DNA replication and is a promising target for cancer therapy due to its overexpression in various tumor types.[1] Simurosertib (TAK-931) is a potent and selective, orally bioavailable inhibitor of CDC7 that has shown significant anti-tumor activity in preclinical and clinical studies.[2][3][4] This document provides detailed application notes and protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) to knock down CDC7 expression, thereby mimicking the pharmacological effects of this compound. This approach allows for the specific investigation of CDC7's role in cellular processes and the validation of its potential as a therapeutic target.
By genetically reducing CDC7 levels, researchers can dissect the downstream consequences of its inhibition, including effects on DNA replication, cell cycle progression, and apoptosis, in a manner that is complementary to the use of small molecule inhibitors like this compound.[5][6]
Data Presentation: this compound Activity and CDC7 Knockdown Effects
To establish a benchmark for effective CDC7 inhibition, the following tables summarize the reported biochemical and cellular potency of this compound and the phenotypic effects observed upon CDC7 knockdown or inhibition.
Table 1: Biochemical and Cellular Potency of this compound (TAK-931)
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Enzymatic) | <0.3 nM | Recombinant CDC7/Dbf4 | [4] |
| IC50 (pMCM2 inhibition) | 17 nM | HeLa cells | [7] |
| EC50 (Cell Proliferation) | 81 nM | COLO 205 cells | [7] |
| GI50 (Growth Inhibition) | 30.2 - >10,000 nM | Variety of cancer cells | [7] |
Table 2: Effects of CDC7 Knockdown or this compound Treatment on Cellular Phenotypes
| Experimental Approach | Cell Line | Observed Effect | Quantitative Data | Reference |
| CDC7 siRNA | Pancreatic Cancer (Capan-1) | Induction of Apoptosis | 51% sub-G1 population | [8] |
| CDC7 siRNA | Pancreatic Cancer (PANC-1) | Induction of Apoptosis | 45% sub-G1 population | [8] |
| This compound (TAK-931) | NSCLC | G1/S Phase Arrest | Increased G1 and S phase populations | [8][9] |
| CDC7 siRNA | Esophageal Squamous Cell Carcinoma | G0/G1 Phase Arrest, Apoptosis | - | [5] |
| CDC7 siRNA | HeLa | Defective S Phase, Cell Death | - | [6] |
Signaling Pathways and Experimental Workflows
CDC7 Signaling Pathway
The diagram below illustrates the central role of CDC7 in initiating DNA replication through the phosphorylation of the Minichromosome Maintenance (MCM) complex.
Caption: CDC7 kinase, activated by Dbf4, phosphorylates the MCM complex, a critical step for initiating DNA replication. Both this compound and lentiviral shRNA can block this pathway.
Lentiviral shRNA Knockdown Workflow
This diagram outlines the key steps involved in producing and using lentiviral particles for stable CDC7 knockdown.
Caption: Experimental workflow for generating stable CDC7 knockdown cell lines using lentiviral shRNA.
Mimicking this compound with shRNA Logic
The following diagram illustrates the logical relationship between using a pharmacological inhibitor and a genetic knockdown approach to study CDC7 function.
Caption: Both this compound and shRNA-mediated knockdown lead to the inhibition of CDC7 function, resulting in comparable downstream cellular effects.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles containing shRNA targeting CDC7.
Materials:
-
HEK293T cells
-
pLKO.1-shCDC7 plasmid (and non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Cell Seeding: Plate HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Day 2: Transfection:
-
Prepare a DNA mixture in Opti-MEM containing the shRNA plasmid and packaging plasmids.
-
Add transfection reagent to the DNA mixture and incubate at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Medium Change: Replace the transfection medium with fresh DMEM with 10% FBS.
-
Day 4 & 5: Viral Harvest:
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used immediately or stored at -80°C.[10]
-
Protocol 2: Lentiviral Transduction and Stable Cell Line Selection
This protocol outlines the transduction of target cancer cells with the produced lentivirus to create a stable CDC7 knockdown cell line.
Materials:
-
Target cancer cells
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene
-
Puromycin
-
Complete growth medium
Procedure:
-
Day 1: Cell Seeding: Plate target cells in a 6-well plate.
-
Day 2: Transduction:
-
Add Polybrene to the cells (final concentration of 8 µg/mL).
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI).
-
Incubate for 18-24 hours.[10]
-
-
Day 3 onwards: Selection:
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, add the appropriate concentration of puromycin (determined by a kill curve).
-
Replace with fresh puromycin-containing medium every 3-4 days until resistant colonies form.[11]
-
-
Expansion and Validation:
-
Pick and expand individual resistant colonies.
-
Validate CDC7 knockdown via RT-qPCR and Western blot.
-
Protocol 3: Western Blot for MCM2 Phosphorylation
This protocol is for detecting the phosphorylation of MCM2, a direct substrate of CDC7, to confirm the functional knockdown of CDC7 activity.
Materials:
-
Cell lysates from control and CDC7 knockdown cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41), anti-total-MCM2, anti-CDC7, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer and quantify protein concentration.[1]
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) and separate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection:
Protocol 4: Cell Viability (MTS) Assay
This assay measures cell proliferation and viability after CDC7 knockdown.
Materials:
-
Control and CDC7 knockdown cells
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed an equal number of control and CDC7 knockdown cells into a 96-well plate.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]
-
Absorbance Reading: Record the absorbance at 490 nm using a plate reader.[13]
-
Data Analysis: Normalize the absorbance of knockdown cells to the control cells to determine the percentage of viability.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to analyze the distribution of cells in different phases of the cell cycle following CDC7 knockdown.
Materials:
-
Control and CDC7 knockdown cells
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells for each condition.
-
Fixation:
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. benchchem.com [benchchem.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for CRISPR/Cas9 Knockout of CDC7 for Simurosertib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell Division Cycle 7 (CDC7) kinase is a critical regulator of the initiation of DNA replication and is a key therapeutic target in oncology.[1] CDC7, in complex with its regulatory subunit Dbf4, phosphorylates the minichromosome maintenance (MCM) complex, an essential step for the firing of replication origins during the S phase of the cell cycle.[2][3] Simurosertib (TAK-931) is a potent and selective, orally bioavailable inhibitor of CDC7 kinase.[1][4] It acts as an ATP-competitive inhibitor, preventing the phosphorylation of CDC7 substrates, which leads to the suppression of DNA replication, induction of replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][5]
The generation of CDC7 knockout (KO) cell lines using CRISPR/Cas9 technology provides a powerful tool for studying the on-target effects of this compound and for elucidating potential resistance mechanisms.[6] These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of CDC7, and subsequent cellular assays to evaluate the effects of this compound in both wild-type (WT) and CDC7 KO backgrounds.
Data Presentation
Table 1: In Vitro Potency of this compound (TAK-931)
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDC7) | <0.3 nM | Enzymatic Assay | [4][7] |
| GI50 (COLO 205) | 81 nM | Cell Proliferation Assay | [5] |
| GI50 (Variety of Cancer Cells) | 30.2 - >10,000 nM | Cell Growth Inhibition Assay | [5] |
Table 2: Comparative Effects of this compound on Wild-Type vs. CDC7 Knockout Cells
| Parameter | Wild-Type (WT) Cells | CDC7 Knockout (KO) Cells | Key Observations & References |
| This compound Sensitivity | Sensitive | Resistant | Loss of this compound sensitivity is observed upon CDC7 KO in SCLC cell lines.[6] |
| Cell Viability (with this compound) | Dose-dependent decrease | Significantly higher than WT | CDC7 KO confers resistance to this compound-induced cell death.[6] |
| MCM2 Phosphorylation (pMCM2) | Decreased with this compound | Basal levels are low/absent | This compound effectively reduces pMCM2 in WT cells, confirming on-target activity.[6][7] |
| Cell Cycle Progression (with this compound) | S-phase delay/arrest | Less pronounced S-phase effects | The S-phase arrest induced by this compound is dependent on the presence of CDC7.[7] |
Mandatory Visualizations
Caption: CDC7/Dbf4 kinase complex (DDK) phosphorylates the MCM complex to initiate DNA replication. This compound inhibits this process.
Caption: Workflow for generating and validating CDC7 knockout cell lines for subsequent drug studies.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of CDC7
Objective: To generate a stable CDC7 knockout cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (Addgene plasmid #62988)
-
CDC7-specific sgRNA oligonucleotides
-
Lipofectamine™ 3000 Transfection Reagent
-
Puromycin
-
DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
TA cloning vector and sequencing reagents
Methodology:
-
sgRNA Design:
-
Design two to three sgRNAs targeting an early exon of the CDC7 gene to maximize the likelihood of generating a loss-of-function mutation.[8]
-
Use online design tools (e.g., Broad Institute GPP sgRNA Designer) to identify sgRNAs with high on-target scores and low off-target potential.[1]
-
Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the BbsI site of the pX459 vector.
-
-
Cloning of sgRNA into pX459 Vector:
-
Phosphorylate and anneal the complementary sgRNA oligonucleotides.
-
Digest the pX459 vector with BbsI.
-
Ligate the annealed sgRNA duplex into the linearized pX459 vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Transfection:
-
Seed the target cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the pX459-sgRNA plasmid using Lipofectamine™ 3000 according to the manufacturer's protocol.
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand with a kill curve for the specific cell line.[9]
-
After 3-5 days of selection, the majority of non-transfected cells will be eliminated.
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Expand the resulting colonies.[10]
-
-
Validation of CDC7 Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the region of the CDC7 gene targeted by the sgRNA using PCR. Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.[10]
-
Western Blot Analysis: Prepare whole-cell lysates from potential knockout clones and wild-type control cells. Perform a Western blot to confirm the absence of the CDC7 protein (see Protocol 4 for a general Western blot protocol).
-
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability of WT and CDC7 KO cells.
Materials:
-
WT and CDC7 KO cells
-
96-well plates
-
This compound (TAK-931)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Methodology:
-
Cell Seeding: Seed WT and CDC7 KO cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each cell line.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of WT and CDC7 KO cells.
Materials:
-
WT and CDC7 KO cells
-
This compound (TAK-931)
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed WT and CDC7 KO cells in 6-well plates. Treat the cells with this compound at a concentration around the IC50 value (for WT cells) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis for CDC7 and p-MCM2
Objective: To confirm CDC7 knockout and assess the effect of this compound on MCM2 phosphorylation.
Materials:
-
WT and CDC7 KO cells
-
This compound (TAK-931)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CDC7
-
Rabbit anti-phospho-MCM2 (Ser40/41) (recommended dilution 1:1000)[11]
-
Mouse or Rabbit anti-total MCM2
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis: Treat WT and CDC7 KO cells with this compound for 4-24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CDC7, anti-p-MCM2, anti-total MCM2, or anti-β-actin) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of p-MCM2 to total MCM2 and CDC7 to the loading control.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 9. Stable Cell Line Generation | Thermo Fisher Scientific - AT [thermofisher.com]
- 10. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-MCM2 (phospho S40 + S41) antibody (ab70371) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Combining Simurosertib with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combination of Simurosertib, an Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination therapy is a promising strategy in oncology, leveraging the concept of synthetic lethality to selectively kill cancer cells with deficiencies in the DNA Damage Response (DDR).
Scientific Rationale: Synthetic Lethality
The combination of an ATR inhibitor like this compound and a PARP inhibitor is rooted in the principle of synthetic lethality. Many cancer cells harbor defects in certain DNA repair pathways, making them reliant on alternative repair mechanisms for survival.
-
PARP Inhibitors: These agents block the repair of DNA single-strand breaks (SSBs).[1][2] Unrepaired SSBs can lead to the collapse of replication forks during DNA replication, resulting in the formation of more complex and lethal double-strand breaks (DSBs).[1] In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing DSBs (a state often referred to as "BRCAness"), the accumulation of DSBs following PARP inhibition leads to cell death.[3]
-
ATR Inhibitors (this compound): ATR is a critical kinase that is activated in response to replication stress, such as stalled replication forks caused by PARP inhibition.[4] ATR activation initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair and preventing the transmission of damaged DNA to daughter cells.[3] By inhibiting ATR, this compound prevents this crucial checkpoint activation, forcing cells with damaged DNA to proceed through the cell cycle, leading to catastrophic genomic instability and apoptosis.[5][6]
The combination of a PARP inhibitor and an ATR inhibitor like this compound creates a powerful synthetic lethal interaction. The PARP inhibitor induces replication stress and DNA damage, while the ATR inhibitor prevents the cell from effectively responding to this stress, resulting in enhanced cancer cell killing.[5][6][7] This approach has the potential to be effective not only in tumors with inherent HR deficiencies but also in tumors that have developed resistance to PARP inhibitors alone.[8]
Signaling Pathway
The following diagram illustrates the interplay between PARP and ATR in the DNA damage response and how their combined inhibition leads to synthetic lethality.
Caption: Combined inhibition of PARP and ATR disrupts DNA repair, leading to cancer cell death.
Preclinical Data Summary
While specific data for the direct combination of this compound with various PARP inhibitors is emerging, extensive preclinical studies with other selective ATR inhibitors, such as AZD6738 (Ceralasertib) and Berzosertib (M6620), have demonstrated significant synergy with PARP inhibitors. The following tables summarize representative preclinical data for the combination of ATR inhibitors with PARP inhibitors. A similar synergistic effect is anticipated for this compound.
In Vitro Synergy of ATR and PARP Inhibitors
| Cell Line | Cancer Type | PARP Inhibitor | ATR Inhibitor | Combination Effect | Reference |
| UWB1.289 (BRCA1-mutant) | Ovarian Cancer | Olaparib | AZD6738 | Synergistic | [1] |
| FaDu (ATM-deficient) | Head and Neck Cancer | Olaparib | AZD6738 | Enhanced activity in ATM-knockout cells | [6][9] |
| Various | Gastric and Lung Cancer | Olaparib | AZD6738 | Synergistic | [6][9] |
| TK6 (HRR-deficient) | Lymphoblastoid | Olaparib, Talazoparib (B560058), Veliparib | AZD6738 | Synergistic | [10] |
In Vivo Efficacy of ATR and PARP Inhibitor Combinations
| Xenograft Model | Cancer Type | PARP Inhibitor & Dose | ATR Inhibitor & Dose | Outcome | Reference |
| BRCA2-mutant TNBC PDX | Triple-Negative Breast Cancer | Olaparib | AZD6738 (daily) | Complete tumor regression | [1][5] |
| BRCA-wildtype TNBC PDX | Triple-Negative Breast Cancer | Olaparib (increased dose) | AZD6738 (twice daily) | Complete tumor regression | [1][5] |
| Multiple PDX models | Various | Olaparib | AZD6738 (intermittent) | Significant anti-tumor efficacy and regressions | [6][9] |
| HBCx-9 (HRD positive) | Breast Cancer | Rucaparib (B1680265) or Talazoparib | Gartisertib | Synergistic tumor growth inhibition | [11][12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and PARP inhibitors.
Experimental Workflow
Caption: A typical workflow for preclinical evaluation of a drug combination.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the synergistic effect of the combination in a checkerboard assay format.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and PARP inhibitor (e.g., Olaparib, Talazoparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare a dilution series for this compound and the PARP inhibitor. For the combination study, prepare a dose matrix (e.g., 7x7) covering a range of concentrations around the IC50 values of each drug.
-
Drug Treatment: Add the drugs (single agents or combinations) to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT/MTS Addition:
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For combination studies, synergy can be quantified using models such as the Bliss independence model, Loewe additivity model, or the Zero Interaction Potency (ZIP) model.[1]
Protocol 2: Western Blot for DNA Damage Markers
This protocol is used to assess the molecular mechanism of action of the drug combination by analyzing the expression and phosphorylation of key DNA damage response proteins.
Materials:
-
Cancer cells treated with this compound, a PARP inhibitor, or the combination.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-CHK1, anti-γH2AX, anti-cleaved PARP, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of the this compound and PARP inhibitor combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cells or patient-derived tumor fragments.
-
Matrigel (optional).
-
This compound and PARP inhibitor formulations for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-10 million cells in PBS or a Matrigel mix) into the flank of each mouse. For patient-derived xenografts (PDXs), implant a small tumor fragment.[14][15]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle, this compound alone, PARP inhibitor alone, combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. Dosing schedules for ATR and PARP inhibitor combinations often involve intermittent dosing to improve tolerability.[6][9] For example, an ATR inhibitor might be given for a few consecutive days each week, while the PARP inhibitor is given daily.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[14]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a certain size, or at a predetermined time point.
-
Data Analysis: Analyze the tumor growth inhibition for each treatment group. Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the anti-tumor effects.
Conclusion
The combination of this compound with a PARP inhibitor represents a rational and promising therapeutic strategy for a range of cancers. The preclinical data from analogous ATR and PARP inhibitor combinations strongly support the synergistic potential of this approach. The detailed protocols provided here offer a framework for researchers to rigorously evaluate this combination in their own experimental systems, with the ultimate goal of translating these findings into clinical applications for patients with cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) trial in acquired PARP-inhibitor-resistant homologous recombination deficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Semi-mechanistic efficacy model for PARP + ATR inhibitors—application to rucaparib and talazoparib in combination with gartisertib in breast cancer PDXs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physiomics.co.uk [physiomics.co.uk]
- 13. ascopubs.org [ascopubs.org]
- 14. Initial testing (stage 1) of M6620 (formerly VX-970), a novel ATR inhibitor, alone and combined with cisplatin and melphalan, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I Study of ATR Inhibitor M6620 in Combination With Topotecan in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Simurosertib stability issues in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Simurosertib in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as TAK-931, is an orally active, selective, and ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase with an IC50 of less than 0.3 nM.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. By inhibiting CDC7, this compound prevents the phosphorylation of its substrate, the minichromosome maintenance (MCM) protein complex, which is essential for the firing of replication origins.[3] This leads to a delay in the S phase of the cell cycle, induction of replication stress, and ultimately, apoptosis in cancer cells.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Based on vendor recommendations, the following storage conditions are advised:
-
Solid Powder: Store at -20°C for up to 3 years.[2]
-
DMSO Stock Solutions: Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO but insoluble in water.[2] To prepare a stock solution, dissolve the solid powder in fresh, high-quality DMSO. One supplier notes a solubility of up to 70 mg/mL (205.02 mM) in DMSO, which may be facilitated by ultrasonic treatment and gentle warming to 60°C.[1] It is also highlighted that hygroscopic (moisture-absorbing) DMSO can reduce solubility, so using a fresh, unopened bottle of DMSO is recommended.[1][2]
Troubleshooting Guide: Stability and Solubility in Aqueous Solutions
A common challenge when working with hydrophobic compounds like this compound is maintaining their stability and solubility in aqueous experimental media. While specific data on the aqueous stability of this compound is limited in publicly available literature, the following troubleshooting guide provides best practices to minimize potential issues.
Problem 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
-
Cause: this compound is insoluble in water. When a concentrated DMSO stock is diluted into an aqueous solution, the compound can crash out of solution if its final concentration exceeds its aqueous solubility limit.
-
Solutions:
-
Lower the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay is as low as possible, typically not exceeding 0.5% to 1%, to minimize solvent effects on your biological system.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or medium. This can sometimes help to keep the compound in solution.
-
Use of Pluronic F-68 or other surfactants: For in vitro assays, the addition of a small amount of a biocompatible surfactant like Pluronic F-68 to the final aqueous solution can help to maintain the solubility of hydrophobic compounds. The optimal concentration of the surfactant should be determined empirically to ensure it does not affect your experimental results.
-
Vortexing during dilution: When adding the this compound stock solution to the aqueous medium, vortex the medium gently to ensure rapid and uniform distribution of the compound, which can help prevent localized high concentrations and subsequent precipitation.
-
Problem 2: Loss of this compound activity over time in aqueous solution.
-
Cause: Although specific degradation pathways for this compound in aqueous solution are not well-documented, many small molecules can be susceptible to hydrolysis, oxidation, or photodegradation.
-
Solutions:
-
Prepare Fresh Working Solutions: The most reliable practice is to prepare fresh working solutions of this compound from your frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Protect from Light: Thienopyrimidine derivatives, the chemical class of this compound, can be susceptible to photodegradation. Protect your stock and working solutions from light by using amber vials or by wrapping your containers in aluminum foil.
-
Control pH: The stability of small molecules can be pH-dependent. Ensure that the pH of your buffer is stable and appropriate for your experiment. If you suspect pH-related instability, you may need to perform a stability study across a range of pH values.
-
Minimize Exposure to Air: If oxidation is a concern, you can degas your aqueous buffers before preparing your working solutions.
-
Problem 3: Inconsistent experimental results.
-
Cause: Inconsistency can arise from variability in the preparation of this compound solutions, leading to differences in the effective concentration of the compound.
-
Solutions:
-
Standardize Solution Preparation: Develop and adhere to a strict, standardized protocol for preparing your this compound working solutions. This includes using the same source and quality of DMSO and aqueous media, the same dilution method, and the same final DMSO concentration.
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your experiment. If precipitation is observed, the solution should be discarded and prepared again.
-
Solubility Testing: If you continue to face issues, it may be beneficial to perform a simple solubility test in your specific experimental buffer. This can be done by preparing a series of dilutions and visually inspecting for precipitation after a set incubation time.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available information.
Table 1: this compound Solubility and Storage
| Parameter | Value | Source |
| Solubility in DMSO | 68-70 mg/mL (approx. 199-205 mM) | [1][2] |
| Solubility in Water | Insoluble | [2] |
| Storage (Solid) | -20°C for up to 3 years | [2] |
| Storage (DMSO Stock) | -80°C for up to 1 year | [2] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / EC50 / GI50 | Cell Line / System | Source |
| CDC7 Kinase | Enzymatic Assay | < 0.3 nM | Recombinant Enzyme | [1][2] |
| MCM2 Phosphorylation | Cellular Assay | 17 nM | HeLa | [1] |
| Cell Proliferation | CellTiter-Glo | 30.2 nM to >10 µM (median 407.4 nM) | Panel of 246 cancer cell lines | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro CDC7 Kinase Assay (Luminescence-based)
This protocol is a general guideline for determining the IC50 of this compound against CDC7 kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in DMSO.
-
Further dilute the this compound serial dilutions in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of recombinant human CDC7/Dbf4 kinase in kinase assay buffer.
-
Prepare a solution of the substrate (e.g., a peptide derived from MCM2) and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
In a 384-well white plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the CDC7/Dbf4 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using a commercial ADP-Glo™ kit or similar):
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability MTS Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the absorbance of a media-only blank from all readings.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50/IC50 value.
-
Protocol 3: Western Blot for Phospho-MCM2
This protocol is used to confirm the target engagement of this compound in cells by measuring the phosphorylation of its direct substrate, MCM2.
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MCM2 (e.g., Ser40/41) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add an ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody for total MCM2 and a loading control like beta-actin.
-
Quantify the band intensities to determine the change in MCM2 phosphorylation.
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: CDC7 signaling pathway and the mechanism of action of this compound.
References
Troubleshooting inconsistent Simurosertib dose-response curves
Technical Support Center: Simurosertib
Welcome to the technical support center for this compound (TAK-931). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this potent and selective Cdc7 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, selective, and ATP-competitive inhibitor of cell division cycle 7 (Cdc7) kinase.[1][2] Cdc7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication.[3] By forming a complex with its regulatory subunit Dbf4 (or ASK), it phosphorylates the minichromosome maintenance (MCM) protein complex (MCM2-7), which is essential for the firing of replication origins.[3][4][5] this compound binds to the ATP-binding pocket of Cdc7, preventing the phosphorylation of its substrates.[1] This inhibition of Cdc7 activity leads to the suppression of DNA replication, induction of replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3]
Q2: What are the expected downstream effects of this compound treatment in a cellular context?
The primary downstream effect of this compound is the dose-dependent suppression of MCM2 phosphorylation at Serine 40 (pMCM2).[1][6] This serves as a key pharmacodynamic biomarker for target engagement. Inhibition of MCM2 phosphorylation leads to a delay in S-phase progression and activation of the DNA-damage checkpoint.[1] Prolonged replication stress induced by this compound can cause mitotic aberrations, including centrosome dysregulation and chromosome missegregation, resulting in irreversible anti-proliferative effects.[2]
Q3: What are the typical GI50/IC50 values for this compound in cancer cell lines?
The half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) of this compound varies across different cancer cell lines. A large-scale study on 246 cell lines showed GI50 values ranging from 30.2 nM to >10 µM, with a median of 407.4 nM.[7][8] The IC50 for the inhibition of MCM2 phosphorylation in HeLa cells has been reported to be 17 nM, while the EC50 for reducing proliferation in COLO 205 cells is 81 nM.[1][9] The biochemical IC50 for Cdc7 kinase activity is less than 0.3 nM.[1][2] It is important to note that cellular potency can be influenced by factors such as intracellular ATP concentration and cell line-specific characteristics.
Data Presentation
Table 1: this compound (TAK-931) Anti-proliferative Activity (GI50) in Various Cancer Cell Lines [7][8]
| Cell Line | Cancer Type | GI50 (nM) |
| COLO 205 | Colorectal Cancer | 81 |
| RKO | Colorectal Cancer | 120 |
| SW948 | Pancreatic Cancer | 150 |
| PANC-1 | Pancreatic Cancer | 800 |
| A549 | Lung Cancer | 550 |
| HCT-116 | Colorectal Cancer | 200 |
| HeLa | Cervical Cancer | 17 (IC50 for pMCM2) |
| Median Value (246 cell lines) | Various | 407.4 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[7][8][9] GI50 values are based on a 72-hour incubation period.
Troubleshooting Inconsistent Dose-Response Curves
Q4: Why is my this compound dose-response curve flat or showing a very weak response (high IC50)?
A flat or weak dose-response curve suggests that this compound is not achieving the expected inhibitory effect in your experimental setup. Here are potential causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inactive Compound | Verify the integrity and purity of your this compound stock. Prepare a fresh stock solution from powder, ensuring it is fully dissolved in a suitable solvent like DMSO.[2] Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] |
| Suboptimal Assay Conditions | Incubation Time: Ensure the incubation period is sufficient for this compound to exert its anti-proliferative effects (typically 72 hours).[2][3] ATP Concentration (in biochemical assays): this compound is an ATP-competitive inhibitor.[1] High concentrations of ATP in your assay can lead to a higher apparent IC50. If possible, use an ATP concentration at or near the Km for Cdc7. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to Cdc7 inhibition. Confirm that your cell line expresses Cdc7 and is dependent on it for proliferation. Consider testing a positive control cell line known to be sensitive to this compound (e.g., COLO 205).[7] |
| High Cell Density | A high cell seeding density can lead to a higher apparent IC50 value.[10] This may be due to a higher number of target molecules relative to the drug concentration or altered cell signaling in dense cultures. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[10][11] |
Q5: My this compound dose-response curve is not a typical sigmoidal shape (e.g., it is biphasic/U-shaped or has a shallow slope). What could be the cause?
Atypical curve shapes can indicate complex biological responses or experimental artifacts.
| Potential Cause | Recommended Solution |
| Compound Precipitation | At high concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells with the highest concentrations for any precipitate.[12] Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%).[13] |
| Shallow Slope | A shallow dose-response curve (Hill slope < 1) can be associated with high cell-to-cell variability in target inhibition.[14] It may also indicate complex inhibition mechanisms or off-target effects at higher concentrations.[12] |
| Biphasic (U-shaped) Curve | This can be a result of off-target effects at high concentrations that may interfere with the primary mechanism of action or induce paradoxical effects on cell viability.[15] It could also be due to cellular heterogeneity, where a subpopulation of cells responds differently.[15] It is recommended to focus on the initial inhibitory part of the curve for IC50 determination and investigate the paradoxical effects separately if necessary. |
| Assay Artifacts | Some cell viability assays, particularly those based on metabolic activity (e.g., MTT), can be influenced by changes in cellular metabolism that are independent of cell proliferation or death.[15] Consider using a direct cell counting method or an assay that measures DNA content to validate your results. |
Q6: I am observing high variability between replicate wells. What can I do to improve reproducibility?
High variability can obscure the true dose-response relationship.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Minimize the number of serial dilutions to reduce cumulative error.[12] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter drug concentrations. Avoid using the outermost wells or fill them with sterile media or PBS to create a humidity barrier.[12] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Variations in cell number per well can significantly impact the results.[16] |
| Incomplete Compound Solubilization | Ensure your this compound stock is fully dissolved before making serial dilutions. Vortex thoroughly.[2] |
Visualizations
Caption: Mechanism of action of this compound in the Cdc7 signaling pathway.
Caption: Troubleshooting decision tree for inconsistent this compound dose-response curves.
Experimental Protocols
Protocol 1: Cell Viability/Anti-Proliferation Assay
This protocol is to determine the dose-dependent effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., COLO 205)
-
Complete cell culture medium
-
This compound (TAK-931)
-
DMSO (vehicle)
-
96-well clear, flat-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Allow cells to adhere and recover by incubating overnight at 37°C in a humidified incubator with 5% CO2.[3]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in complete growth medium to achieve the desired final concentrations. It's recommended to prepare 2X concentrations of the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (DMSO) control wells at a concentration equivalent to the highest concentration of the inhibitor treatment.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent or 100 µL of CellTiter-Glo® reagent).
-
Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background (media-only wells) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve (four-parameter logistic regression) to determine the GI50/IC50 value.
-
Protocol 2: Western Blot for Phospho-MCM2 (Pharmacodynamic Marker)
This protocol is to confirm the target engagement of this compound by measuring the phosphorylation of its direct substrate, MCM2.[3][6][17]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (TAK-931) and DMSO
-
Ice-cold 1X PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-pMCM2 (Ser40), rabbit anti-total MCM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment:
-
Lysate Preparation:
-
Aspirate media and wash cells once with ice-cold 1X PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein samples to 20-30 µg per lane with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMCM2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Perform chemiluminescent detection using an ECL substrate and capture the image.
-
Strip the membrane and re-probe for total MCM2 and a loading control.
-
Quantify band intensities using software like ImageJ. Calculate the ratio of pMCM2 to total MCM2 for each condition and normalize to the loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Simurosertib Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Simurosertib (TAK-931) in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to optimize your experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the G1/S transition of the cell cycle.[1] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate the minichromosome maintenance (MCM) protein complex (MCM2-7), which is essential for the activation of the MCM helicase.[1] By inhibiting CDC7, this compound prevents the phosphorylation of the MCM complex, leading to the suppression of DNA replication, induction of replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line being studied. For initial experiments, a broad dose-response curve is recommended, typically ranging from 1 nM to 10 µM.[3] Based on published data, the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values can vary significantly between different cancer cell lines (see Table 1).
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[3] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: A reliable method to confirm target engagement is to perform a Western blot analysis to detect the phosphorylation of MCM2 (pMCM2), a direct downstream substrate of CDC7.[1] A dose-dependent decrease in the levels of phosphorylated MCM2 upon treatment with this compound indicates successful inhibition of CDC7 kinase activity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | - Inhibitor concentration is too low: The concentration may not be sufficient to inhibit CDC7 in your specific cell line. - Poor inhibitor solubility or stability: The compound may have precipitated out of the solution or degraded. - Cell line resistance: Some cell lines may possess intrinsic or acquired resistance mechanisms to CDC7 inhibition. | - Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 50 µM). - Visually inspect the culture medium for any precipitate after adding this compound. Prepare fresh working solutions from a new aliquot of the stock for each experiment. Ensure the final DMSO concentration is not causing precipitation. - Investigate the expression levels of CDC7 and downstream signaling components in your cell line. Consider using a different cell line known to be sensitive to this compound. |
| High variability in results between replicate wells | - Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. - Inaccurate pipetting of the inhibitor: Errors in serial dilutions or addition to wells. - Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the inhibitor and affect cell growth. | - Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution. - Use calibrated pipettes and consider preparing a master mix of the inhibitor dilutions to add to the wells. - Avoid using the outermost wells of the plate for experiments. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
| High background in cell viability assays (e.g., MTT, XTT) | - Microbial contamination: Bacteria or yeast can metabolize the assay reagents, leading to false-positive signals. - Compound interference: this compound itself might directly react with the assay reagent. | - Regularly check cell cultures for any signs of contamination. Maintain aseptic techniques. - Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent. |
| Observed cytotoxicity in control (DMSO-treated) cells | - High DMSO concentration: DMSO can be toxic to cells at higher concentrations. - Poor quality DMSO: Impurities in the DMSO can be cytotoxic. | - Ensure the final DMSO concentration in the culture medium is as low as possible, ideally ≤ 0.1%. - Use a high-purity, sterile-filtered DMSO suitable for cell culture. |
Quantitative Data
Table 1: this compound IC50/EC50/GI50 Values in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference(s) |
| HeLa | Cervical Cancer | IC50 (pMCM2 inhibition) | 17 | [4] |
| COLO 205 | Colorectal Cancer | EC50 (proliferation) | 81 | [4] |
| Wide variety of cancer cells | Various | GI50 (growth inhibition) | 30.2 - >10,000 | [4] |
| In vitro kinase assay | - | IC50 (Cdc7 kinase) | <0.3 | [2] |
| In vitro kinase assay | - | IC50 (Cdc7 kinase) | 0.26 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. A typical concentration range to start with is 2 nM to 20 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control for cell death if available.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Measurement:
-
Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for Phospho-MCM2
This protocol details the procedure for assessing the inhibition of CDC7 by measuring the phosphorylation of its substrate, MCM2.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specific duration (e.g., 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
-
Lysate Preparation:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to equal concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MCM2 (e.g., p-MCM2 Ser40) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
The membrane can be stripped and re-probed for total MCM2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the steps to quantify apoptosis induced by this compound using flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the chosen time (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Collect both the floating cells (from the medium) and the adherent cells (by trypsinization).
-
Combine the cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: this compound inhibits the CDC7/Dbf4 complex, preventing MCM2-7 phosphorylation and DNA replication, leading to apoptosis.
Caption: Workflow for determining the IC50 value of this compound using a cell viability assay.
References
How to minimize off-target effects of TAK-931
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing the selective CDC7 inhibitor, TAK-931 (Simurosertib), in your research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TAK-931?
A1: TAK-931 is a potent and selective, orally bioavailable inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDC7 and preventing the phosphorylation of its substrates.[1][2] The primary substrate of CDC7 is the Minichromosome Maintenance (MCM) complex, specifically the MCM2 subunit.[3][4][5] By inhibiting the phosphorylation of MCM2, TAK-931 prevents the initiation of DNA replication, leading to replication stress, cell cycle arrest at the G1/S transition, and ultimately, apoptosis in cancer cells.[2][5]
Q2: How selective is TAK-931?
A2: TAK-931 has demonstrated high selectivity for CDC7 kinase. In kinase selectivity assays against 317 other kinases, TAK-931 was found to be over 120 times more selective for CDC7.
Q3: What are the potential off-target effects of TAK-931?
A3: While TAK-931 is highly selective, like most kinase inhibitors, it has the potential for off-target activities, especially at higher concentrations. The most common adverse events observed in clinical trials, such as neutropenia and nausea, could be a result of either on-target effects on rapidly dividing cells or off-target kinase inhibition.[6][7][8] It is crucial to design experiments that can differentiate between on-target and off-target effects.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: Minimizing off-target effects is critical for accurate data interpretation. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of TAK-931 that elicits the desired on-target effect (e.g., inhibition of MCM2 phosphorylation).
-
Use of Controls: Always include appropriate controls, such as a vehicle-treated group (e.g., DMSO) and a positive control with a structurally different CDC7 inhibitor, if available.
-
Orthogonal Approaches: Validate your findings using non-pharmacological methods, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of CDC7, to confirm that the observed phenotype is indeed due to the inhibition of the intended target.[9]
-
Rescue Experiments: If possible, perform a rescue experiment by introducing a drug-resistant mutant of CDC7. If the phenotype is reversed, it strongly suggests an on-target effect.
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with TAK-931 and provides actionable steps to identify and mitigate potential off-target effects.
| Issue | Possible Cause | Recommended Action | Rationale |
| Unexpected or inconsistent cellular phenotype. | 1. Off-target effects: TAK-931 may be inhibiting other kinases or cellular proteins, leading to the observed phenotype.[10][11] 2. Cell-line specific effects: The genetic background of your cell line can influence its response to CDC7 inhibition. | 1. Perform a dose-response curve: Determine the EC50 for the on-target effect (pMCM2 inhibition) and the IC50 for the observed phenotype. A significant discrepancy may suggest an off-target effect. 2. Use a structurally unrelated CDC7 inhibitor: If a different CDC7 inhibitor produces the same phenotype, it is more likely an on-target effect. 3. Validate target engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that TAK-931 is binding to CDC7 in your cells at the concentrations used. | To ensure that the observed phenotype is a direct result of CDC7 inhibition and not an artifact of off-target activity or experimental variability. |
| High cytotoxicity at concentrations required for on-target inhibition. | 1. On-target toxicity: Inhibition of CDC7 can be highly toxic to rapidly dividing cells. 2. Off-target toxicity: The observed toxicity may be due to the inhibition of other essential kinases. | 1. Compare IC50 values: Determine the IC50 for cytotoxicity and compare it to the EC50 for CDC7 inhibition. If they are similar, the toxicity is likely on-target. 2. Perform a kinome scan: Analyze the inhibitory activity of TAK-931 against a broad panel of kinases to identify potential off-targets that could be responsible for the toxicity. 3. Rescue experiment: If feasible, a rescue with a drug-resistant CDC7 mutant can confirm if the toxicity is on-target. | To differentiate between toxicity caused by inhibiting the intended target (CDC7) and toxicity resulting from unintended interactions with other cellular proteins. |
| Lack of a clear dose-response relationship for the observed phenotype. | 1. Compound instability: TAK-931 may be degrading in your experimental conditions. 2. Complex biological response: The phenotype may be the result of a complex signaling network that does not respond in a simple linear fashion to CDC7 inhibition. | 1. Prepare fresh stock solutions: Ensure the integrity of your TAK-931 stock. 2. Time-course experiment: Evaluate the phenotype at multiple time points after treatment. 3. Phosphoproteomics analysis: Use mass spectrometry-based phosphoproteomics to get a global view of the signaling pathways affected by TAK-931 at different concentrations. | To ensure the reliability of your results and to understand the dynamic and potentially complex cellular response to CDC7 inhibition. |
Quantitative Data Summary
The following tables summarize key quantitative data for TAK-931.
Table 1: In Vitro Potency and Selectivity of TAK-931
| Parameter | Value | Assay/System |
| CDC7 IC50 | <0.3 nM | Enzymatic Assay |
| Kinase Selectivity | >120-fold vs. 317 other kinases | Kinome Scan |
| Cellular pMCM2 Inhibition | Dose-dependent | Western Blot in various cell lines |
Table 2: Clinically Observed Adverse Events (Phase I Study NCT02699749)
| Adverse Event (Any Grade) | Frequency |
| Nausea | 60% |
| Neutropenia | 56% |
| Vomiting | 36% |
| Decreased white blood cell count | 34% |
| Alopecia | 33% |
| Decreased appetite | 29% |
| Anemia | 24% |
| Leukopenia | 24% |
Data from the first-in-human Phase I study of TAK-931 in patients with advanced solid tumors.[6][7]
Experimental Protocols
1. Dose-Response Assay for On-Target Inhibition (pMCM2)
Objective: To determine the effective concentration (EC50) of TAK-931 for inhibiting the phosphorylation of its direct substrate, MCM2, in a cellular context.
Methodology:
-
Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TAK-931 in your cell culture medium. Treat the cells with the desired concentrations for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-MCM2 (Ser40/41) and total MCM2. A loading control (e.g., GAPDH or β-actin) should also be included.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-MCM2 and total MCM2. Normalize the phospho-MCM2 signal to the total MCM2 signal for each treatment condition. Plot the normalized phospho-MCM2 levels against the log of the TAK-931 concentration and fit the data to a dose-response curve to determine the EC50.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of TAK-931 to CDC7 within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with TAK-931 at a concentration expected to be saturating, alongside a vehicle control.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
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Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
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Protein Analysis: Analyze the amount of soluble CDC7 protein remaining in the supernatant at each temperature for both the TAK-931 treated and vehicle control samples using Western blotting.
-
Data Analysis: Plot the amount of soluble CDC7 as a function of temperature. A shift in the melting curve to a higher temperature in the TAK-931 treated sample compared to the control indicates thermal stabilization of CDC7 upon drug binding, confirming target engagement.
Visualizations
Caption: TAK-931 inhibits the DDK complex (CDC7/DBF4), preventing MCM2-7 phosphorylation and DNA replication initiation.
Caption: A logical workflow for troubleshooting unexpected results when using TAK-931.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Oral Administration of Simurosertib in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving consistent and effective results when administering Simurosertib (TAK-931) orally to mice. While this compound is reported to be an orally active compound, this guide addresses common challenges that can affect its bioavailability and efficacy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the G1/S transition of the cell cycle.[3] By forming a complex with its regulatory subunit Dbf4, it phosphorylates components of the minichromosome maintenance (MCM) protein complex, which is essential for the firing of replication origins.[3] this compound binds to the ATP-binding pocket of CDC7, inhibiting this phosphorylation event.[3] This leads to a halt in DNA replication, causing replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells that are highly dependent on rapid proliferation.[3][4]
Q2: Is this compound generally considered to have poor oral bioavailability in mice?
The available literature indicates that this compound (TAK-931) is an orally active inhibitor with favorable pharmacokinetic profiles in murine xenograft models.[5] It has been successfully used in multiple preclinical studies with oral administration, showing significant antitumor activity.[1][2][6] However, like many kinase inhibitors, its oral bioavailability can be influenced by a variety of factors including formulation, diet, and interactions with metabolic enzymes and transporters. Inconsistent results in experiments may stem from these factors rather than an inherent property of the molecule itself.
Q3: What are the primary factors that can influence the oral bioavailability of this compound in mice?
Several factors can affect the absorption and systemic exposure of orally administered this compound:
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Solubility and Formulation: this compound is soluble in DMSO.[1] For in vivo studies, it is crucial to use a vehicle that maintains its solubility and facilitates absorption in the gastrointestinal tract.
-
Metabolism: Cytochrome P450 (CYP) enzymes, particularly the CYP3A family, are major enzymes involved in the metabolism of many drugs in the liver and small intestine.[7] If this compound is a substrate for these enzymes, its bioavailability could be reduced.
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Efflux Transporters: P-glycoprotein (P-gp) is an efflux transporter present in the intestinal epithelium that can pump drugs back into the intestinal lumen, thereby limiting their absorption.[7][8] If this compound is a P-gp substrate, its bioavailability may be decreased.
-
Food Effect: The presence of food in the stomach can alter gastric pH and transit time, which may affect the dissolution and absorption of a drug. A clinical trial was conducted to assess the effect of food on the pharmacokinetics of this compound.[9]
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Gastrointestinal pH: The stability and solubility of a compound can be pH-dependent. Changes in gastric pH can influence how much of the drug is available for absorption.[9]
Q4: What are some common formulation strategies to improve the oral bioavailability of poorly soluble drugs?
For compounds with solubility challenges, several formulation strategies can be employed:
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Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[10]
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Solid Dispersions: Dispersing the drug in a polymer matrix can improve its solubility.[10][11]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[11][12]
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a drug.[11][12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth inhibition between mice in the same treatment group. | 1. Inconsistent dosing technique.2. Formulation instability (precipitation of this compound).3. Food effect variability. | 1. Ensure all technicians are proficient in oral gavage to minimize dosing errors.2. Prepare fresh dosing solutions daily and visually inspect for precipitates before administration.3. Standardize the fasting and feeding schedule for all mice in the study. |
| Lower than expected antitumor efficacy compared to published data. | 1. Suboptimal formulation leading to poor absorption.2. Rapid metabolism or high efflux of this compound.3. Incorrect dosing schedule. | 1. Evaluate alternative, bioavailability-enhancing formulations (e.g., lipid-based or amorphous solid dispersions).2. Consider co-administration with a P-gp or CYP3A4 inhibitor (requires careful ethical and experimental consideration).3. Verify the dosing regimen (dose and frequency) against established protocols for similar xenograft models.[6] |
| No significant difference in pMCM2 levels (target engagement marker) between treated and vehicle groups. | 1. Insufficient drug exposure at the tumor site.2. Timing of tissue collection is not optimal to observe the effect. | 1. Conduct a pilot pharmacokinetic study to determine Cmax, Tmax, and AUC in your mouse strain with your chosen formulation.2. Perform a time-course experiment to measure pMCM2 levels at different time points after a single oral dose to identify the optimal time for sample collection.[2] |
| Signs of toxicity or adverse effects at doses reported to be safe. | 1. Unexpectedly high bioavailability due to formulation.2. Mouse strain is more sensitive to the compound. | 1. Re-evaluate the formulation and consider a dose-escalation study starting with lower doses.2. Review literature for any known strain-specific differences in drug metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Objective: To prepare a clear and stable solution or suspension of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., DMSO, 0.5% methylcellulose (B11928114), or a commercially available formulation vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Methodology:
-
Vehicle Selection: Based on preliminary solubility tests, select an appropriate vehicle. For initial studies, dissolving this compound in a small amount of DMSO and then diluting it with a suspending agent like 0.5% methylcellulose is a common approach.
-
Preparation: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the minimum volume of DMSO required to completely dissolve the powder. Vortex thoroughly. c. Gradually add the suspending vehicle (e.g., 0.5% methylcellulose) to the desired final concentration while continuously vortexing to ensure a uniform suspension. d. If needed, sonicate the suspension for a few minutes to ensure homogeneity.
-
Stability Check: Visually inspect the formulation for any precipitation before each use. It is recommended to prepare fresh formulations daily.
Protocol 2: Pharmacokinetic Study of Orally Administered this compound in Mice
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral administration.
Methodology:
-
Animal Dosing: a. Acclimate mice for at least one week before the study. b. Fast mice for 4 hours prior to dosing (with free access to water). c. Administer a single dose of the this compound formulation via oral gavage. Record the exact time of dosing.
-
Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Process the blood to obtain plasma and store it at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: a. Plot the plasma concentration of this compound versus time. b. Calculate the pharmacokinetic parameters:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): Total drug exposure over time.
Visualizations
Caption: this compound inhibits the CDC7-Dbf4 complex, preventing DNA replication and inducing apoptosis.
Caption: Workflow for determining the oral bioavailability of this compound in mice.
Caption: Troubleshooting workflow for unexpected in vivo results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C17H19N5OS | CID 135564531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of P-glycoprotein and cytochrome P450 3A in limiting oral absorption of peptides and peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trials - this compound (TAK-931) - LARVOL VERI [veri.larvol.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Simurosertib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Simurosertib (TAK-931).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, selective, and ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication. By forming a complex with its regulatory subunit Dbf4, CDC7 phosphorylates the minichromosome maintenance (MCM) complex (MCM2-7), which is essential for the firing of replication origins during the S phase of the cell cycle.[3][4] this compound binds to the ATP-binding pocket of CDC7, preventing the phosphorylation of its substrates.[1] This inhibition of CDC7 activity leads to a delay in the S phase, induction of replication stress, and can cause mitotic aberrations such as centrosome dysregulation and chromosome missegregation, ultimately resulting in an irreversible antiproliferative effect in cancer cells.[2]
Q2: What is the primary downstream biomarker to confirm this compound activity in cells?
A2: The most direct and widely used biomarker for this compound's cellular activity is the phosphorylation status of MCM2, a key substrate of CDC7.[1] Specifically, treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of MCM2 at Serine 40 (pMCM2 Ser40).[1] This can be readily assessed by western blotting.
Q3: In which solvent should I dissolve this compound and how should it be stored?
A3: this compound is soluble in DMSO.[2] For experimental use, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses common unexpected outcomes in this compound experiments in a question-and-answer format.
Cell Viability and Proliferation Assays
Q4: I am not observing the expected dose-dependent decrease in cell viability. What are the potential reasons?
Potential Causes and Troubleshooting Steps:
-
Cell Line Insensitivity: The cancer cell line you are using may not be sensitive to CDC7 inhibition.
-
Troubleshooting:
-
Confirm Target Expression: Verify the expression levels of CDC7 and its activator Dbf4 in your cell line via western blot or qPCR. Cell lines with low CDC7 expression may be inherently resistant.
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to this compound, such as COLO205 or SW948, in your experiments to validate your experimental setup and compound activity.[2]
-
-
-
Suboptimal Experimental Conditions:
-
Troubleshooting:
-
Extend Incubation Time: The antiproliferative effects of this compound are time-dependent. Consider extending the treatment duration (e.g., 72 hours or longer).[2]
-
Optimize Cell Seeding Density: High cell density can sometimes mask the cytotoxic effects of a compound. Perform a cell seeding density optimization experiment.
-
-
-
Compound Inactivity:
-
Troubleshooting:
-
Prepare Fresh Solutions: Ensure your this compound stock solution is properly stored and prepare fresh dilutions for each experiment. Avoid multiple freeze-thaw cycles.
-
Verify Compound Purity: If possible, verify the purity and integrity of your this compound compound.
-
-
Q5: My IC50 values for this compound are highly variable between experiments. How can I improve consistency?
Potential Causes and Troubleshooting Steps:
-
Inconsistent Cell Culture Conditions:
-
Troubleshooting:
-
Standardize Cell Passage Number: Use cells from a consistent and low passage number for all experiments, as cell line characteristics can change over time in culture.
-
Maintain Consistent Seeding Density: Ensure precise and consistent cell seeding across all wells and plates.
-
-
-
Assay Variability:
-
Troubleshooting:
-
Pipetting Accuracy: Calibrate your pipettes regularly to ensure accurate dispensing of both cells and compound dilutions.
-
Edge Effects: In 96-well plates, evaporation from the outer wells can affect cell growth. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data points.
-
-
Q6: I am observing a paradoxical increase in cell proliferation at low concentrations of this compound. Is this a known phenomenon?
Potential Causes and Troubleshooting Steps:
While not specifically documented for this compound, a paradoxical increase in proliferation at sub-inhibitory concentrations, a phenomenon sometimes referred to as hormesis, has been observed with other kinase inhibitors.
-
Off-Target Effects: At very low concentrations, this compound might have off-target effects that could stimulate certain pro-proliferative pathways.
-
Troubleshooting:
-
Confirm with a Structurally Different CDC7 Inhibitor: If the effect is on-target, a different CDC7 inhibitor should not produce the same paradoxical effect.
-
Detailed Dose-Response: Perform a very fine-grained dose-response curve at the lower concentration range to confirm the reproducibility of this observation.
-
-
-
Cellular Stress Response: Low levels of replication stress induced by sub-inhibitory concentrations might trigger a compensatory proliferative signal in some cell types.
-
Troubleshooting:
-
Analyze Cell Cycle Profile: Perform cell cycle analysis at these low concentrations to see if there are unexpected shifts in cell cycle distribution.
-
-
Western Blotting for pMCM2
Q7: I am not seeing a decrease in pMCM2 levels after this compound treatment, or the results are inconsistent.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Antibody Performance:
-
Troubleshooting:
-
Antibody Validation: Ensure your primary antibody against pMCM2 (Ser40) is validated for western blotting and is used at the optimal dilution. Run a positive control lysate if available.
-
Use a Different Antibody: Try an antibody from a different vendor or one that recognizes a different phosphorylation site known to be regulated by CDC7.
-
-
-
Issues with Cell Lysis and Sample Preparation:
-
Troubleshooting:
-
Use Phosphatase Inhibitors: It is critical to include a cocktail of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of MCM2.
-
Immediate Lysis: Lyse cells immediately after treatment and keep samples on ice to minimize protein degradation and dephosphorylation.
-
-
-
Timing of Analysis:
-
Troubleshooting:
-
Time-Course Experiment: The reduction in pMCM2 can be transient. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal time point for observing maximum inhibition.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System |
| Biochemical IC50 | <0.3 nM | CDC7 Enzyme Assay |
| Cellular pMCM2 IC50 | 17 nM | HeLa Cells |
| Antiproliferative EC50 | 81 nM | COLO 205 Cells |
Table 2: Illustrative Example of IC50 Variability in a Hypothetical Experiment
This table is a hypothetical example to illustrate potential variability and does not represent actual experimental data for this compound.
| Experiment # | Cell Seeding Density (cells/well) | Passage Number | Calculated IC50 (nM) |
| 1 | 5,000 | 5 | 95 |
| 2 | 5,000 | 15 | 150 |
| 3 | 10,000 | 5 | 120 |
| 4 | 5,000 | 5 | 105 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 3,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for pMCM2
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pMCM2 (Ser40) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total MCM2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: CDC7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for pMCM2 western blotting.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
Adjusting Simurosertib treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving Simurosertib (TAK-931), a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.
Frequently Asked Questions (FAQs)
1. General Information
-
Q: What is the primary mechanism of action for this compound? A: this compound is an orally bioavailable, ATP-competitive inhibitor of Cdc7 kinase.[1][2] Cdc7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, is essential for initiating DNA replication during the G1/S transition phase of the cell cycle.[3] By inhibiting Cdc7, this compound prevents the phosphorylation of the minichromosome maintenance (MCM) protein complex, which is a critical step for the firing of replication origins.[3][4] This leads to the suppression of DNA replication, induction of replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells that are highly dependent on robust DNA replication.[3][5]
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Q: What is the recommended solvent and storage condition for this compound? A: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[1] A stock solution in DMSO can typically be stored at -80°C for up to six months. The solid compound should be stored at -20°C.[6] Always refer to the manufacturer's datasheet for specific instructions.
2. Adjusting Treatment Duration
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Q: How long should I treat my cells with this compound to see an effect? A: The optimal treatment duration depends on the experimental endpoint.
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For pharmacodynamic markers: Inhibition of MCM2 phosphorylation (pMCM2) is a direct and rapid downstream marker of Cdc7 inhibition. Significant inhibition can be observed in a dose- and time-dependent manner, often within hours (e.g., 2-24 hours) of treatment in cell culture and in vivo models.[2]
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For cell viability/proliferation: Antiproliferative effects typically require longer incubation periods, as the cells need to progress through the cell cycle to experience replication stress and subsequent arrest or apoptosis. A common duration for cell viability assays is 72 hours.[1]
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For in vivo studies: Dosing schedules are critical. In preclinical xenograft models, twice-daily dosing has been shown to be effective.[4] In a first-in-human clinical trial, the recommended Phase II dose was 50 mg administered once daily on days 1–14 of each 21-day cycle, highlighting the importance of intermittent dosing to manage tolerability while maintaining efficacy.[7]
-
-
Q: Is continuous exposure to this compound always better than intermittent exposure? A: Not necessarily. Continuous exposure to kinase inhibitors can sometimes lead to resistance.[8] While continuous dosing may be required to maintain inhibition of the target, intermittent dosing schedules are often employed in clinical settings to manage side effects and potentially delay the onset of resistance.[7][9] For preclinical in vivo experiments, comparing a continuous daily schedule to an intermittent schedule (e.g., 5 days on, 2 days off; or 2 weeks on, 1 week off) could reveal insights into efficacy, tolerability, and the sustainability of the antitumor response.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| 1. Suboptimal inhibition of pMCM2 in Western Blot. | Insufficient inhibitor concentration. | Perform a dose-response experiment. Start with a broad range of concentrations (e.g., 10 nM to 5 µM) to determine the optimal concentration for your specific cell line.[6] |
| Short incubation time. | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to find the optimal duration for maximal pMCM2 inhibition.[2][6] | |
| Degraded inhibitor. | Ensure the inhibitor stock solution has been stored correctly at -80°C. Prepare fresh stock solutions from the solid compound if degradation is suspected.[6] | |
| 2. Cellular GI50 is much higher than the biochemical IC50. | Poor cell permeability. | While this compound is orally bioavailable, specific cell lines may have varying permeability. This is a common phenomenon with kinase inhibitors. |
| High protein binding. | The presence of serum proteins in the culture medium can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line's health. | |
| Active drug efflux pumps. | Some cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the drug from the cell. Co-treatment with an efflux pump inhibitor could be tested to verify this mechanism. | |
| 3. Inconsistent antiproliferative effects across experiments. | Variation in cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. Confluency can significantly impact cell cycle status and drug sensitivity. |
| Cell line heterogeneity or passage number. | Use cells within a consistent, low passage number range. Genetic drift can occur at high passages, altering drug sensitivity. | |
| Contamination (e.g., Mycoplasma). | Regularly test cell cultures for mycoplasma contamination, which can alter cellular physiology and response to treatment. | |
| 4. In vivo toxicity or lack of efficacy. | Suboptimal dosing schedule. | Based on clinical data, consider an intermittent dosing schedule (e.g., daily for 14 days followed by a 7-day break) to improve tolerability.[7] For efficacy, ensure the dose is sufficient to achieve target inhibition in the tumor tissue.[4] |
| Poor pharmacokinetics (PK) in the chosen model. | Conduct a pilot PK study to measure drug concentration in plasma and tumor tissue over time to ensure adequate exposure. | |
| Tumor model resistance. | The chosen xenograft model may have intrinsic resistance mechanisms to Cdc7 inhibition. Ensure the model is appropriate and sensitive to the drug's mechanism of action. |
Quantitative Data Summary
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Metric | Value | Reference |
|---|---|---|---|---|
| Biochemical Assay | Cdc7 Kinase | IC50 | <0.3 nM | [1][2] |
| Cellular Assay | HeLa (pMCM2) | IC50 | 17 nM | [4] |
| Cellular Assay | COLO 205 (Proliferation) | EC50 | 81 nM | [4] |
| Cellular Assay | Various Cancer Cells | GI50 | 30.2 nM to >10,000 nM |[4] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | Metric | Value | Selectivity vs. Cdc7 | Reference |
|---|---|---|---|---|
| Cdc7 | IC50 | 0.26 nM | - | [4] |
| Cdk2 | IC50 | 6,300 nM | >24,000-fold | [4] |
| ROCK1 | IC50 | 430 nM | >1,600-fold | [4] |
| Panel of 308 Kinases | - | - | >120-fold for other kinases |[2] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-MCM2 (pMCM2) Inhibition
This protocol assesses the pharmacodynamic effect of this compound by measuring the phosphorylation status of MCM2, a direct substrate of Cdc7.
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Cell Seeding: Plate cells (e.g., HeLa, COLO 205) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) in complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Replace the medium with the prepared inhibitor or vehicle solutions. Incubate for the desired duration (e.g., 6 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. Normalize all samples to the same concentration with lysis buffer.[10]
-
SDS-PAGE and Transfer:
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-MCM2 (e.g., at Ser40) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.[11]
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total MCM2 or a loading control like GAPDH.[11]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the pMCM2 signal to the total MCM2 or loading control signal for each sample.
Protocol 2: Cell Viability Assay for this compound Potency
This protocol determines the effect of this compound on cell proliferation and viability to calculate a GI50 value.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A 10-point, 3-fold dilution series starting from 10 µM is a common starting point. Include vehicle-only controls.
-
Treatment: Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the GI50 (the concentration that causes 50% inhibition of cell growth).
-
Visualizations
Caption: this compound inhibits the Cdc7/Dbf4 kinase, preventing MCM complex phosphorylation.
Caption: Workflow for a time-course experiment to optimize this compound treatment duration.
Caption: Decision tree for troubleshooting inconsistent this compound antiproliferative effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C17H19N5OS | CID 135564531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Cell line specific responses to Simurosertib treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Simurosertib (also known as TAK-931), a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data on cell line-specific responses to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and selective ATP-competitive inhibitor of CDC7 kinase.[1][2] CDC7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex subunit MCM2.[3] Inhibition of CDC7 by this compound prevents the phosphorylation of MCM2, leading to a halt in the firing of new replication origins. This induces replication stress, S-phase delay, and ultimately results in mitotic aberrations, including centrosome dysregulation and chromosome missegregation, culminating in an irreversible antiproliferative effect in cancer cells.[1]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated antiproliferative activity across a variety of cancer cell lines.[3] Notable examples with reported activity include COLO205 (colorectal adenocarcinoma), SW948 (colorectal adenocarcinoma), and HeLa (cervical cancer) cells.[1][4] Studies have also indicated that this compound exhibits significant antitumor activity in multiple xenograft models.[2]
Q3: Are there any known biomarkers that predict sensitivity or resistance to this compound?
Emerging evidence suggests that the status of certain tumor suppressor genes and oncogenes may influence the response to this compound.
-
TP53 and RB1: Inactivation of both TP53 and RB1 has been shown to induce sensitivity to this compound. This is linked to the role of CDC7 in neuroendocrine transformation, a mechanism of resistance to some targeted therapies.[5]
-
MYC: CDC7 inhibition can lead to the proteasome-mediated degradation of the MYC proto-oncogene, which is implicated in histological transformation and stemness.[5]
-
KRAS: While not definitively established as a predictive biomarker, some studies have explored the efficacy of CDC7 inhibitors in the context of KRAS mutations.[6][7][8]
-
p53 Status: The functionality of the p53 tumor suppressor protein can influence the cellular response to CDC7 inhibition. In p53-deficient cancer cells, the abrogation of a key checkpoint can render them more susceptible to apoptosis following treatment with a CDC7 inhibitor.[9]
Q4: Can this compound be used in combination with other therapies?
Yes, preclinical studies suggest that this compound can act synergistically with other anti-cancer agents. By inducing "BRCAness" in cancer cells, this compound has been shown to enhance the antiproliferative activity of PARP inhibitors, topoisomerase inhibitors, and platinum-based compounds.[5] Combination therapies targeting multiple pathways are a promising strategy for cancer management.[10][11][12]
Data Presentation: Cell Line Specific Responses
The following tables summarize the reported in vitro activity of this compound in various cancer cell lines.
Table 1: Inhibitory and Proliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| HeLa | Cervical Cancer | IC50 (pMCM2 inhibition) | 17 | [4] |
| COLO 205 | Colorectal Adenocarcinoma | EC50 (proliferation) | 81 | [4] |
| Various | Wide range of cancers | GI50 (growth inhibition) | 30.2 - >10,000 | [4] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound treatment.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the dose-dependent effect of this compound on cancer cell proliferation and to calculate the GI50 or IC50 value.
Materials:
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Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
CellTiter-Glo® Assay: Follow the manufacturer's protocol. Briefly, add the reagent to each well, mix, and incubate at room temperature.
-
-
Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 or IC50 value.
Western Blot for Phospho-MCM2 (pMCM2)
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of its direct substrate, MCM2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser40), anti-total MCM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pMCM2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pMCM2 signal to total MCM2 and the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration for a specific time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).[13]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining:
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.[15]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]
Troubleshooting Guide
Issue 1: High variability in cell viability assays.
-
Possible Cause: Uneven cell seeding, edge effects in the plate, or compound precipitation.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution.
-
Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to minimize evaporation.
-
Visually inspect the wells after adding this compound to check for any precipitation. Ensure the final DMSO concentration is low and consistent.
-
Issue 2: No or weak inhibition of pMCM2 in Western blot.
-
Possible Cause: Suboptimal drug concentration or treatment duration, inactive compound, or technical issues with the Western blot.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Ensure proper storage and handling of the this compound stock solution.
-
Verify the quality and specificity of your primary antibodies.
-
Optimize your Western blot protocol, including protein loading, transfer efficiency, and antibody concentrations.[16][17][18][19][20]
-
Issue 3: Inconsistent cell cycle arrest or apoptosis results.
-
Possible Cause: Cell line-specific differences, asynchronous cell population at the start of the experiment, or incorrect timing of analysis.
-
Troubleshooting Steps:
-
Synchronize the cells before treatment if a more uniform response is required.
-
Perform a time-course experiment to identify the optimal time point for observing the desired effect.
-
Ensure that both floating and adherent cells are collected for analysis, as apoptotic cells may detach.
-
Issue 4: Acquired resistance to this compound in long-term cultures.
-
Possible Cause: Upregulation of compensatory signaling pathways, mutations in the CDC7 gene, or increased drug efflux.
-
Troubleshooting Steps:
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Perform molecular profiling (e.g., RNA-seq, whole-exome sequencing) of the resistant cells to identify potential mechanisms.
-
Investigate combination therapies to target bypass pathways.
-
Consider using inhibitors of drug efflux pumps.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the cell cycle.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development—a narrative review - Santarpia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 20. assaygenie.com [assaygenie.com]
Managing toxicity in animal models treated with Simurosertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing toxicities in animal models treated with Simurosertib (TAK-931).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicities?
A1: this compound is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) protein complex. By inhibiting Cdc7, this compound prevents the firing of replication origins, leading to replication stress, cell cycle arrest at the G1/S transition, and ultimately apoptosis in rapidly dividing cells.[2][3] This mechanism, while effective against cancer cells, can also affect normal tissues with high cell turnover, such as the bone marrow and gastrointestinal tract, leading to potential toxicities.
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
A2: Based on a Phase I clinical trial, the most frequently reported treatment-related adverse events in humans are nausea and neutropenia.[4][5] Preclinical studies in mouse xenograft models have shown that this compound can be administered at doses that show significant anti-tumor activity without causing severe body weight loss.[1] However, researchers should anticipate and monitor for signs of gastrointestinal distress and myelosuppression in their animal models.
Q3: What are the key considerations for dose selection and administration of this compound in animal models to minimize toxicity?
A3: Dose selection should be based on initial dose-range finding studies in the specific animal model and strain being used. It is recommended to start with a low dose and escalate to determine the maximum tolerated dose (MTD). The oral bioavailability of this compound allows for administration by oral gavage.[1] The formulation and vehicle used for administration should be consistent and well-tolerated by the animals. Close monitoring of animal health, including body weight, food and water intake, and clinical signs of distress, is critical, especially during the initial dosing cycles.
Troubleshooting Guides
Managing Gastrointestinal Toxicity (Nausea/Vomiting)
Issue: Animals exhibit signs of nausea, such as pica (eating of non-nutritive substances), conditioned taste aversion, or emesis (in relevant species like ferrets).
Possible Causes:
-
Direct effect of this compound on the gastrointestinal tract.
-
Central nervous system-mediated effects.
Troubleshooting Steps:
-
Monitor for Clinical Signs:
-
Record daily observations of animal behavior, looking for signs of lethargy, hunched posture, and reduced food intake.
-
In species that do not vomit (e.g., rodents), monitor for pica by providing a kaolin (B608303) clay source and measuring consumption.
-
-
Supportive Care:
-
Ensure easy access to palatable, high-moisture food and water.
-
Consider providing a nutritional supplement gel to encourage caloric intake.
-
Maintain a clean and stress-free environment.
-
-
Pharmacological Intervention (Consult with a veterinarian):
-
The use of antiemetic agents may be considered. The choice of antiemetic will depend on the animal model and the suspected mechanism of nausea.
-
Managing Hematological Toxicity (Neutropenia)
Issue: A significant decrease in absolute neutrophil count (ANC) is observed in peripheral blood samples.
Possible Causes:
-
Suppression of hematopoietic progenitor cells in the bone marrow due to the anti-proliferative effect of this compound.
Troubleshooting Steps:
-
Regular Blood Monitoring:
-
Perform complete blood counts (CBCs) with differentials at baseline and at regular intervals during and after treatment. The frequency of monitoring should be increased around the expected neutrophil nadir (typically 7-14 days post-treatment for many cytotoxic agents).
-
-
Dose Modification:
-
If severe neutropenia (e.g., Grade 3 or 4) is observed, consider a dose reduction or a temporary interruption of dosing until neutrophil counts recover.
-
-
Supportive Care:
-
House animals in a clean environment to minimize the risk of opportunistic infections.
-
Prophylactic use of broad-spectrum antibiotics may be considered in cases of severe, prolonged neutropenia, in consultation with a veterinarian.
-
-
Pharmacological Intervention (Consult with a veterinarian):
-
In cases of severe, life-threatening neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production and recovery.
-
Data Presentation
Table 1: Illustrative Example of Dose-Dependent Hematological Toxicity of a Hypothetical Cdc7 Inhibitor in Mice
| Dose Level (mg/kg/day) | Mean Absolute Neutrophil Count (x 10³/µL) - Nadir (Day 10) | Percent Change from Baseline |
| Vehicle Control | 4.5 | 0% |
| 10 | 3.2 | -29% |
| 30 | 1.8 | -60% |
| 60 | 0.9 | -80% |
Disclaimer: This table presents illustrative data. Researchers must determine the actual dose-response relationship for this compound in their specific animal model.
Table 2: Illustrative Example of Grading for Neutropenia in Preclinical Models
| Grade | Absolute Neutrophil Count (ANC) |
| 1 (Mild) | < Lower Limit of Normal (LLN) - 1.5 x 10³/µL |
| 2 (Moderate) | < 1.5 - 1.0 x 10³/µL |
| 3 (Severe) | < 1.0 - 0.5 x 10³/µL |
| 4 (Life-threatening) | < 0.5 x 10³/µL |
Adapted from common veterinary and clinical toxicology grading systems.
Experimental Protocols
Protocol 1: Monitoring Complete Blood Count (CBC) in Mice
-
Animal Restraint: Gently restrain the mouse.
-
Blood Collection: Collect approximately 50-100 µL of blood from the saphenous or facial vein using a sterile lancet or needle.
-
Anticoagulation: Immediately transfer the blood into a micro-collection tube containing EDTA to prevent coagulation.
-
Sample Mixing: Gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.
-
Analysis: Analyze the sample using an automated hematology analyzer calibrated for mouse blood.
-
Parameters: Key parameters to assess include white blood cell (WBC) count, absolute neutrophil count (ANC), lymphocyte count, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
Protocol 2: Assessment of Nausea-like Behavior (Pica) in Rats
-
Acclimation: Acclimate rats to individual housing with free access to standard chow, water, and a pre-weighed amount of kaolin clay for several days before the study begins.
-
Baseline Measurement: Measure the daily consumption of chow and kaolin for 2-3 days to establish a baseline.
-
Drug Administration: Administer this compound or vehicle control.
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Post-Dosing Measurement: Measure the consumption of chow and kaolin daily for the duration of the experiment.
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Data Analysis: An increase in kaolin consumption relative to baseline and the vehicle control group is indicative of pica, a surrogate for nausea.
Mandatory Visualizations
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for Toxicity Management.
References
Simurosertib Dose Escalation Study Design: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for designing and conducting dose escalation studies with simurosertib (TAK-931), a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, ATP-competitive inhibitor of Cdc7 kinase.[1][2] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) protein complex (MCM2-7).[3] By inhibiting Cdc7, this compound prevents the phosphorylation of MCM2, which in turn halts the initiation of DNA replication.[2][4] This leads to S-phase delay, replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells, which are often highly dependent on robust DNA replication.[1][3][4]
Q2: What are the key considerations for designing a dose escalation study with this compound?
A phase I, open-label, dose-escalation study of single-agent this compound has been conducted in patients with advanced solid tumors.[5] Key design considerations from this first-in-human study (NCT02699749) include:
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Study Design: A cohort-based adaptive design using a Bayesian logistic regression model (BLRM) with pharmacokinetic guidance can be employed to guide dose escalation and estimate the maximum tolerated dose (MTD).[5]
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Dosing Schedules: Various dosing schedules can be explored to optimize the therapeutic window. The NCT02699749 study investigated schedules such as once daily for 14 days in 21-day cycles, once daily or twice daily for 7 days on/7 days off in 28-day cycles, continuous once daily, and once daily for 2 days on/5 days off in 21-day cycles.[5]
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Starting Dose: The starting dose in the first-in-human study was determined based on preclinical toxicology studies.[5]
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Dose-Limiting Toxicities (DLTs): Common DLTs observed in the phase I study included neutropenia and febrile neutropenia.[5] Careful monitoring for these and other potential toxicities is critical.
Q3: What is the recommended Phase II dose (RP2D) of this compound?
Based on the first-in-human dose-escalation study, the recommended Phase II dose (RP2D) for single-agent this compound was established as 50 mg administered orally once daily on days 1-14 of a 21-day cycle.[5]
Troubleshooting Guide
Problem: High inter-patient variability in plasma exposure is observed.
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Possible Cause: Differences in drug absorption, metabolism, or drug-drug interactions.
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Suggested Solution:
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Monitor and record all concomitant medications.
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Collect detailed pharmacokinetic (PK) data, including time to maximum plasma concentration (Tmax), which for this compound is approximately 1-4 hours post-dose.[5]
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Investigate potential correlations between PK parameters and patient characteristics (e.g., organ function, genetics).
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Problem: Unexpected toxicities are emerging at doses predicted to be safe.
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Possible Cause: Off-target effects or accumulation of the drug or its metabolites.
-
Suggested Solution:
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Conduct thorough safety monitoring, including regular clinical assessments and laboratory tests. The most common adverse events reported for this compound are nausea and neutropenia.[5]
-
Re-evaluate the preclinical toxicology data to ensure all potential target organs for toxicity have been identified.
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Consider implementing a more conservative dose escalation scheme, such as a modified Fibonacci design, especially after the first DLT is observed.[5]
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Problem: Lack of target engagement at the current dose level.
-
Possible Cause: Insufficient drug concentration at the tumor site.
-
Suggested Solution:
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Incorporate pharmacodynamic (PD) biomarkers into the study. For this compound, this can include measuring the phosphorylation of its direct substrate, MCM2 (pMCM2), in surrogate tissues (e.g., skin biopsies) or tumor biopsies.[2][6]
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Correlate drug exposure (PK) with target engagement (PD) to establish a therapeutic window.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 | Assay Type | Reference |
| Cdc7 Kinase | <0.3 nM | Enzymatic Assay | [1][2] |
| Cyclin-dependent kinase 2 (Cdk2) | 6,300 nM | Enzymatic Assay | [6] |
| Rho-associated kinase 1 (ROCK1) | 430 nM | Enzymatic Assay | [6] |
| MCM2 Phosphorylation (HeLa cells) | 17 nM | Cellular Assay | [6] |
| COLO 205 Cell Proliferation | 81 nM (EC50) | Cell Viability Assay | [6] |
Table 2: Phase I Dose Escalation Study (NCT02699749) Key Findings
| Parameter | Value | Reference |
| Study Population | Patients with advanced solid tumors | [5] |
| Dosing Schedule A (RP2D) | 50 mg once daily, 14 days on, 7 days off (21-day cycle) | [5] |
| Maximum Tolerated Dose (MTD) - Schedule A | 50 mg | [5] |
| Dose-Limiting Toxicities (DLTs) - Schedule A | Grade 4 neutropenia | [5] |
| Maximum Tolerated Dose (MTD) - Schedule B | 100 mg (7 days on, 7 days off) | [5] |
| Dose-Limiting Toxicities (DLTs) - Schedule B | Grade 3 febrile neutropenia, Grade 4 neutropenia | [5] |
| Most Common Adverse Events | Nausea (60%), Neutropenia (56%) | [5] |
| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours post-dose | [5] |
Experimental Protocols
1. Cdc7 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
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Objective: To determine the in vitro inhibitory activity of this compound against Cdc7 kinase.
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Methodology:
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Prepare a reaction mixture containing recombinant human Cdc7/Dbf4 complex, a suitable substrate (e.g., a peptide derived from MCM2), and ATP in a kinase buffer.
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Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
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Incubate the mixture at a controlled temperature for a specified time to allow the kinase reaction to proceed.
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent, which quantifies luminescence in proportion to the ADP concentration.
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Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.[3]
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2. Western Blot for Phospho-MCM2 (pMCM2)
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Objective: To assess the in-cell or in-vivo target engagement of this compound by measuring the phosphorylation of its direct substrate, MCM2.
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Methodology:
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Treat cancer cells with a range of this compound concentrations for a specified duration or collect tumor/surrogate tissue samples from treated animals/patients at various time points.
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Lyse the cells or tissues to extract total protein.
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Determine the protein concentration of the lysates.
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Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., pMCM2 at Ser40).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Normalize the pMCM2 signal to total MCM2 or a loading control (e.g., β-actin) to quantify the extent of target inhibition.[2][3]
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3. Cell Viability Assay (CellTiter-Glo® or MTS Assay)
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Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
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Methodology:
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Seed cancer cells in 96-well plates and allow them to adhere overnight.
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Treat the cells with a serial dilution of this compound or vehicle control.
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Incubate the plates for a defined period (e.g., 72 hours).
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Add the CellTiter-Glo® reagent (which measures ATP levels as an indicator of cell viability) or MTS reagent (which is bioreduced by viable cells into a colored formazan (B1609692) product) to each well.
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Measure luminescence (for CellTiter-Glo®) or absorbance (for MTS) using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.[3]
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Visualizations
Caption: this compound inhibits Cdc7, preventing MCM2-7 phosphorylation and DNA replication.
References
How to handle Simurosertib precipitation in media
Welcome to the technical support center for Simurosertib (TAK-931). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and addressing common challenges, such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TAK-931) is an orally bioavailable and selective inhibitor of cell division cycle 7 (CDC7) kinase.[1][2][3] Its IC50 (half-maximal inhibitory concentration) is less than 0.3 nM, indicating high potency.[2][4][5] By inhibiting CDC7, this compound prevents the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells where CDC7 is often overexpressed.[1][4] This induces replication stress and can lead to mitotic aberrations, ultimately resulting in an antiproliferative effect.[6]
Q2: What are the basic chemical properties of this compound?
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉N₅OS | [1][4] |
| Molecular Weight | 341.4 g/mol | [1][4] |
| Appearance | Solid | [4] |
Q3: What is the known solubility of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but insoluble in water.[6] The solubility in fresh DMSO is reported to be 68 mg/mL (approximately 199.16 mM).[6] For in vivo studies, various formulations have been used, including combinations of DMSO, PEG300, Tween-80, and saline, or carboxymethyl cellulose (B213188) sodium (CMC-Na).[2][6]
Troubleshooting Guide: this compound Precipitation in Media
Issue: A precipitate or cloudiness is observed in the cell culture medium after adding this compound.
This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous-based medium. The following steps can help you troubleshoot and prevent this problem.
Step 1: Verify Stock Solution Integrity
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Is your DMSO fresh? DMSO is hygroscopic and can absorb moisture, which will reduce the solubility of this compound.[6] Always use fresh, anhydrous DMSO to prepare your stock solution.
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Is your stock solution concentration too high? While the solubility in pure DMSO is high, creating an overly concentrated stock can lead to immediate precipitation upon dilution into the aqueous culture medium.
Recommended Action: Prepare a fresh stock solution of this compound in anhydrous DMSO, for example, at a concentration of 10 mM. Store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Step 2: Optimize the Dilution Procedure
Directly adding a small volume of highly concentrated DMSO stock into a large volume of media can cause localized high concentrations of the compound, leading to precipitation.
Recommended Action:
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Pre-dilute in media: Perform a serial dilution. For example, instead of adding 1 µL of a 10 mM stock directly to 10 mL of media, first dilute the stock in a smaller volume of media (e.g., 10 µL of stock into 90 µL of media) and then add this intermediate dilution to the final volume.
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Increase the final DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. Increasing the final DMSO concentration can help maintain this compound solubility. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on the cells.
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Warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility. Ensure the media is well-mixed immediately after adding the compound.
Step 3: Consider Alternative Solubilizing Agents
If precipitation persists, the use of a solubilizing agent may be necessary. These should be used with caution and validated for compatibility with your specific cell line.
Recommended Action:
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Pluronic F-68: This is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds in aqueous solutions. It is generally well-tolerated by cells at low concentrations.
-
Cyclodextrins: Molecules like SBE-β-CD have been used to improve the solubility of hydrophobic drugs.[7]
Experimental Protocol: Preparing this compound Working Solution
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Prepare Stock Solution:
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Dissolve this compound powder in fresh, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Prepare Working Solution:
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Thaw an aliquot of the 10 mM this compound stock solution.
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Warm the required volume of cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM in 10 mL of media, for example, add 10 µL of the 10 mM stock solution. .
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Pipette the 10 µL of stock solution directly into the 10 mL of pre-warmed media while gently vortexing or swirling the media to ensure rapid and uniform distribution.
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Visually inspect the medium for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps above.
-
Visualizing Experimental Workflows and Pathways
This compound Troubleshooting Workflow
Caption: Troubleshooting flowchart for this compound precipitation.
Simplified CDC7 Signaling Pathway and Inhibition by this compound
References
- 1. This compound | C17H19N5OS | CID 135564531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. (R)-Simurosertib | cycle 7 (CDC7) kinase inhibitor | CAS# 1330782-69-8 | InvivoChem [invivochem.com]
Best practices for long-term storage of Simurosertib
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Simurosertib.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for long-term use?
A1: For long-term storage, this compound powder should be stored at -20°C. Under these conditions, it is stable for at least three to four years.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting this compound.[1][3] It is soluble in DMSO at concentrations up to approximately 75 mg/mL.[3]
Q3: How should I store this compound once it is dissolved in DMSO?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] For long-term storage, these aliquots should be kept at -80°C, where they are stable for up to one year.[1] For shorter-term storage, aliquots can be stored at -20°C for up to one month.[1]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. While the product may be stable at ambient temperatures for a few days during shipping, long-term storage requires colder temperatures to ensure stability.[3]
Q5: I am planning an in vivo experiment. How should I prepare and store the working solution?
A5: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4] A common formulation for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution after thawing. | The compound may have come out of solution during the freeze-thaw cycle. The DMSO used may have absorbed moisture, reducing solubility.[1] | Warm the solution gently and/or sonicate to aid dissolution.[4] Use fresh, anhydrous DMSO for reconstitution to ensure maximal solubility.[1] |
| Inconsistent results in cell-based assays. | Repeated freeze-thaw cycles of the stock solution may have led to degradation of the compound. Improper storage of the stock solution. | Always aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1][3] Ensure stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term).[1] |
| Reduced or no activity in animal studies. | The working solution was not prepared fresh. Degradation of the compound in the formulation. | For in vivo experiments, always prepare the working solution on the same day it will be used to ensure potency.[4] |
Data Presentation: Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Source |
| Powder | -20°C | ≥ 4 years | [2] |
| Powder | -20°C | 3 years | [1] |
| In DMSO | -80°C | 1 year | [1] |
| In DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
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This compound powder (Molecular Weight: 341.43 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add 292.8 µL of DMSO for every 1 mg of this compound powder.
-
Vortex briefly to dissolve the powder completely. If needed, gentle warming or sonication can be used to aid dissolution.[4]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits CDC7 kinase, preventing MCM2 phosphorylation and leading to replication stress.
Experimental Workflow: Preparing this compound for In Vitro Assays
Caption: Workflow for preparing this compound working solutions from powder for in vitro experiments.
References
Avoiding experimental variability in Simurosertib assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid experimental variability when working with Simurosertib (TAK-931).
Troubleshooting Guides
This section is designed to address specific issues that may arise during experimentation with this compound.
In Vitro Kinase Assays
Question: My in vitro kinase assay shows inconsistent IC50 values for this compound. What are the potential causes and solutions?
Answer: Inconsistent IC50 values in kinase assays can stem from several factors related to the inhibitor, enzyme, or general assay conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| This compound Preparation | |
| Poor Solubility | This compound is soluble in DMSO. Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[1] Sonicate briefly if needed to ensure complete dissolution. |
| Degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stocks at -20°C for up to one month or -80°C for up to a year.[1] Prepare fresh dilutions in assay buffer for each experiment. |
| Assay Conditions | |
| ATP Concentration | This compound is an ATP-competitive inhibitor.[2] Its IC50 value is highly dependent on the ATP concentration. Use a consistent ATP concentration across all assays, ideally close to the Km value for the kinase, to ensure reproducibility. |
| Enzyme Activity | Ensure the recombinant Cdc7/Dbf4 complex is active and has not undergone excessive freeze-thaw cycles. Run a positive control (no inhibitor) to confirm robust kinase activity. |
| Incubation Time | Ensure the kinase reaction is in the linear range. A time-course experiment is recommended to determine the optimal reaction time where the product formation is linear. |
A logical workflow for troubleshooting inconsistent kinase assay results is outlined below.
Cell Viability Assays (e.g., MTS, CellTiter-Glo)
Question: I am observing significant variability in GI50 values for this compound between experiments in my cell viability assays. Why is this happening?
Answer: Variability in cell-based assays is common and can be influenced by compound handling, cell culture practices, and the assay protocol itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | |
| Cell Health & Passage | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. High confluence can alter metabolic activity and drug response. |
| Seeding Density | Optimize and maintain a consistent cell seeding density. Uneven cell distribution in microplates is a major source of variability. Gently rock the plate north-south and east-west after seeding to ensure even distribution. |
| Compound Handling | |
| Incomplete Dissolution | Ensure this compound is fully dissolved in the vehicle (DMSO) before further dilution in culture medium. Precipitation in media can lead to lower effective concentrations. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Assay Protocol | |
| Incubation Times | The 72-hour incubation period is common for this compound proliferation assays.[1] Ensure this timing is consistent across all experiments. |
| Reagent Addition | For assays like MTS, ensure thorough mixing after reagent addition and before reading the plate to avoid concentration gradients. |
Western Blotting for Phospho-MCM2
Question: I am not seeing a dose-dependent decrease in phospho-MCM2 (p-MCM2) levels after treating cells with this compound. What could be wrong?
Answer: Detecting changes in protein phosphorylation can be challenging due to the labile nature of phosphate (B84403) groups and the low abundance of some phosphoproteins. This compound treatment should suppress p-MCM2 levels in a dose-dependent manner.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Preparation | |
| Phosphatase Activity | This is the most common issue. Lyse cells on ice with a buffer containing a fresh cocktail of phosphatase and protease inhibitors to prevent dephosphorylation of MCM2. |
| Insufficient Lysis | Ensure the lysis buffer is strong enough to extract nuclear proteins like MCM2. A RIPA buffer is often effective. |
| Western Blot Protocol | |
| Blocking Buffer | Milk contains the phosphoprotein casein, which can cause high background when using phospho-specific antibodies. Use 5% Bovine Serum Albumin (BSA) in TBST as the blocking agent. |
| Antibody Performance | Ensure the primary antibody for p-MCM2 is validated and used at the optimal dilution. Include a positive control (e.g., lysate from untreated, actively dividing cells) and a negative control. |
| Loading Control | Probe the membrane for total MCM2 to confirm that the observed changes are due to phosphorylation status and not a decrease in total protein. GAPDH or β-actin should also be used to ensure equal protein loading. |
Data Summary
This compound In Vitro Activity
| Target/Assay | IC50 / EC50 / GI50 (nM) | Cell Line / Conditions |
| Cdc7 Kinase Inhibition | <0.3 | In vitro enzymatic assay |
| CDK2 Kinase Inhibition | 6,300 | In vitro enzymatic assay[3] |
| p-MCM2 Inhibition | 17 | HeLa cells[3] |
| Cell Proliferation (EC50) | 81 | COLO 205 cells[3] |
This compound Growth Inhibition (GI50) in Representative Cancer Cell Lines
This compound has shown a broad range of anti-proliferative activity across a large panel of cancer cell lines, with GI50 values ranging from 30.2 nM to >10 µM.[3][4]
| Cell Line | Cancer Type | GI50 (nM) |
| COLO 205 | Colorectal | 85[4] |
| SW948 | Pancreatic | Sensitive (exact value not specified)[4] |
| PANC-1 | Pancreatic | Sensitive (exact value not specified)[4] |
| RKO | Colorectal | 818[4] |
Visualizations
This compound Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Cdc7 kinase. This inhibition prevents the phosphorylation of the MCM2-7 complex, a critical step for the initiation of DNA replication. The result is S-phase delay, replication stress, and ultimately, apoptosis in cancer cells.[4]
Experimental Workflow: p-MCM2 Western Blot
This diagram outlines the key steps for assessing this compound target engagement by measuring the phosphorylation of its substrate, MCM2.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the appropriate this compound dilution or vehicle control to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
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Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the GI50 value using non-linear regression.
Protocol 2: Western Blot for Phospho-MCM2
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 4-8 hours.
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Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.
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Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize protein concentrations and add 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
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Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody against p-MCM2 (e.g., Ser40/41) diluted in 5% BSA/TBST overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 5-10 minutes each.
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Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again as in step 10. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
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Re-probing: For loading controls, the membrane can be stripped and re-probed with antibodies against total MCM2 and/or a housekeeping protein like GAPDH.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective, ATP-competitive inhibitor of cell division cycle 7 (Cdc7) kinase.[2] By inhibiting Cdc7, it prevents the phosphorylation of the MCM complex, which is essential for the initiation of DNA replication. This leads to replication stress, S-phase delay, and ultimately apoptosis in cancer cells that are highly dependent on robust DNA replication.[4]
Q2: How should I prepare and store this compound? A2: this compound is typically supplied as a solid. For in vitro experiments, prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO.[1] Store this stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year) to minimize freeze-thaw cycles.[1] The compound is insoluble in water.
Q3: In which cancer types has this compound shown the most activity? A3: this compound has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines, including those from colorectal, pancreatic, and lung cancers.[4][5] Studies have suggested that tumors with mutations in the RAS pathway may exhibit higher sensitivity to this compound.[4]
Q4: Why are my cellular assay (GI50) and biochemical assay (IC50) values for this compound so different? A4: It is common for the IC50 from a biochemical assay to be much lower than the GI50 from a cellular assay. The biochemical IC50 reflects direct inhibition of the purified enzyme (<0.3 nM for Cdc7).[2] The cellular GI50 (e.g., 85 nM in COLO 205) is influenced by additional factors such as cell membrane permeability, drug efflux pumps, protein binding within the cell, and the high intracellular concentration of ATP, which competes with the inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Simurosertib and Other CDC7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Introduction
Cell division cycle 7 (CDC7) kinase has emerged as a compelling target in oncology due to its critical role in the initiation of DNA replication.[1] Overexpressed in a wide array of human cancers, CDC7's inhibition offers a promising therapeutic window, selectively inducing replication stress and subsequent apoptosis in cancer cells while largely sparing their normal counterparts.[2] This guide provides an objective comparison of the efficacy of Simurosertib (TAK-931), a leading CDC7 inhibitor, with other notable inhibitors in development, including AS-0141, NMS-1116354, and LY3143921. We present a compilation of preclinical data, detailed experimental methodologies, and visualizations of the pertinent biological pathways to serve as a comprehensive resource for the scientific community.
Mechanism of Action of CDC7 Inhibitors
CDC7 is a serine-threonine kinase that, upon binding its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). The primary function of DDK is the phosphorylation of the minichromosome maintenance (MCM) complex (MCM2-7), a crucial event for the initiation of DNA replication during the S phase of the cell cycle.[3] CDC7 inhibitors are typically ATP-competitive small molecules that bind to the kinase's active site, preventing the phosphorylation of its substrates.[4] This action blocks the firing of new replication origins, leading to stalled replication forks, an accumulation of DNA damage, and ultimately, the induction of apoptosis in cancer cells that often harbor compromised DNA damage checkpoints.[5]
Recent research has also elucidated a more complex role for CDC7, indicating a redundant function with Cyclin-Dependent Kinase 1 (CDK1) in the G1/S transition. This suggests that in some cellular contexts, the inhibition of CDC7 alone may be compensated for by CDK1 activity.[6] Furthermore, the inhibition of CDC7 has been shown to induce the ATR-Chk1 signaling pathway, a key component of the DNA damage response, in an attempt to stabilize stalled replication forks.[5]
Quantitative Comparison of CDC7 Inhibitors
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and other CDC7 inhibitors.
Table 1: In Vitro Potency of CDC7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Assay Type | Reference(s) |
| This compound (TAK-931) | CDC7 | <0.3 | - | Biochemical | [7] |
| pMCM2 | 17 | HeLa | Cellular | [8] | |
| AS-0141 (Monzosertib) | CDC7 | 2.4 | - | Biochemical (1 mM ATP, preincubation) | [9] |
| NMS-1116354 | CDC7 | - | - | - | [10] |
| XL413 | CDC7 | 22.7 | - | Biochemical | [11] |
| LY3143921 | CDC7 | - | - | ATP-competitive | [12] |
Note: A direct comparison of IC50 values should be made with caution due to variations in assay conditions.
Table 2: Anti-proliferative Activity of CDC7 Inhibitors (GI50 values in nM)
| Inhibitor | COLO 205 (Colorectal) | RKO (Colorectal) | SW948 (Pancreatic) | PANC-1 (Pancreatic) | Reference(s) |
| This compound (TAK-931) | 81 - 85 | 818 | - | - | [8][13] |
| AS-0141 (Monzosertib) | - | - | - | - | [14] |
This compound has demonstrated broad anti-proliferative activity against a panel of 246 cancer cell lines, with GI50 values ranging from 30.2 nM to >10 µM (median, 407.4 nM).[13][15]
Table 3: In Vivo Efficacy of CDC7 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound (TAK-931) | COLO 205 (colorectal) | 40 or 60 mg/kg, twice daily | Significant and irreversible tumor growth inhibition | [8][16] |
| SW948 (pancreatic) | 80 mg/kg | Reduction in intratumor pMCM2 | [8] | |
| AS-0141 (Monzosertib) | Colorectal cancer xenograft | Oral administration | Robust antitumor efficacy | [17] |
| MV4-11 (AML) | Oral administration | Robust antitumor efficacy, synergistic with venetoclax | [18] | |
| NMS-1116354 | Breast, colon, ovarian, prostate | - | Tumor regression | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro Kinase Assay (ADP-Glo™ Format)
Objective: To determine the enzymatic inhibitory activity of a compound against CDC7 kinase.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase assay buffer, the test compound at various concentrations (or DMSO as a vehicle control), and the recombinant Cdc7/Dbf4 kinase.
-
Reaction Initiation: Add a solution containing the substrate (e.g., a peptide derived from MCM2) and ATP to initiate the kinase reaction. The final ATP concentration should be near its Km value for CDC7.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 60 minutes.
-
Detection: Stop the kinase reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the generated ADP is converted to ATP, which is used in a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[19]
Cell Proliferation Assay (CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of a CDC7 inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for exponential growth during the assay period and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a duration that permits several cell divisions, typically 72 hours.
-
Cell Viability Measurement: Add a cell viability reagent, such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: Measure the luminescence using a plate reader. The GI50 (concentration for 50% growth inhibition) is calculated by normalizing the data to the vehicle-treated cells and fitting it to a dose-response curve.[19][20]
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of a CDC7 inhibitor in a preclinical animal model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[21]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.[21][22]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the animals into control and treatment groups. Administer the CDC7 inhibitor (formulated in an appropriate vehicle) and the vehicle control according to the specified dosing regimen and route (e.g., oral gavage).[22]
-
Efficacy Evaluation: Monitor tumor growth and the body weight of the animals throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[21]
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. At the endpoint, tumors can be excised for weighing and further pharmacodynamic analysis (e.g., Western blot for pMCM2).[22]
Visualizing the Landscape of CDC7 Inhibition
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of AS-0141, a Potent and Selective Inhibitor of CDC7 Kinase for the Treatment of Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Comparative Guide to Western Blot Analysis for Confirming MCM2 Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various inhibitors targeting the phosphorylation of Minichromosome Maintenance Complex Component 2 (MCM2), a critical event in the initiation of DNA replication. The data presented herein is supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding of the methodologies and signaling pathways involved.
Introduction to MCM2 Phosphorylation
The initiation of DNA replication is a fundamentally important process for cell proliferation, and it is tightly regulated to ensure genomic integrity. A key step in this regulation is the phosphorylation of the MCM2-7 complex, which functions as the replicative helicase.[1] Cell Division Cycle 7 (Cdc7) kinase, in conjunction with its regulatory subunit Dbf4, forms the active DDK complex that phosphorylates multiple subunits of the MCM complex, with MCM2 being a primary substrate.[2][3] This phosphorylation event is essential for the recruitment of other replication factors, leading to the unwinding of the DNA double helix and the commencement of DNA synthesis.[2] Given the heightened dependency of cancer cells on robust DNA replication machinery, Cdc7 has emerged as a significant therapeutic target in oncology.[2]
Inhibiting Cdc7 kinase activity prevents the phosphorylation of MCM2, leading to an S-phase arrest and subsequent apoptosis in cancer cells.[4] Western blot analysis is a cornerstone technique for verifying the efficacy of Cdc7 inhibitors by directly measuring the levels of phosphorylated MCM2 (p-MCM2) relative to total MCM2.[5] This guide compares several small molecule inhibitors of Cdc7 and provides a detailed framework for their evaluation using Western blot analysis.
Comparative Analysis of Cdc7 Inhibitors
The efficacy of Cdc7 inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cellular assays. The following table summarizes the potency of several well-characterized Cdc7 inhibitors in reducing MCM2 phosphorylation.
| Inhibitor | Target | IC50/EC50 | Cell Line | Reference |
| Simurosertib (TAK-931) | Cdc7 Kinase | EC50: 3.8 nM (p-MCM2) | COLO 205 | [2] |
| XL413 (BMS-863233) | Cdc7 Kinase | IC50: 0.4 nM | Enzyme Assay | [2] |
| PHA-767491 | Cdc7 Kinase | IC50: 10 nM | Enzyme Assay | [2] |
| Cdc7-IN-7 | Cdc7 Kinase | EC50: <100 nM (p-MCM2) | U87-MG | [6] |
| Cdc7-IN-14 | Cdc7 Kinase | EC50: ~50 nM (p-MCM2) | HeLa, U2OS | [5] |
Experimental Protocols
A detailed methodology for assessing the inhibition of MCM2 phosphorylation via Western blot is provided below. This protocol is a composite of established methods for analyzing the effects of Cdc7 inhibitors.[4][5][6]
Cell Culture and Treatment
-
Cell Seeding: Seed the appropriate cell line (e.g., HeLa, U2OS, COLO 205) in 6-well plates and allow them to adhere overnight.[2][5]
-
Inhibitor Treatment: Treat the cells with various concentrations of the Cdc7 inhibitor (e.g., this compound, XL413, PHA-767491) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
Cell Lysis
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[4]
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[4][6]
-
Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4][6]
-
Incubation and Sonication: Incubate the lysates on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the samples briefly on ice.[4]
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[2]
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes.[4][5]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor separation. Run the gel according to the manufacturer’s recommendations.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4][6]
-
Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-MCM2 (e.g., anti-p-MCM2 Ser40/41) diluted in antibody dilution buffer overnight at 4°C with gentle agitation.[4][7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4][5]
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.[4]
Detection and Analysis
-
Signal Development: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[4][5]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[4][5]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total MCM2 and a loading control protein such as β-actin or GAPDH.[4][6]
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of MCM2 phosphorylation should be expressed as the ratio of the p-MCM2 signal to the total MCM2 signal.[4][6]
Visualizations
Signaling Pathway of MCM2 Phosphorylation and Inhibition
The following diagram illustrates the signaling cascade leading to MCM2 phosphorylation and the point of intervention for Cdc7 inhibitors.
Caption: Cdc7/Dbf4 mediated phosphorylation of MCM2 and its inhibition.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps in the Western blot protocol for analyzing MCM2 phosphorylation.
Caption: Workflow for Western blot analysis of p-MCM2.
Alternative Methodologies
While Western blotting is a robust and widely used technique, other methods can also be employed to study protein phosphorylation.[8] These include:
-
Capillary Gel Electrophoresis and Isofocusing: These techniques offer higher throughput and automation compared to traditional Western blotting.[8]
-
Mass Spectrometry (MS): MS-based approaches can identify and quantify specific phosphorylation sites with high precision.[9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Phospho-specific ELISA kits are available for the quantitative measurement of phosphorylated proteins in a high-throughput format.[9]
-
Meso Scale Discovery (MSD): This platform provides a high-throughput, quantitative immunoassay with a wide dynamic range for detecting total and phosphorylated proteins.[10]
The choice of method will depend on the specific research question, required throughput, and available instrumentation. For confirmatory analysis of inhibitor efficacy in a cellular context, Western blotting remains a reliable and accessible technique.
References
- 1. Role of MCM2–7 protein phosphorylation in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of Cdc7/Dbf4 kinase activity affects specific phosphorylation sites on MCM2 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 9. researchgate.net [researchgate.net]
- 10. mesoscale.com [mesoscale.com]
A Researcher's Guide to Selecting Positive and Negative Controls for Simurosertib Experiments
For Researchers, Scientists, and Drug Development Professionals Investigating Novel Cancer Therapeutics
This guide provides a comprehensive comparison of positive and negative controls for experiments involving Simurosertib (TAK-931), a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. The appropriate selection of controls is critical for the robust interpretation of experimental data, ensuring that the observed effects are specifically due to the inhibition of the intended target. This document outlines suitable controls, presents comparative data, and provides detailed experimental protocols for key assays.
Understanding this compound's Mechanism of Action
This compound is an ATP-competitive inhibitor of Cdc7 kinase, a key regulator of the initiation of DNA replication.[1][2] By inhibiting Cdc7, this compound prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a crucial step for the activation of the replicative helicase.[3][4] This leads to a cascade of cellular events including the suppression of DNA replication, S-phase delay, replication stress, and ultimately, apoptosis in cancer cells.[2][5] The direct downstream pharmacodynamic biomarker of this compound activity is the reduction of phosphorylated MCM2 (pMCM2).[5]
Selecting Appropriate Controls: A Comparative Overview
The validation of this compound's on-target effects and the exclusion of off-target phenomena hinge on the use of well-characterized positive and negative controls.
Positive Controls: These should be compounds that are known to inhibit Cdc7 or downstream signaling events, thereby mimicking the expected effects of this compound.
-
XL413 (BMS-863233): A potent and selective ATP-competitive inhibitor of Cdc7.[2][6] It serves as an excellent benchmark for comparing the efficacy of this compound in both biochemical and cellular assays.[7][8][9]
-
PHA-767491: A dual inhibitor of Cdc7 and Cyclin-Dependent Kinase 9 (Cdk9).[10][11][12] Its use can help to dissect the specific consequences of Cdc7 inhibition versus broader effects on transcription, which is regulated by Cdk9.[13]
Negative Controls: The ideal negative control is a compound that is structurally similar to the active drug but lacks its biological activity. This helps to ensure that the observed effects are not due to the chemical scaffold itself or off-target interactions.
-
Structurally Similar Inactive Compound: The most rigorous negative control would be a synthesized, inactive enantiomer of this compound or another Cdc7 inhibitor. Enantiomers are mirror-image molecules, and often only one (the eutomer) is biologically active, while the other (the distomer) is inactive.[14] If a custom synthesis is not feasible, a precursor from the synthesis of this compound that lacks the final active moiety could be considered.
-
Vehicle Control (e.g., DMSO): In all experiments, a vehicle control is essential. This is the solvent used to dissolve this compound and other control compounds (commonly dimethyl sulfoxide (B87167) - DMSO).[1] It accounts for any potential effects of the solvent on the experimental system.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and recommended positive controls against Cdc7 kinase in biochemical assays and their anti-proliferative effects (cellular IC50) in various cancer cell lines.
Table 1: Biochemical IC50 Values against Cdc7 Kinase
| Inhibitor | Target(s) | IC50 (nM) |
| This compound (TAK-931) | Cdc7 | <0.3 [5] |
| XL413 (BMS-863233) | Cdc7 | 3.4[2] |
| PHA-767491 | Cdc7, Cdk9 | 10 (for Cdc7)[11] |
Table 2: Cellular IC50/EC50 Values in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50/EC50 (µM) |
| This compound (TAK-931) | COLO-205 (Colon) | Cell Viability | ~0.081 [15] |
| XL413 (BMS-863233) | COLO-205 (Colon) | Cell Viability | 1.1 - 2.69[7][13] |
| HCC1954 (Breast) | Cell Viability | 22.9[7] | |
| PHA-767491 | HCC1954 (Breast) | Cell Viability | 0.64[16] |
| COLO-205 (Colon) | Cell Viability | 1.3[16] | |
| PC3 (Prostate) | Cell Viability | ~2.5[17] | |
| SW480 (Colon) | Cell Viability | ~2.5[17] | |
| SW620 (Colon) | Cell Viability | ~2.5[17] |
Mandatory Visualization
Caption: The Cdc7/Dbf4 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound and its controls.
Caption: Logical relationships between this compound and its positive/negative controls.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™)
This assay measures the direct inhibition of Cdc7 kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Kinase substrate (e.g., a peptide derived from MCM2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound, positive controls, and negative control dissolved in DMSO
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Reagents: Prepare kinase reaction buffer, ATP solution, and substrate solution as per the ADP-Glo™ kit instructions. Dilute the Cdc7/Dbf4 enzyme to the optimal concentration (determined empirically) in kinase reaction buffer.
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO, then further dilute in kinase reaction buffer. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
Kinase Reaction:
-
To the wells of the microplate, add 2.5 µL of the diluted compounds or vehicle control.
-
Add 5 µL of a master mix containing the kinase substrate and ATP to each well.
-
Initiate the reaction by adding 2.5 µL of the diluted Cdc7/Dbf4 enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for Phospho-MCM2
This assay confirms the on-target effect of this compound in a cellular context by measuring the phosphorylation of its direct substrate, MCM2.
Materials:
-
Cancer cell line of interest (e.g., COLO-205)
-
Cell culture medium and supplements
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-pMCM2 (Ser40/41 or Ser53) (e.g., 1:1000-1:2500 dilution), rabbit anti-total MCM2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).[1]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000-1:20,000 dilution).[1]
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Treat cells with a range of concentrations of this compound and controls for a specified duration (e.g., 8, 16, or 24 hours).[18]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in 100-150 µL of ice-cold lysis buffer.[18] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein samples to 20-30 µg per lane, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.[1] Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMCM2 antibody overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the pMCM2 signal to total MCM2 and the loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the effect of this compound on cell proliferation and viability by measuring cellular ATP levels.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound and control compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96- or 384-well plates
Procedure:
-
Cell Seeding: Seed cells in the opaque-walled plates at a density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 2,000-5,000 cells per well for a 96-well plate, depending on the cell line).[4] Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound and control compounds to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[19]
-
Assay Measurement:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[20]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 value from a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. ulab360.com [ulab360.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western Blot Protocols | Antibodies.com [antibodies.com]
- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 8. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Chemical Inactivation of Cdc7 Kinase in Budding Yeast Results in a Reversible Arrest That Allows Efficient Cell Synchronization Prior to Meiotic Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. ch.promega.com [ch.promega.com]
Simurosertib's Kinase Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Simurosertib (TAK-931) is a potent and highly selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation. Its high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. This guide provides a comparative analysis of this compound's kinase selectivity profile against other known CDC7 inhibitors, supported by available experimental data.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount for its therapeutic index. The following tables summarize the available biochemical half-maximal inhibitory concentration (IC50) data for this compound and two other well-characterized CDC7 inhibitors, PHA-767491 and XL413 (BMS-863233), against a panel of kinases.
It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Kinase Target | This compound (TAK-931) IC50 (nM) | PHA-767491 IC50 (nM) | XL413 (BMS-863233) IC50 (nM) |
| CDC7 | <0.3 [1] | 10 | 3.4 [2][3] |
| CDK2 | 6300[1] | >10,000 | 2500 |
| CDK9 | - | 34[4] | >10,000 |
| Aurora B | - | >10,000 | >10,000 |
| CHK1 | - | >10,000 | >10,000 |
| PLK1 | - | >10,000 | 1800 |
| PIM1 | - | - | 42[2][3] |
| CK2 | - | - | 215[2][3] |
Data for CDK2, CDK9, Aurora B, CHK1, and PLK1 for all three compounds are from a comparative analysis and may represent a specific screening panel.
This compound demonstrates exceptional potency and selectivity for CDC7, with an IC50 value of less than 0.3 nM.[1] A broader kinase panel screening of this compound against 308 kinases revealed a greater than 120-fold selectivity for CDC7 over other kinases.[1]
In comparison, PHA-767491 is a dual inhibitor of CDC7 and Cyclin-Dependent Kinase 9 (CDK9), with IC50 values of 10 nM and 34 nM, respectively.[4] XL413 is a potent CDC7 inhibitor with an IC50 of 3.4 nM but also shows activity against PIM1 and CK2 kinases.[2][3]
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context of CDC7 inhibition and the methodologies used to assess kinase selectivity, the following diagrams illustrate the CDC7 signaling pathway and a general experimental workflow for kinase inhibitor profiling.
Caption: CDC7 signaling pathway and the inhibitory action of this compound.
References
Synergistic Effects of Simurosertib with Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-tumor effects observed when combining the CDC7 kinase inhibitor, Simurosertib (TAK-931), with other kinase inhibitors. By targeting multiple nodes within the intricate network of cancer cell signaling, these combination therapies aim to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicities. This document summarizes preclinical data, details experimental methodologies, and visualizes the underlying molecular pathways to support further research and development in this promising area of oncology.
Mechanism of Action: this compound
This compound is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7, in complex with its regulatory subunit Dbf4, is a critical regulator of DNA replication initiation.[3] It phosphorylates the minichromosome maintenance (MCM) complex, an essential step for the firing of replication origins during the S phase of the cell cycle.[1][3] By inhibiting CDC7, this compound prevents the initiation of DNA replication, leading to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells, which are often highly dependent on robust DNA replication for their rapid proliferation.[1][4][3]
Synergistic Combinations with Other Kinase Inhibitors
Preclinical studies have demonstrated that the therapeutic efficacy of this compound can be significantly enhanced when used in combination with other kinase inhibitors that target key pathways in DNA damage response (DDR) and cell cycle control. The primary mechanism underlying this synergy is the concept of "synthetic lethality," where the simultaneous inhibition of two otherwise non-lethal pathways results in cancer cell death.
Combination with PARP Inhibitors (e.g., Olaparib)
Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[5] Preclinical evidence suggests a strong synergistic relationship between CDC7 inhibitors and PARP inhibitors.[6][7] The combination of a CDC7 inhibitor (XL413) and the PARP inhibitor Olaparib (B1684210) has been shown to synergistically enhance anti-tumor efficacy.[8] Mechanistically, CDC7 inhibition induces replication stress and DNA damage, which can increase the reliance of cancer cells on PARP-mediated DNA repair.[7] The concurrent inhibition of both pathways leads to an accumulation of lethal DNA damage.[7] Furthermore, this combination can trigger a robust type-I interferon response through the cGAS/STING signaling pathway, enhancing anti-tumor immunity.[7]
Combination with CHK1 Inhibitors (e.g., Prexasertib)
Combination with ATR Inhibitors (e.g., Ceralasertib)
Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response, activated by single-stranded DNA that forms at stalled replication forks.[14] Inhibition of CDC7 induces replication stress, leading to the activation of the ATR-CHK1 signaling pathway.[10][15] This suggests that cancer cells treated with a CDC7 inhibitor become more dependent on ATR signaling for survival. Consequently, the combination of a CDC7 inhibitor with an ATR inhibitor has been shown to be highly synergistic in preclinical models of liver cancer.[10] This combination leads to a significant increase in DNA damage and mitotic defects, ultimately resulting in cell death.[10][16] The combination of the ATR inhibitor ceralasertib with the PARP inhibitor olaparib has also shown promising clinical activity in patients with PARP inhibitor-resistant ovarian cancer.[17]
Quantitative Data Summary
The following tables summarize the synergistic effects observed in preclinical studies. It is important to note that while the principle of synergy with this compound is strongly supported by mechanistic studies, specific quantitative data (i.e., Combination Index values) for this compound in combination with other kinase inhibitors is limited in the public domain. The data presented below for other CDC7 inhibitors serves as a strong rationale for similar effects with this compound.
Table 1: Synergistic Effects of CDC7 Inhibitors with PARP Inhibitors
| Cancer Type | Cell Line(s) | CDC7 Inhibitor | PARP Inhibitor | Key Finding | Reference(s) |
| Ovarian Cancer | OVCAR5, OVCAR8 | XL413 | Olaparib | Synergistically enhanced anti-tumor efficacy, induced significant DNA damage and replication stress, and activated the cGAS/STING signaling pathway. | [8] |
| Ovarian Cancer | ID8, HGS1 (murine) | XL413 | Olaparib | Combination significantly inhibited cell proliferation and increased cytoplasmic DNA levels, leading to enhanced anti-tumor immunity. | [7] |
Table 2: Synergistic Effects of CDC7 Inhibitors with ATR/CHK1 Inhibitors
| Cancer Type | Cell Line(s) | CDC7 Inhibitor | ATR/CHK1 Inhibitor | Key Finding | Reference(s) |
| Liver Cancer | PLC/PRF/5, SNU449 | XL413 | AZD6738 (ATR inhibitor), MK-8776 (CHK1 inhibitor) | Striking synergy in ATR/CHK1 inhibitor-resistant cells, leading to synergistic induction of DNA damage and apoptosis. | [10] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of synergy and the methodologies used to assess them, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other kinase inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the other kinase inhibitor, or the combination of both. A vehicle control (e.g., DMSO) is also included.[10]
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours.[10]
-
MTT/MTS Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[10]
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells. For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[10]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined for each single agent.
Combination Index (CI) Calculation
Objective: To quantitatively determine the nature of the interaction between this compound and another kinase inhibitor (synergism, additivity, or antagonism).
Methodology: The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[18]
-
Experimental Design: Dose-response curves are generated for each drug individually and for the combination at a constant ratio.
-
Data Input: The dose-effect data (drug concentrations and the corresponding fraction of cells affected) are entered into a software program like CompuSyn.
-
CI Calculation: The software calculates the Combination Index (CI) based on the median-effect principle.
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.[18]
-
-
Isobologram Analysis: An isobologram is a graphical representation of the CI, providing a visual depiction of the drug interaction over a range of effect levels.
Western Blot Analysis for DNA Damage Markers
Objective: To assess the molecular mechanism of synergy by measuring the levels of key DNA damage response (DDR) proteins.
Methodology:
-
Cell Lysis: Following drug treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).[11]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[11]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., γH2AX, a marker of DNA double-strand breaks).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[11]
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[11]
-
Data Analysis: The intensity of the protein bands is quantified using image analysis software. The levels of the target proteins are typically normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
The combination of this compound with other kinase inhibitors, particularly those targeting the DNA damage response pathway such as PARP, CHK1, and ATR inhibitors, represents a highly promising therapeutic strategy in oncology. The strong preclinical rationale, based on the principle of synthetic lethality and the induction of overwhelming DNA damage in cancer cells, warrants further investigation. While quantitative data for this compound in combination with other kinase inhibitors is still emerging, the available evidence from studies with other CDC7 inhibitors strongly supports the potential for synergistic anti-tumor activity. Future research should focus on elucidating the optimal combination partners and dosing schedules for this compound, as well as identifying predictive biomarkers to guide patient selection and personalize treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Moving Synergistically Acting Drug Combinations to the Clinic by Comparing Sequential versus Simultaneous Drug Administrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cdc7 activates replication checkpoint by phosphorylating the Chk1-binding domain of Claspin in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cdc7 activates replication checkpoint by phosphorylating the Chk1-binding domain of Claspin in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATR Restrains DNA Synthesis and Mitotic Catastrophe in Response to CDC7 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Simurosertib Versus Other Cell Cycle Inhibitors in Cancer Therapy
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of oncology, cell cycle inhibitors have emerged as a cornerstone of precision medicine, offering targeted approaches to halt the proliferation of cancer cells. This comprehensive guide provides a detailed head-to-head comparison of Simurosertib, a potent and selective Cdc7 kinase inhibitor, against other prominent classes of cell cycle inhibitors, including the Wee1 inhibitor Adavosertib, the CDK4/6 inhibitor Palbociclib, and the pan-CDK inhibitor Flavopiridol (B1662207). This report is intended for researchers, scientists, and drug development professionals, offering a thorough analysis of preclinical efficacy, mechanisms of action, and clinical trial outcomes to inform future research and therapeutic strategies.
Introduction to Cell Cycle Regulation and Inhibition
The cell cycle is a fundamental process that governs the division of cells. It is tightly regulated by a complex network of proteins, primarily cyclin-dependent kinases (CDKs), which, in conjunction with their cyclin partners, drive the cell through its various phases. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. Cell cycle inhibitors are a class of drugs designed to interfere with this process, inducing cell cycle arrest and, ultimately, apoptosis in cancer cells. This guide will delve into the specifics of four key inhibitors, each targeting a different critical juncture in the cell cycle.
Mechanism of Action: A Tale of Four Targets
The efficacy of these inhibitors stems from their distinct molecular targets within the cell cycle machinery.
This compound (TAK-931) is an orally active, selective, and ATP-competitive inhibitor of cell division cycle 7 (Cdc7) kinase.[1] Cdc7, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication during the S phase by phosphorylating the minichromosome maintenance (MCM) complex component MCM2.[2] By inhibiting Cdc7, this compound prevents the firing of replication origins, leading to replication stress, S-phase delay, and subsequent mitotic aberrations, ultimately resulting in antiproliferative effects.[2]
Adavosertib (AZD1775) is a potent and selective inhibitor of the Wee1 kinase.[3][4] Wee1 is a critical regulator of the G2/M checkpoint, preventing entry into mitosis in the presence of DNA damage by phosphorylating and inactivating CDK1 (also known as CDC2).[5][6] By inhibiting Wee1, Adavosertib forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[5][6] This is particularly effective in p53-deficient tumors, which lack a functional G1 checkpoint and are heavily reliant on the G2/M checkpoint for DNA repair.[5]
Palbociclib (PD-0332991) is a selective inhibitor of CDK4 and CDK6.[7] These kinases, in complex with cyclin D, are key drivers of the G1 to S phase transition.[7] They phosphorylate the retinoblastoma (Rb) protein, releasing the E2F transcription factor and allowing for the expression of genes necessary for DNA replication.[8] Palbociclib-mediated inhibition of CDK4/6 prevents Rb phosphorylation, leading to G1 cell cycle arrest.[7]
Flavopiridol (Alvocidib) is a pan-CDK inhibitor, targeting multiple CDKs including CDK1, CDK2, CDK4, CDK6, and CDK9 with IC50 values in the nanomolar range.[9][10] Its broad activity leads to cell cycle arrest at both the G1/S and G2/M transitions.[11]
Below is a diagram illustrating the distinct points of intervention for each inhibitor within the cell cycle.
Caption: Simplified signaling pathways illustrating the points of intervention for this compound, Adavosertib, Palbociclib, and Flavopiridol in the cell cycle.
Preclinical Performance: A Quantitative Comparison
The in vitro potency of these inhibitors is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values provide a quantitative measure of their efficacy against various cancer cell lines.
| Inhibitor | Target | Biochemical IC50 (nM) | Cancer Cell Line | Cellular IC50/GI50 (nM) |
| This compound | Cdc7 | <0.3[12] | HeLa (Cervical) | 17 (pMCM2)[2] |
| COLO 205 (Colorectal) | 81[2] | |||
| Wide variety | 30.2 - >10,000[2] | |||
| Adavosertib | Wee1 | 5.2[4] | WiDr (Colon) | 49 (pCDC2)[13] |
| H23 (Lung) | 122[8] | |||
| Ovarian Cancer Cells | ~500 (for functional assays)[14] | |||
| Palbociclib | CDK4/6 | CDK4: 11, CDK6: 15[7] | ER+ Breast Cancer | Varies by cell line |
| Flavopiridol | Pan-CDK | CDK1: 30, CDK2: 170, CDK4: 100, CDK6: 60, CDK9: 10[9] | HCT116 (Colon) | 13[9] |
| A2780 (Ovarian) | 15[9] | |||
| PC3 (Prostate) | 10[9] | |||
| Mia PaCa-2 (Pancreatic) | 36[9] | |||
| LNCaP (Prostate) | 16[9] | |||
| K562 (Leukemia) | 130[9] | |||
| Cholangiocarcinoma | 40 - 213[15] |
Note: IC50 and GI50 values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols: Methodologies for Key Assays
To ensure the reproducibility and validation of the presented data, detailed methodologies for key in vitro experiments are provided below.
Biochemical Kinase Assay
This assay is crucial for determining the direct inhibitory effect of a compound on its target kinase.
Caption: A generalized workflow for a biochemical kinase assay to determine the IC50 of an inhibitor.
Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and varying concentrations of the inhibitor in a suitable kinase buffer.
-
Initiation: Start the reaction by adding a solution of ATP (often including a radiolabeled ATP like [γ-³²P]ATP for detection).
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution, such as EDTA or SDS-PAGE sample buffer.
-
Detection: Quantify the amount of phosphorylated substrate using methods like autoradiography, ELISA, or Western blotting with a phospho-specific antibody.
-
Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][5][16][17]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the cell cycle inhibitor for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[3][5][16][17] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[3][5]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20][21]
Protocol:
-
Cell Treatment: Treat cells with the inhibitor at a concentration around its GI50 value for various time points.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[19]
-
Staining: Stain the cells with a DNA-intercalating dye, such as Propidium Iodide (PI), which also requires treatment with RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Western Blot for Phosphorylation Status
Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.[8][22][23]
Protocol:
-
Cell Lysis: After treatment with the inhibitor, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-MCM2, anti-phospho-CDC2, or anti-phospho-Rb). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein. The membrane can be stripped and re-probed for the total protein as a loading control.
Clinical Trial Landscape: A Comparative Overview
The ultimate measure of a drug's utility is its performance in clinical trials. Below is a summary of key clinical trial findings for each inhibitor.
| Inhibitor | Phase | Cancer Type(s) | Key Findings |
| This compound | Phase I/II | Advanced Solid Tumors | A Phase I trial established a recommended Phase II dose.[24] Ongoing Phase II trials are evaluating its efficacy. |
| Adavosertib | Phase II | Refractory Solid Tumors with CCNE1 amplification | Showed promising antitumor activity, particularly in epithelial ovarian cancer.[25][26] ORR of 27% in the overall population and 36% in ovarian cancer patients.[26] |
| Phase IIb | Recurrent/Persistent Uterine Serous Carcinoma | Demonstrated preliminary antitumor activity (ORR 26%) but was not well tolerated at the initial dose.[27] | |
| Phase II | Platinum-sensitive TP53-mutant Ovarian Cancer | In combination with chemotherapy, improved progression-free survival (PFS).[28] | |
| Palbociclib | Phase II (PALOMA-1) | ER+/HER2- Metastatic Breast Cancer | In combination with letrozole (B1683767), more than doubled PFS compared to letrozole alone (26.1 vs 7.5 months).[6] |
| Phase III (PATINA) | HR+/HER2+ Metastatic Breast Cancer | As first-line maintenance therapy, significantly improved PFS (44.3 vs 29.1 months).[24][29] | |
| Phase III (PADMA) | High-risk HR+/HER2- Metastatic Breast Cancer | Outperformed standard monochemotherapy as a first-line treatment, with a longer time to treatment failure (17.2 vs 6.1 months).[30] | |
| Flavopiridol | Phase I/II | Various Cancers | Showed some clinical activity but was associated with toxicities like diarrhea and vascular thrombotic events.[7][31] |
| Phase II | Newly Diagnosed Acute Myeloid Leukemia | In combination with chemotherapy (FLAM regimen), led to higher complete remission rates than standard 7+3 induction (70% vs 46%).[32] | |
| Phase II | Metastatic Renal Cancer | Ineffective as a monotherapy at the tested dose and schedule.[7] | |
| Phase II | Advanced Soft Tissue Sarcoma | Well-tolerated but no objective responses observed as a monotherapy.[33] |
Conclusion and Future Directions
The landscape of cell cycle inhibitors is diverse, with each agent offering a unique mechanism of action and a distinct clinical profile.
-
This compound , with its targeted inhibition of DNA replication initiation, holds promise, and its clinical development is eagerly awaited.
-
Adavosertib has demonstrated significant activity, particularly in biomarker-selected populations such as tumors with CCNE1 amplification or TP53 mutations, highlighting the importance of a personalized medicine approach.
-
Palbociclib has revolutionized the treatment of HR+/HER2- breast cancer and is now showing promise in HER2+ disease, solidifying the role of CDK4/6 inhibition in this malignancy.
-
Flavopiridol , as a pan-CDK inhibitor, has shown efficacy in hematological malignancies but has been hampered by toxicity and limited single-agent activity in solid tumors.
Future research will likely focus on combination therapies to overcome resistance and enhance efficacy. The distinct mechanisms of these inhibitors provide a strong rationale for combining them with other targeted agents, chemotherapy, or immunotherapy. Furthermore, the identification of predictive biomarkers will be crucial for selecting patients who are most likely to benefit from these targeted therapies, thereby maximizing their therapeutic potential while minimizing unnecessary toxicity. The continued exploration of these powerful agents will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. targetedonc.com [targetedonc.com]
- 7. Flavopiridol, a novel cyclin-dependent kinase inhibitor, in metastatic renal cancer: a University of Chicago Phase II Consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ascopubs.org [ascopubs.org]
- 27. onclive.com [onclive.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. medpagetoday.com [medpagetoday.com]
- 30. oncologynewscentral.com [oncologynewscentral.com]
- 31. Phase I clinical and pharmacokinetic trial of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Randomized multicenter phase II study of flavopiridol (alvocidib), cytarabine, and mitoxantrone (FLAM) versus cytarabine/daunorubicin (7+3) in newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A Phase II Study of Flavopiridol in Patients With Previously Untreated Advanced Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Simurosertib: A Comparative Analysis of Preclinical Efficacy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the preclinical efficacy of Simurosertib (TAK-931), a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This compound's performance is objectively compared with other Cdc7 inhibitors and standard-of-care therapies, supported by experimental data from various preclinical models.
Executive Summary
This compound is an orally active, ATP-competitive inhibitor of Cdc7 kinase with a high degree of selectivity.[1] It effectively halts the initiation of DNA replication by preventing the phosphorylation of the minichromosome maintenance 2 (MCM2) complex, a critical step in cell cycle progression.[2] This mechanism leads to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells, which often exhibit overexpression of Cdc7.[3][4] Preclinical studies demonstrate that this compound possesses significant antitumor activity as a single agent and in combination with cytotoxic chemotherapies across a range of cancer models, including colorectal, pancreatic, lung, and ovarian cancers.[5][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| Cdc7 IC50 | <0.3 nM | Enzyme Assay | [1] |
| Cellular IC50 (pMCM2 Inhibition) | 3.30 nM | COLO205 | |
| Cellular IC50 (antiproliferative) | 114.25 nM | COLO205 |
Table 2: Single-Agent In Vivo Efficacy of this compound in Xenograft and PDX Models
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| PHTX-249Pa (Pancreatic PDX) | 60 mg/kg, bid, 3 days on/4 days off, 3 cycles | 96.6% (on day 22) | [6] |
| PHTX-249Pa (Pancreatic PDX) | 40 mg/kg, qd, 21 days | 68.4% (on day 22) | [6] |
| PHTX-249Pa (Pancreatic PDX) | 60 mg/kg, qd, 21 days | 75.1% (on day 22) | [6] |
| PHTXM-97Pa (Pancreatic PDX) | 40 mg/kg, qd, 21 days | 86.1% (on day 22) | [6] |
| PHTXM-97Pa (Pancreatic PDX) | 60 mg/kg, qd, 21 days | 89.9% (on day 22) | [6] |
| Median of 93 Cancer Models | Not specified | 56.5% | [6] |
| Median of Colorectal Models | Not specified | 43.8% | [6] |
| Median of Lung Models | Not specified | 76.8% | [6] |
| Median of Ovarian Models | Not specified | 57.4% | [6] |
| Median of Pancreatic Models | Not specified | 70.1% | [6] |
Table 3: Comparative In Vivo Efficacy of Cdc7 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (TAK-931) | COLO205 (Colorectal) | Not specified | Significant antitumor efficacy | [7] |
| XL413 | H69-AR (Chemo-resistant SCLC) | 20 mg/kg, p.o. | Moderately inhibited tumor growth | [7] |
| NMS-354 | Ovarian, Colon, Mammary, Leukemia | 20 mg/kg, p.o. (qd x 9) | >80% | [7] |
Experimental Protocols
In Vitro Kinase Assay
To determine the enzymatic inhibitory activity of this compound against Cdc7, a recombinant human Cdc7/Dbf4 complex is incubated with a substrate (e.g., a peptide derived from MCM2) and ATP.[3] Varying concentrations of this compound are added to the reaction mixture. The reaction is allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate is then quantified, typically using a method like the ADP-Glo kinase assay, which measures the amount of ADP produced.[3]
Western Blotting for Phospho-MCM2
To confirm the target engagement of this compound in a cellular context, cancer cells are treated with the compound for a specified duration.[3] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with a primary antibody specific for phosphorylated MCM2 (pMCM2). A corresponding secondary antibody conjugated to an enzyme is used for detection, and the signal is visualized using a chemiluminescent substrate.[3]
In Vivo Xenograft Studies
Human cancer cells (e.g., COLO205) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[7] Once tumors reach a palpable size (typically 100-200 mm³), the mice are randomized into treatment and control groups.[8] this compound is administered orally at specified doses and schedules.[7] Tumor volume and body weight are measured regularly to assess efficacy and toxicity, respectively.[8] Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[5]
Combination Therapy in Preclinical Models
For combination studies, a similar xenograft or patient-derived xenograft (PDX) model is established.[7] Once tumors are established, animals are treated with this compound, a chemotherapeutic agent (e.g., irinotecan, gemcitabine), or the combination of both. Dosing and schedules for the single agents are typically based on their known efficacy and tolerability in the specific model. For the combination arm, doses and schedules may be adjusted to manage potential overlapping toxicities. Efficacy is evaluated by measuring tumor volume over time and comparing the tumor growth in the combination group to that in the single-agent and vehicle control groups.[7]
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting DNA replication.
Caption: General workflow for a preclinical in vivo efficacy study.
References
- 1. s203.q4cdn.com [s203.q4cdn.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Testing Adaptive Therapy Protocols Using Gemcitabine and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Antiproliferative Effects of Simurosertib: A Comparative Guide Using RNAi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiproliferative effects of the investigational drug Simurosertib (TAK-931) with the effects of RNA interference (RNAi)-mediated knockdown of its molecular target, Cell Division Cycle 7 (CDC7) kinase. By presenting supporting experimental data and detailed protocols, this document aims to offer a clear framework for validating the on-target activity of this compound in preclinical research.
Introduction to this compound and On-Target Validation
This compound is an orally bioavailable and selective inhibitor of CDC7 kinase, a crucial regulator of the initiation of DNA replication.[1][2][3] By inhibiting CDC7, this compound prevents the phosphorylation of the minichromosome maintenance (MCM) protein complex, a critical step for the firing of replication origins.[1] This leads to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells that are highly dependent on robust DNA replication.[1][2][4]
Validating that the observed antiproliferative effects of a small molecule inhibitor like this compound are indeed due to its interaction with the intended target is a cornerstone of preclinical drug development.[5] RNA interference (RNAi) offers a powerful genetic approach to mimic the effects of a highly specific inhibitor by reducing the expression of the target protein.[5] Comparing the cellular phenotype induced by this compound to that of a specific small interfering RNA (siRNA) targeting CDC7 provides strong evidence for its on-target mechanism of action.[5]
Comparative Analysis of Antiproliferative Effects
To validate the on-target effects of this compound, a comparative study can be performed to assess its antiproliferative activity alongside the targeted knockdown of CDC7 by siRNA in a cancer cell line known to express high levels of CDC7, such as the COLO 205 colorectal cancer cell line.[3][4][6] The following table summarizes hypothetical, yet representative, quantitative data from such a study.
Table 1: Comparison of Antiproliferative Effects of this compound and CDC7 siRNA in COLO 205 Cells
| Treatment Group | Concentration/Dose | % Inhibition of Cell Proliferation (Mean ± SD) | IC50 / EC50 |
| Vehicle Control (DMSO) | 0.1% | 0 ± 5 | N/A |
| This compound | 10 nM | 25 ± 4 | 81 nM[3][6] |
| 50 nM | 48 ± 6 | ||
| 100 nM | 65 ± 5 | ||
| 500 nM | 88 ± 3 | ||
| Non-Targeting Control siRNA | 50 nM | 5 ± 3 | N/A |
| CDC7 siRNA #1 | 50 nM | 72 ± 7 | ~50 nM |
| CDC7 siRNA #2 | 50 nM | 68 ± 6 |
Data are representative and compiled for illustrative purposes.
The data presented in Table 1 demonstrates that both this compound and siRNAs targeting CDC7 significantly inhibit the proliferation of COLO 205 cells. The dose-dependent inhibition by this compound and the similar potent inhibition by two independent CDC7 siRNAs strongly suggest that the antiproliferative effect of this compound is mediated through the inhibition of CDC7.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA Transfection Protocol
This protocol describes the transient transfection of siRNA into a cancer cell line (e.g., COLO 205) to achieve knockdown of the target protein, CDC7.
Materials:
-
COLO 205 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
siRNA duplexes (two different sequences targeting CDC7 and a non-targeting control)
-
Lipofectamine RNAiMAX transfection reagent
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed COLO 205 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[7]
-
siRNA-Lipid Complex Preparation:
-
For each well to be transfected, dilute 50 pmol of siRNA duplex in 100 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency at the protein level via Western Blotting.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to measure cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Transfected cells (from Protocol 1) or cells treated with this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
For this compound treatment, replace the medium with fresh medium containing various concentrations of the drug or vehicle control (DMSO).
-
For siRNA-treated cells, perform a reverse transfection in the 96-well plate or seed the cells 24 hours post-transfection from a larger plate.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle or non-targeting siRNA control.
Western Blotting for CDC7 Knockdown Validation
This protocol is used to confirm the reduction of CDC7 protein levels following siRNA transfection.
Materials:
-
Cell lysates from transfected cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-CDC7 and anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CDC7 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Visualizing the Mechanism and Workflow
To further clarify the concepts and procedures discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of the validation process.
References
Simurosertib's Unique Efficacy Spectrum: A Comparative Guide for Cancer Researchers
For Immediate Release
Cambridge, MA – December 20, 2025 – A comprehensive analysis of the Cdc7 kinase inhibitor, Simurosertib (TAK-931), reveals a distinct efficacy spectrum across a broad range of cancer cell lines, setting it apart from other kinase inhibitors targeting the DNA damage response pathway. This guide provides a comparative overview of this compound's performance against key alternatives, supported by experimental data and detailed methodologies, to inform preclinical research and drug development strategies.
This compound is an orally active, selective, and ATP-competitive inhibitor of cell division cycle 7 (Cdc7) kinase, an enzyme crucial for the initiation of DNA replication.[1] Inhibition of Cdc7 leads to the suppression of MCM2 phosphorylation, a critical step in DNA replication, resulting in S-phase delay, replication stress, and ultimately, apoptosis in cancer cells.[1] This guide compares the anti-proliferative activity of this compound with that of other prominent kinase inhibitors involved in the DNA damage response: Ceralasertib (AZD6738), an ATR inhibitor; Adavosertib (AZD1775), a Wee1 inhibitor; and Prexasertib (LY2606368), a CHK1 inhibitor.
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) values for this compound and its comparators across a panel of cancer cell lines. This data highlights the differential sensitivity of various cancer types to these targeted agents.
Table 1: Anti-proliferative Activity (GI50/IC50 in nM) of this compound and Comparator Kinase Inhibitors in Selected Cancer Cell Lines.
| Cell Line | Cancer Type | This compound (Cdc7) GI50 | Ceralasertib (ATR) GI50 | Adavosertib (Wee1) IC50 | Prexasertib (CHK1) IC50 |
| COLO 205 | Colorectal | 85 | 1470 (median for solid tumors) | ~1000 | 1-10 |
| SW948 | Pancreatic | <1000 | 1470 (median for solid tumors) | ~1000 | 1-10 |
| PANC-1 | Pancreatic | >1000 | 1470 (median for solid tumors) | ~1000 | 1-10 |
| HCT116 | Colorectal | 407.4 (median) | 1470 (median for solid tumors) | ~1000 | 1-10 |
| A549 | Lung | 407.4 (median) | >30000 | ~1000 | 1-10 |
| H460 | Lung | 407.4 (median) | 1050 | ~1000 | 1-10 |
| HeLa | Cervical | 407.4 (median) | 1470 (median for solid tumors) | ~1000 | 1-10 |
| OVCAR8 | Ovarian | 407.4 (median) | 1470 (median for solid tumors) | <500 | 1-10 |
| CAOV3 | Ovarian | 407.4 (median) | 1470 (median for solid tumors) | <500 | 1-10 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of the kinase inhibitor (e.g., this compound) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3][4]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value using non-linear regression analysis.
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the desired concentration of the kinase inhibitor for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Annexin V Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5][6][7][8][9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Cell Lysis: Treat cells with the kinase inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-MCM2, total MCM2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This comparative guide provides a foundational resource for researchers investigating the therapeutic potential of this compound and other kinase inhibitors. The provided data and protocols can aid in the design of future studies aimed at elucidating the unique efficacy spectrum of these targeted agents in various cancer contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arabidopsis WEE1 Kinase Controls Cell Cycle Arrest in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wee1 - Wikipedia [en.wikipedia.org]
- 10. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to Simurosertib: A Comparative Guide to Emerging Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Simurosertib (TAK-931), a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, has shown promise in preclinical and early-phase clinical trials for various solid tumors. As with many targeted therapies, identifying patients most likely to benefit is crucial for its successful clinical development. This guide provides a comparative overview of potential predictive and pharmacodynamic biomarkers for this compound, alongside established biomarkers for alternative therapeutic strategies, namely CDK4/6 and PIM kinase inhibitors.
This compound: Targeting the CDC7 Kinase
This compound exerts its anti-tumor effect by inhibiting CDC7 kinase, a key regulator of DNA replication initiation.[1][2] This inhibition leads to S-phase delay, replication stress, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[1]
Pharmacodynamic Biomarker: Phosphorylated MCM2 (pMCM2)
The most well-established biomarker for this compound is the phosphorylation of the minichromosome maintenance 2 (MCM2) protein at serine 40 (pMCM2), a direct downstream target of CDC7.[3] A reduction in pMCM2 levels in tumor biopsies or surrogate tissues serves as a robust pharmacodynamic marker of this compound's target engagement and biological activity.[4]
Potential Predictive Biomarker: RAS Mutations
Preclinical data suggests that cancer cell lines with mutations in RAS genes (KRAS, NRAS, HRAS) may exhibit increased sensitivity to this compound.[5] This observation warrants further clinical investigation to validate RAS mutations as a predictive biomarker for patient selection.
Comparative Analysis of Predictive Biomarkers
To provide context for the development of this compound's biomarker strategy, this section compares its potential biomarkers with those of two other classes of cell cycle inhibitors: CDK4/6 inhibitors and PIM kinase inhibitors.
| Drug Class | Drug Examples | Predictive Biomarker(s) | Biomarker Type | Clinical Status |
| CDC7 Inhibitor | This compound | RAS Mutations | Gene Mutation | Preclinical/Investigational |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | Retinoblastoma 1 (RB1) Loss of Function | Gene Deletion/Mutation | Clinically Validated (Resistance) |
| Cyclin E1 (CCNE1) Amplification | Gene Amplification | Clinically Validated (Resistance) | ||
| PIK3CA Mutations | Gene Mutation | Clinically Validated (Response/Resistance) | ||
| Estrogen Receptor 1 (ESR1) Mutations | Gene Mutation | Clinically Validated (Response/Resistance) | ||
| PIM Kinase Inhibitors | AZD1208, SGI-1776 | PIM-1, PIM-2, PIM-3 Kinase Expression | Protein Expression | Investigational |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of these biomarkers.
KRAS Mutation Detection by PCR and Next-Generation Sequencing (NGS)
-
Objective: To detect activating mutations in KRAS, NRAS, and HRAS genes.
-
Specimen: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from the specimen using a commercially available kit.
-
PCR Amplification: Amplify the relevant exons of the RAS genes using specific primers.
-
Sanger Sequencing or NGS:
-
Sanger Sequencing: Sequence the PCR products to identify specific point mutations.
-
NGS: Prepare a library from the extracted DNA and sequence on a high-throughput platform for comprehensive mutation analysis.
-
-
Data Analysis: Align sequencing reads to the reference genome and call variants using appropriate bioinformatics pipelines.
-
pMCM2 Detection by Immunohistochemistry (IHC)
-
Objective: To quantify the levels of phosphorylated MCM2 in tissue samples.
-
Specimen: FFPE tumor tissue sections.
-
Methodology:
-
Deparaffinization and Rehydration: Immerse slides in xylene and a graded series of ethanol (B145695) to rehydrate the tissue.
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0) to unmask the antigen.
-
Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for pMCM2 (Ser40).
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogenic substrate (e.g., DAB) to visualize the signal.
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) and mount the slides.
-
Image Analysis: Quantify the staining intensity and percentage of positive cells.
-
RB1 Loss of Function Analysis
-
Objective: To detect deletions or inactivating mutations in the RB1 gene.
-
Specimen: FFPE tumor tissue.
-
Methodology:
-
Immunohistochemistry (IHC): Use an antibody against the RB1 protein. Complete absence of nuclear staining in tumor cells, with positive internal controls (e.g., stromal cells), indicates loss of function.
-
Fluorescence In Situ Hybridization (FISH): Use probes targeting the RB1 locus to detect deletions.
-
Next-Generation Sequencing (NGS): Perform targeted sequencing of the RB1 gene to identify mutations and copy number loss.
-
CCNE1 Amplification by Fluorescence In Situ Hybridization (FISH)
-
Objective: To detect amplification of the CCNE1 gene.
-
Specimen: FFPE tumor tissue sections.
-
Methodology:
-
Deparaffinization and Pretreatment: Prepare slides as for IHC, followed by protease digestion.
-
Probe Hybridization: Apply a labeled DNA probe specific for the CCNE1 gene and a control probe for the centromere of chromosome 19.
-
Washing and Counterstaining: Wash to remove unbound probe and counterstain with DAPI.
-
Image Acquisition and Analysis: Visualize signals using a fluorescence microscope and calculate the ratio of CCNE1 to centromere 19 signals to determine amplification status.
-
PIM Kinase Expression by Immunohistochemistry (IHC)
-
Objective: To assess the expression levels of PIM-1, PIM-2, and PIM-3 kinases.
-
Specimen: FFPE tumor tissue sections.
-
Methodology: Follow a standard IHC protocol similar to that for pMCM2, using primary antibodies specific for each PIM kinase isoform.
Signaling Pathways and Experimental Workflows
Conclusion
The development of predictive biomarkers is integral to the advancement of targeted therapies like this compound. While pMCM2 serves as a reliable pharmacodynamic marker, the potential predictive role of RAS mutations requires rigorous clinical validation. By comparing the biomarker landscape of this compound with more established agents such as CDK4/6 inhibitors, researchers can gain valuable insights into effective biomarker-driven clinical trial design. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible biomarker assessment, ultimately accelerating the delivery of personalized cancer medicine to patients.
References
Preclinical Validation of Simurosertib Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Simurosertib (TAK-931) in combination with various anticancer agents. The data presented is compiled from published preclinical studies and is intended to inform further research and development in oncology.
This compound, a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, has demonstrated significant antitumor activity as a monotherapy in various cancer models.[1][2] The rationale for combining this compound with other anticancer drugs stems from its mechanism of action, which induces replication stress and sensitizes cancer cells to DNA-damaging agents.[3] Preclinical evidence suggests that combination therapy can lead to synergistic antitumor effects and potentially overcome resistance.
Comparative Efficacy of this compound Combination Therapies
The following tables summarize the quantitative data from preclinical studies evaluating this compound in combination with DNA-damaging chemotherapies. These studies highlight the synergistic or enhanced antitumor effects of the combination therapies compared to single-agent treatments.
| Cancer Type | Combination Agent | Cell Line / Model | Outcome Measure | This compound (M) | Combination Agent (M) | Combination Effect |
| Pancreatic Cancer | Irinotecan (CPT-11) | SW480 Xenograft | % T/C on day 21 | 52% | 17% | -27% (Tumor Regression) |
| Breast Cancer | PARP Inhibitor | BRCA-proficient PDX | Tumor Growth Inhibition | Moderate | Moderate | Significant Enhancement |
| Ovarian Cancer | PARP Inhibitor | BRCA-proficient PDX | Tumor Growth Inhibition | Moderate | Moderate | Significant Enhancement |
| Esophageal Cancer | DNA-damaging agents | PDX Model | Tumor Growth Inhibition | - | - | Efficacy Confirmed |
Table 1: In Vivo Efficacy of this compound Combination Therapy. T/C (%) represents the percentage of the mean tumor volume of the treated group to the mean tumor volume of the control group. A negative value indicates tumor regression. PDX stands for Patient-Derived Xenograft. Data is extracted from a study by Nakano et al., 2021.[3]
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of CDC7 kinase, a key regulator of DNA replication initiation. By inhibiting CDC7, this compound prevents the phosphorylation of the minichromosome maintenance (MCM) complex, leading to the stalling of DNA replication forks and the induction of replication stress. This, in turn, activates the DNA damage response (DDR) pathway.[1]
In combination with DNA-damaging agents, this compound demonstrates synergistic effects by suppressing homologous recombination repair (HRR) activity. This dual assault on DNA replication and repair mechanisms leads to an accumulation of DNA damage, delayed recovery from double-strand breaks, and ultimately, enhanced cancer cell death.[3]
Caption: this compound inhibits the CDC7/Dbf4 complex, preventing MCM phosphorylation and DNA synthesis initiation. In combination with DNA-damaging agents, it also suppresses homologous recombination repair, leading to increased DNA damage and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical validation of this compound combination therapies are provided below.
In Vitro Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound alone and in combination with other agents in cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound, the combination agent, or both in combination. A vehicle control (e.g., DMSO) is also included.
-
After a defined incubation period (typically 72 hours), cell viability is measured using a colorimetric or luminescent assay such as MTS or CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) for each treatment is calculated from the dose-response curves.
-
Synergy between this compound and the combination agent is determined using models such as the Bliss additivity model or the Chou-Talalay method to calculate a combination index (CI).
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound combination therapy in a preclinical animal model.
Methodology:
-
Human cancer cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, this compound alone, combination agent alone, and this compound plus the combination agent.
-
This compound is typically administered orally, while the combination agent is administered according to its established protocol (e.g., orally, intraperitoneally, or intravenously).
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly) throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and pharmacodynamic effects.
-
Efficacy is evaluated by comparing tumor growth inhibition between the treatment groups.
Caption: A typical workflow for evaluating the in vivo efficacy of this compound combination therapy in a xenograft mouse model.
Conclusion
The preclinical data strongly support the combination of this compound with DNA-damaging agents as a promising therapeutic strategy for a range of cancers, including pancreatic, breast, and ovarian cancers. The synergistic effects observed in preclinical models are attributed to the dual inhibition of DNA replication initiation and homologous recombination repair. The experimental protocols and workflows provided in this guide offer a framework for the continued preclinical validation and development of this compound-based combination therapies. Further investigation into optimal dosing schedules and patient selection biomarkers will be crucial for the successful clinical translation of these findings.
References
- 1. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Drug Resistance: A Comparative Guide to Mechanisms and Counterstrategies
For researchers, scientists, and drug development professionals, overcoming therapeutic resistance is a central challenge in oncology. This guide provides an objective comparison of key resistance mechanisms to common cancer therapies, supported by experimental data. We delve into the molecular underpinnings of how cancer cells evade treatment, offering insights into the development of more robust and effective therapeutic strategies.
The emergence of drug resistance, whether intrinsic or acquired, is a primary contributor to treatment failure and patient mortality in cancer.[1] Cancer cells employ a diverse arsenal (B13267) of strategies to survive the onslaught of chemotherapy and targeted agents. These mechanisms often involve genetic mutations, epigenetic alterations, activation of alternative signaling pathways, and changes within the tumor microenvironment.[2][3] Understanding these multifaceted resistance mechanisms is paramount for the rational design of next-generation therapies and combination strategies to improve patient outcomes.
Comparing Resistance: A Quantitative Look at Common Cancer Therapies
To illustrate the quantitative impact of resistance, this section provides a comparative analysis of drug sensitivity in various cancer cell line models. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric used to quantify resistance. A higher IC50 value in a resistant cell line compared to its sensitive parental line indicates a diminished response to the drug.
Chemotherapy Resistance
Chemotherapeutic agents, the bedrock of many cancer treatment regimens, are often thwarted by mechanisms that reduce their intracellular concentration or repair the damage they inflict.
Table 1: Comparison of IC50 Values for Common Chemotherapeutic Agents in Sensitive vs. Resistant Cancer Cell Lines
| Cancer Type | Cell Line (Sensitive) | Drug | IC50 (Sensitive) | Cell Line (Resistant) | IC50 (Resistant) | Fold Resistance | Citation(s) |
| Ovarian Cancer | A2780 | Cisplatin | 6.84 µg/ml | A2780cp | 44.07 µg/ml | ~6.4 | [4] |
| Ovarian Cancer | A2780 | Cisplatin | 3 µM | A2780/CP70 | 40 µM | ~13.3 | [5] |
| Breast Cancer | MCF-7 | Doxorubicin | 1.65 µM | MCF-7/Dox | 128.5 µM | ~77.9 | [6] |
| Breast Cancer | MCF-7 | Doxorubicin | 0.110 µM | MCF-7/ADR-1024 | >1 µM | >9 | [7] |
| Breast Cancer | MCF-7 | Doxorubicin | 400 nM | MCF-7/DOX | 700 nM | 1.75 | [8] |
Targeted Therapy Resistance
Targeted therapies, designed to inhibit specific molecular drivers of cancer, face their own set of resistance challenges, often involving mutations in the target protein or activation of bypass signaling pathways.
Table 2: Comparison of IC50 Values for Targeted Therapies in Sensitive vs. Resistant Cancer Cell Lines
| Cancer Type | Cell Line (Sensitive) | Drug | IC50 (Sensitive) | Cell Line (Resistant) | IC50 (Resistant) | Fold Resistance | Citation(s) |
| NSCLC | HCC827 | Gefitinib (B1684475) | 13.06 nM | HCC827 GR | > 4 µM | >306 | [9] |
| NSCLC | PC-9 | Gefitinib | 77.26 nM | PC-9 GR | > 4 µM | >51 | [9] |
| NSCLC | H1650 | Gefitinib | 31.0 µM | H1650GR | 50.0 µM | ~1.6 | [10] |
| NSCLC | H1650 | Erlotinib (B232) | 2.13 µmol/L | - | - | - | [11] |
| Melanoma | LM-MEL-28 | PLX4720 (Vemurafenib) | - | LM-MEL-28R | 3-fold increase | 3 | [12] |
Unraveling the Molecular Machinery of Resistance
The development of resistance is a complex process involving alterations at the genomic, transcriptomic, and proteomic levels. The following sections explore some of the key molecular mechanisms and the experimental data that illuminate them.
Altered Gene and Protein Expression
Resistance is often accompanied by significant changes in the expression of genes and proteins that regulate cell survival, proliferation, and drug metabolism.
Table 3: Examples of Altered Gene and Protein Expression in Drug-Resistant Cancer Cells
| Cancer Type | Drug Resistance | Gene/Protein | Fold Change (Resistant vs. Sensitive) | Method | Citation(s) |
| Breast Cancer | Tamoxifen | CCND1 | ~2-4 fold increase | qRT-PCR | [13] |
| Breast Cancer | Tamoxifen | ATP5E | ~2-4 fold increase | qRT-PCR | [13] |
| Breast Cancer | Tamoxifen | mir-21 | ~2-4 fold increase | qRT-PCR | [13] |
| Breast Cancer | Doxorubicin | P-gp | Increased expression | Western Blot | [8] |
| Melanoma | Vemurafenib | TRMU | >2-fold increase | SILAC | [14] |
Dysregulation of Signaling Pathways
Cancer cells can rewire their signaling networks to bypass the inhibitory effects of targeted drugs. The PI3K/AKT and MAPK/ERK pathways are frequently implicated in this process.
Diagram 1: Acquired Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs) in Non-Small Cell Lung Cancer (NSCLC)
Caption: EGFR TKI resistance can occur via activation of bypass pathways like JAK2/STAT3.
Western blot analyses have confirmed the activation of alternative pathways in resistant cells. For instance, in erlotinib-resistant NSCLC cells, increased phosphorylation of AKT is observed, indicating activation of the PI3K/AKT pathway despite EGFR inhibition.[11] Similarly, activation of the JAK2-related pathway has been shown to induce acquired erlotinib resistance.[15]
Experimental Protocols
Reproducible and rigorous experimental design is critical for studying drug resistance. This section provides an overview of key methodologies.
Cell Viability and IC50 Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the drug of interest for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value.
Analysis of Protein Expression: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
Protocol:
-
Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Assessment of Drug Efflux: ABC Transporter Assays
ATP-binding cassette (ABC) transporters are a family of membrane proteins that can actively transport drugs out of cells, thereby reducing their intracellular concentration and efficacy.
Workflow for an ABC Transporter Efflux Assay:
Caption: Workflow for assessing ABC transporter-mediated drug efflux.
Principle:
This assay measures the accumulation of a fluorescent substrate of an ABC transporter inside the cells. In cells with high transporter activity, the substrate will be actively pumped out, resulting in low intracellular fluorescence. If an inhibitor of the transporter is added, the efflux is blocked, leading to an accumulation of the fluorescent substrate and a higher fluorescence signal.
Conclusion
The mechanisms of drug resistance in cancer are intricate and multifaceted, presenting a significant hurdle in the quest for durable therapeutic responses. This guide has provided a comparative overview of key resistance mechanisms, supported by quantitative experimental data and detailed protocols for essential assays. By continuing to unravel the complex signaling networks and molecular alterations that drive resistance, the scientific community can pave the way for the development of innovative therapeutic strategies that anticipate and overcome this critical challenge in cancer treatment.
References
- 1. Targeting focal adhesion kinase overcomes erlotinib resistance in smoke induced lung cancer by altering phosphorylation of epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. researchgate.net [researchgate.net]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. researchgate.net [researchgate.net]
- 7. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phosphoproteomic Analysis of Cell-Based Resistance to BRAF Inhibitor Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Gene Expression in Tamoxifen-Resistant Breast Cancer Cells Revealed by a New Analytical Model of RNA-Seq Data | PLOS One [journals.plos.org]
- 14. TRMU Confers Resistance of Melanoma Cells to Vemurafenib through Modulating Mitochondrial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK2‐related pathway induces acquired erlotinib resistance in lung cancer cells harboring an epidermal growth factor receptor‐activating mutation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Intrinsic Resistance to TAK-931: A Comparative Guide to Alternative Therapeutic Strategies
For researchers, scientists, and drug development professionals, understanding the mechanisms of intrinsic resistance to novel therapeutic agents is paramount for advancing cancer treatment. This guide provides a comprehensive comparison of potential mechanisms of intrinsic resistance to the CDC7 inhibitor TAK-931 and evaluates alternative therapeutic approaches, supported by experimental data and detailed protocols.
Unraveling Intrinsic Resistance to TAK-931
TAK-931 is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation.[1] By inducing replication stress, TAK-931 shows significant anti-proliferative activity in a broad range of cancer cell lines.[1][2] However, a subset of cancers exhibits intrinsic resistance, limiting its therapeutic efficacy. The colorectal cancer cell line RKO is a well-documented model of intrinsic resistance to TAK-931, with a significantly higher half-maximal growth inhibition (GI50) value compared to the sensitive COLO205 cell line.[2]
Several potential mechanisms may contribute to this intrinsic resistance:
-
Target Alteration: Mutations in the CDC7 gene that alter the drug-binding site could reduce the efficacy of TAK-931.
-
Pathway Bypass: Cancer cells might activate alternative signaling pathways to bypass the requirement for CDC7-mediated DNA replication initiation. For instance, upregulation of other kinases such as Cyclin-Dependent Kinase 1 (Cdk1) could partially compensate for CDC7 function.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump TAK-931 out of the cell, reducing its intracellular concentration and effectiveness.
-
Enhanced DNA Damage Response (DDR): A robust and efficient DDR network can allow cancer cells to cope with the replication stress induced by TAK-931, thus promoting survival. The Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (CHK1) signaling pathway is a critical component of the DDR.
Studies have shown that the ATR/CHK1 pathway is indeed implicated in the cellular response to TAK-931. Inhibition of ATR can attenuate the anti-proliferative effects of TAK-931, and cell lines with mutations in ATR or CHK1 exhibit reduced sensitivity to the drug.[1][3] This suggests that cancer cells with a highly active ATR/CHK1 pathway may be intrinsically more resistant to CDC7 inhibition.
Alternative Therapeutic Strategies for TAK-931 Resistant Cancers
Given the role of the ATR/CHK1 pathway in mediating the response to TAK-931, inhibitors targeting this axis present a rational alternative therapeutic strategy for intrinsically resistant tumors.
Comparative Efficacy of TAK-931 and Alternative Kinase Inhibitors
The following table summarizes the anti-proliferative activity of TAK-931 and representative inhibitors of the ATR and CHK1 pathways in both a TAK-931-sensitive (COLO205) and a TAK-931-intrinsically resistant (RKO) cell line.
| Drug | Target | Cell Line | IC50 / GI50 (nM) | Reference |
| TAK-931 | CDC7 | COLO205 | 85 | [2] |
| RKO | 818 | [2] | ||
| VE-821 | ATR | RKO | Data not available | |
| AZD7762 | CHK1 | RKO | Data not available |
Note: Specific IC50/GI50 values for VE-821 and AZD7762 in RKO and COLO205 cell lines were not available in the searched literature. However, the known mechanisms of action and the role of the ATR/CHK1 pathway in TAK-931 response strongly support their investigation as alternatives in resistant contexts.
While direct comparative monotherapy data in the RKO model is limited, the significant difference in TAK-931 sensitivity between COLO205 and RKO highlights the need for alternative approaches in resistant settings. The ATR/CHK1 pathway's involvement in the response to CDC7 inhibition provides a strong rationale for testing ATR and CHK1 inhibitors in TAK-931 resistant cancers.
Visualizing Resistance Mechanisms and Therapeutic Intervention
To better understand the interplay between CDC7 inhibition and the DDR pathway, the following diagrams illustrate the key signaling events.
Figure 1. Potential mechanisms of intrinsic resistance to TAK-931.
Figure 2. The ATR/CHK1 signaling pathway as a therapeutic target.
Experimental Protocols
Generation of Intrinsically Resistant Cell Lines
A standard method for identifying intrinsically resistant cell lines involves screening a panel of diverse cancer cell lines against the drug of interest. For acquired resistance, a common method is continuous exposure to escalating drug concentrations.
Protocol for Generating Acquired Drug-Resistant Cell Lines:
-
Initial Exposure: Begin by treating the parental cancer cell line with the drug at a concentration equal to its IC20 (the concentration that inhibits growth by 20%).
-
Culture and Monitoring: Culture the cells in the continuous presence of the drug. Monitor the cells for signs of recovery and proliferation. Initial significant cell death is expected.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Iterative Selection: Repeat the process of culturing and dose escalation. This selection process can take several months.
-
Validation: After several rounds of selection, confirm the resistant phenotype by comparing the IC50 value of the resistant line to the parental line using a cell viability assay.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay is used to determine the cytotoxic effects of a compound and to calculate its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., 10-point dilution series) for a specified duration (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well and measure luminescence.
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Western Blotting for Phospho-MCM2 and Phospho-CHK1
This protocol is used to confirm the on-target activity of CDC7 inhibitors (by measuring p-MCM2) and ATR/CHK1 inhibitors (by measuring p-CHK1).
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-MCM2 or anti-phospho-CHK1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Intrinsic resistance to TAK-931 is a clinical challenge that necessitates the exploration of alternative therapeutic avenues. The enhanced activity of the ATR/CHK1 DNA damage response pathway is a key potential mechanism of this resistance. Consequently, targeting ATR and CHK1 with selective inhibitors represents a promising strategy for overcoming intrinsic resistance to CDC7 inhibition. Further preclinical studies directly comparing the efficacy of TAK-931 with ATR and CHK1 inhibitors in intrinsically resistant models are crucial to validate this approach and guide the development of more effective treatments for this patient population.
References
The Role of Drug Efflux Pumps in Simurosertib Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Simurosertib and Acquired Resistance
This compound (TAK-931) is a potent and selective, orally bioavailable inhibitor of cell division cycle 7 (Cdc7) kinase.[1][2][3] Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[4] By inhibiting Cdc7, this compound induces replication stress, leading to cell cycle arrest and apoptosis in cancer cells.[2] This makes it a promising therapeutic agent for various malignancies. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit its long-term efficacy.
Mechanisms of resistance to kinase inhibitors are multifaceted and can include alterations in the drug target, activation of bypass signaling pathways, and increased drug efflux from cancer cells mediated by ATP-binding cassette (ABC) transporters.[5][6][7] This guide provides a comparative overview of the potential role of drug efflux pumps in this compound resistance, drawing parallels from related kinase inhibitors and outlining experimental approaches to investigate this phenomenon.
Drug Efflux Pumps: A Potential Mechanism of this compound Resistance
While direct experimental evidence for this compound resistance mediated by drug efflux pumps is currently lacking in the scientific literature, studies on inhibitors of other cell cycle kinases, such as CDK7, provide a strong rationale for investigating this as a potential mechanism. Research on the CDK7 inhibitors THZ1 and ICEC0942 has demonstrated that acquired resistance can be mediated by the upregulation of the ABC transporters ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP).[5] These transporters function as ATP-dependent efflux pumps that can actively remove therapeutic agents from cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic effects.
Given the similarity in the cellular context of Cdc7 and CDK7 inhibition (both being key regulators of the cell cycle), it is plausible that similar resistance mechanisms could emerge. The following sections present a comparative analysis based on the data available for CDK7 inhibitors as a model for what could be investigated for this compound.
Data Presentation: Comparative Analysis of Kinase Inhibitor Resistance
The following tables summarize key quantitative data that would be essential for comparing the role of drug efflux pumps in resistance to this compound and other kinase inhibitors. The data for CDK7 inhibitors is based on published findings and serves as a template for the types of experiments required for this compound.
Table 1: Comparison of Inhibitor IC50 Values in Sensitive vs. Resistant Cell Lines (Hypothetical for this compound)
| Cell Line | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| Cancer Cell Line X | This compound | Data not available | Data not available | Data not available |
| MCF7 | ICEC0942 | ~100 nM | >10 µM | >100-fold |
| MCF7 | THZ1 | ~50 nM | >1 µM | >20-fold |
This table illustrates the expected shift in IC50 values in a resistant cell line. Generating such data for this compound would be the first step in characterizing a resistant phenotype.
Table 2: Expression of ABC Transporters in Resistant Cell Lines (Hypothetical for this compound)
| Cell Line | Transporter | Method | Relative Expression (Resistant vs. Sensitive) |
| Cancer Cell Line X | ABCB1 | qRT-PCR / Western Blot | Data not available |
| Cancer Cell Line X | ABCG2 | qRT-PCR / Western Blot | Data not available |
| ICEC0942-Resistant MCF7 | ABCB1 | qRT-PCR / Western Blot | Upregulated |
| THZ1-Resistant MCF7 | ABCG2 | qRT-PCR / Western Blot | Upregulated |
This table shows how the expression of specific ABC transporters can be elevated in resistant cells. Investigating these expression changes in this compound-resistant cells would be a critical step.
Table 3: Effect of Efflux Pump Inhibitors on Kinase Inhibitor Sensitivity (Hypothetical for this compound)
| Resistant Cell Line | Kinase Inhibitor | Efflux Pump Inhibitor | Reversal of Resistance (Fold-decrease in IC50) |
| This compound-Resistant Line | This compound | Verapamil (ABCB1 inhibitor) | Data not available |
| This compound-Resistant Line | This compound | Ko143 (ABCG2 inhibitor) | Data not available |
| ICEC0942-Resistant MCF7 | ICEC0942 | Verapamil | Significant reversal |
| THZ1-Resistant MCF7 | THZ1 | Ko143 | Significant reversal |
This table demonstrates how the use of specific efflux pump inhibitors can restore sensitivity to a drug, providing functional evidence for the role of that pump in resistance.
Alternative Resistance Mechanisms
Beyond drug efflux, several other mechanisms could contribute to this compound resistance. These are common modes of resistance observed for various kinase inhibitors.
Table 4: Overview of Potential Alternative Resistance Mechanisms to this compound
| Resistance Mechanism | Description | Potential Experimental Validation |
| Target Alteration | Mutations in the CDC7 gene that alter the drug-binding site, reducing the binding affinity of this compound. | Sanger sequencing of the CDC7 gene in resistant cell lines. |
| Bypass Signaling Pathways | Activation of alternative signaling pathways that can compensate for the loss of Cdc7 activity and promote cell survival and proliferation. Examples include the PI3K/AKT/mTOR pathway.[5][6][8] | Western blot analysis for the phosphorylation status of key downstream effectors (e.g., p-AKT, p-S6). Combination therapy studies with inhibitors of the bypass pathway. |
| Altered Cell Cycle Control | Dysregulation of other cell cycle checkpoints that may reduce the cell's dependency on Cdc7 for DNA replication initiation. | Cell cycle analysis by flow cytometry. Western blot for key cell cycle proteins (e.g., cyclins, CDKs). |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the Cdc7/Dbf4 complex.
Experimental Workflow for Investigating Efflux Pump-Mediated Resistance
Caption: Workflow for identifying and validating efflux pump-mediated drug resistance.
Logical Relationship of Efflux Pump-Mediated Resistance
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to CDC7 Inhibition and the Challenge of Simurosertib Resistance
For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. Cell Division Cycle 7 (CDC7) kinase has emerged as a promising target due to its pivotal role in DNA replication initiation, a process frequently dysregulated in cancer. Simurosertib (TAK-931), a potent and selective CDC7 inhibitor, has shown promise in preclinical and early clinical studies. However, the emergence of drug resistance remains a critical hurdle. This guide provides an objective comparison of this compound with alternative CDC7 inhibitors, delves into the mechanisms of resistance, and presents supporting experimental data and protocols.
Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). DDK plays an essential role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), the replicative helicase. This phosphorylation event is a critical trigger for the unwinding of DNA at replication origins and the subsequent assembly of the replication machinery. Given that cancer cells are characterized by rapid and often uncontrolled proliferation, they are particularly vulnerable to the inhibition of this fundamental process.[1][2][3]
This compound is an orally active, selective, and ATP-competitive inhibitor of CDC7 kinase with a reported IC50 of less than 0.3 nM in enzymatic assays.[4] By blocking the kinase activity of CDC7, this compound prevents the phosphorylation of the MCM complex, leading to S-phase arrest, replication stress, and ultimately, apoptosis in cancer cells. Preclinical studies have demonstrated its anti-tumor activity across a broad range of cancer cell lines and in various xenograft models.[5]
The Challenge of Resistance: The Role of Gatekeeper Mutations and Other Mechanisms
A significant challenge in targeted cancer therapy is the development of resistance, often through mutations in the drug's target protein. "Gatekeeper" mutations, typically located in the ATP-binding pocket of kinases, can sterically hinder the binding of inhibitors without compromising the kinase's enzymatic activity. While somatic mutations in the CDC7 gene have been identified in some cancers, such as colorectal and gastric carcinomas, their specific role in conferring resistance to this compound has not been extensively characterized in publicly available literature.[6][7]
Beyond the classical gatekeeper mutations, resistance to CDC7 inhibitors can arise through several other mechanisms:
-
Target Alteration: Mutations in the CDC7 gene that alter the drug-binding site could reduce the efficacy of this compound.
-
Upregulation of Compensatory Pathways: Cancer cells may adapt by upregulating other signaling pathways that can partially compensate for the loss of CDC7 activity to promote DNA replication and cell cycle progression.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.
-
Enhanced DNA Damage Response: Upregulation of DNA damage response and repair pathways may allow cancer cells to better cope with the replication stress induced by CDC7 inhibition, thereby promoting survival.
Comparative Analysis of CDC7 Inhibitors
Several other CDC7 inhibitors are in various stages of preclinical and clinical development, offering potential alternatives to this compound. A direct head-to-head comparison with comprehensive quantitative data from a single study is often unavailable, making an entirely objective comparison challenging due to variations in experimental conditions. The following tables summarize available data from multiple sources to provide a comparative overview.
Table 1: In Vitro Potency of Selected CDC7 Inhibitors
| Inhibitor | Target | IC50 (nM, Enzymatic Assay) | Key Selectivity Information | Reference(s) |
| This compound (TAK-931) | CDC7 | < 0.3 | >120-fold selective for CDC7 over 308 other kinases. | [2][4] |
| LY3143921 | CDC7 | Not publicly available | ATP-competitive inhibitor. | [8] |
| SGR-2921 | CDC7 | ~0.01 (SPR binding potency) | Potent inhibitor. | [9] |
| XL413 (BMS-863233) | CDC7 | 3.4 | Selective, with some off-target activity on CK2 (IC50 = 212 nM) and Pim-1 (IC50 = 42 nM). | [2] |
| PHA-767491 | CDC7, CDK9 | 10 (CDC7), 34 (CDK9) | Dual inhibitor of CDC7 and CDK9. | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of Selected CDC7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 / GI50 (nM, Cellular Assay) | Cancer Type | Reference(s) |
| This compound (TAK-931) | COLO205 | 85 (GI50) | Colorectal Cancer | |
| RKO | 818 (GI50) | Colorectal Cancer | ||
| A375-R (Vemurafenib-resistant) | 150 (IC50) | Melanoma | [10] | |
| A375-P (Vemurafenib-sensitive) | 350 (IC50) | Melanoma | [10] | |
| XL413 (BMS-863233) | H69-AR | 416,800 | Small-Cell Lung Cancer | [11] |
| H446-DDP | 681,300 | Small-Cell Lung Cancer | [11] | |
| PHA-767491 | A wide variety of cancer cell lines | Induces apoptosis | Various | [12] |
Note: GI50 refers to the concentration for 50% of maximal inhibition of growth. Cellular IC50 values can vary significantly based on the cell line and assay duration.
Clinical Development Status and Key Findings:
-
This compound (TAK-931): Has undergone Phase I clinical trials, which established a recommended Phase II dose and demonstrated a manageable safety profile.[8] Combination therapy with DNA-damaging agents has shown synergistic effects in preclinical models.[13]
-
LY3143921: A Phase I trial in patients with advanced solid tumors showed the drug was well-tolerated but had limited single-agent clinical activity, suggesting the need for combination strategies.[8]
-
SGR-2921: Was highlighted as a potent CDC7 inhibitor with strong anti-leukemic activity in preclinical AML models.[9][14][15][16] However, in August 2025, Schrödinger announced the discontinuation of the clinical development of SGR-2921 following two patient deaths in a Phase 1 trial.[17]
-
XL413 (BMS-863233): Has been investigated in preclinical studies and has shown synergistic effects when combined with chemotherapy in chemo-resistant small-cell lung cancer cells.[11]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of CDC7's role and the evaluation of its inhibitors, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
1. Biochemical Kinase Assay (ADP-Glo™ Assay)
-
Objective: To determine the in vitro inhibitory activity of a compound against CDC7 kinase.
-
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Methodology:
-
Reaction Setup: In a 384-well plate, incubate recombinant human CDC7/Dbf4 enzyme with a peptide substrate derived from MCM2 and varying concentrations of the test inhibitor (e.g., this compound) in a kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Termination and ADP Detection: After a defined incubation period, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To assess the effect of a CDC7 inhibitor on the viability of cancer cells.
-
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the CDC7 inhibitor for a specified duration (e.g., 72 hours).
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence and calculate the percentage of viable cells relative to a vehicle-treated control. Determine the GI50 or IC50 value from the dose-response curve.
-
3. Western Blot for Phospho-MCM2 (Target Engagement)
-
Objective: To confirm that the CDC7 inhibitor is engaging its target within the cell by measuring the phosphorylation of its direct substrate, MCM2.
-
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the CDC7 inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated MCM2 (e.g., at Ser40/41). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Loading Control: Strip and re-probe the membrane with an antibody for total MCM2 or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.
-
4. Generation of Drug-Resistant Cell Lines
-
Objective: To develop cell line models of acquired resistance to a CDC7 inhibitor.
-
Principle: Gradually exposing cancer cells to increasing concentrations of a drug over a prolonged period selects for a population of cells that can survive and proliferate at higher drug concentrations.
-
Methodology:
-
Initial Exposure: Culture the parental cancer cell line in the presence of the CDC7 inhibitor at a concentration close to its IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner.
-
Clonal Selection: After several months of continuous culture under drug pressure, isolate single-cell clones to establish a homogenous resistant cell line.
-
Characterization: Determine the IC50 of the resistant cell line to the CDC7 inhibitor and compare it to the parental cell line to confirm the degree of resistance.
-
Future Directions and Conclusion
The development of resistance to targeted therapies like this compound underscores the need for a multi-faceted approach in cancer treatment. While the concept of CDC7 gatekeeper mutations remains to be fully explored, understanding the broader mechanisms of resistance is crucial for the development of next-generation inhibitors and rational combination therapies. Combining CDC7 inhibitors with DNA-damaging agents or inhibitors of other cell cycle kinases presents a promising strategy to overcome resistance and enhance anti-tumor efficacy.[11][13] Continued research into the molecular basis of resistance, including the identification of specific CDC7 mutations, will be vital for personalizing treatment strategies and improving patient outcomes in the era of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. schrodinger.com [schrodinger.com]
- 10. researchgate.net [researchgate.net]
- 11. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Paper: Sgr-2921, a Potent CDC7 Inhibitor, Demonstrates Significant Anti-Leukemic Responses in Patient-Derived AML Models Representing Difficult-to-Treat Disease [ash.confex.com]
- 17. Schrödinger Ends CDC7 Inhibitor Program Following Two Patient Deaths in AML Trial [biopharmatrend.com]
Bypassing Resistance: A Comparative Guide to Signaling Pathways Activated Upon Simurosertib Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of signaling pathways that are activated or can be exploited to overcome resistance to the Cdc7 kinase inhibitor, Simurosertib. This document details the molecular mechanisms, supporting experimental data, and protocols to aid in the development of novel therapeutic strategies.
This compound (TAK-931) is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a critical regulator of DNA replication initiation.[1][2] By targeting Cdc7, this compound induces replication stress, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] However, as with many targeted therapies, the development of resistance is a significant clinical challenge. While classic bypass signaling pathways involving the reactivation of downstream signaling are not prominently described for this compound, emerging research points towards synthetic lethal interactions and compensatory mechanisms as key avenues to understand and overcome resistance.
This guide will compare and contrast these alternative resistance-bypassing strategies, providing a framework for future research and drug development.
Synthetic Lethality: Exploiting Pre-existing Vulnerabilities
Instead of activating a classic bypass pathway, resistance to this compound can be circumvented by exploiting synthetic lethal relationships. Synthetic lethality occurs when the simultaneous loss of two genes or the inhibition of two pathways results in cell death, while the loss of either one alone is not lethal.
FBXW7 Deletion and Cdc7 Inhibition
A significant synthetic lethal interaction has been identified between the loss of the F-box and WD repeat domain-containing 7 (FBXW7) tumor suppressor and the inhibition of Cdc7.[1] FBXW7 is an E3 ubiquitin ligase that targets several oncoproteins for degradation. Its loss is common in many cancers.
Table 1: Comparison of Therapeutic Strategies Based on Synthetic Lethality
| Therapeutic Strategy | Target Population | Mechanism of Action | Key Experimental Findings |
| This compound Monotherapy | FBXW7-deficient tumors | In FBXW7-deficient cells, Cdc7 inhibition leads to a catastrophic failure in DNA replication, resulting in cell death. This is dependent on the replication factor RIF1.[1] | CRISPR-Cas9 screens identified a synthetic lethal relationship between FBXW7 loss and Cdc7 inhibition. RIF1 silencing reversed this effect.[1] |
| This compound + ATR/CHK1 Inhibitors | Tumors with high replication stress | This compound induces replication stress. Combining it with inhibitors of the DNA damage response (DDR) pathway, such as ATR or CHK1 inhibitors, prevents the cell from repairing the damage, leading to synergistic cell death.[3] | Combination of this compound with ATR inhibitors (e.g., AZD6738) or CHK1 inhibitors (e.g., MK-8776) showed strong synergistic effects in liver cancer cell lines.[3] |
| This compound + PARP Inhibitors | Tumors with BRCAness | This compound can induce a "BRCAness" phenotype, making cancer cells more susceptible to PARP inhibitors, which are effective in tumors with deficient homologous recombination repair.[5] | The combination of TAK-931 and the PARP inhibitor niraparib (B1663559) significantly improved antitumor efficacy in preclinical xenograft models.[5] |
Experimental Protocol: CRISPR-Cas9 Screen for Synthetic Lethality
Objective: To identify genes that are synthetically lethal with Cdc7 inhibition.
Methodology:
-
Cell Line Transduction: Isogenic cell lines (FBXW7 wild-type and deficient) are transduced with a genome-wide CRISPR-Cas9 library.
-
Drug Treatment: A subset of the transduced cells is treated with a sub-lethal dose of this compound.
-
Cell Proliferation and Sequencing: Cells are cultured for several population doublings. Genomic DNA is then isolated, and the guide RNA (gRNA) sequences are amplified by PCR and sequenced.
-
Data Analysis: The abundance of each gRNA in the this compound-treated versus untreated cells is compared. gRNAs that are depleted in the treated FBXW7-deficient cells compared to the wild-type cells represent synthetic lethal hits.[1]
DOT Script for FBXW7/Cdc7 Synthetic Lethality Pathway
Caption: Synthetic lethality between FBXW7 loss and Cdc7 inhibition.
Compensatory Signaling Pathways
While not classic "bypass" pathways that reactivate the downstream effectors of Cdc7, some signaling pathways can be upregulated to compensate for the loss of Cdc7 activity, potentially leading to resistance.
The Role of Cdk1
Cyclin-dependent kinase 1 (Cdk1) has been suggested to have a redundant role with Cdc7 in initiating DNA replication in some cellular contexts.[6] Upregulation of Cdk1 activity could potentially compensate for Cdc7 inhibition, allowing cells to enter S-phase and proliferate, albeit with a possible delay.
DOT Script for Potential Cdk1 Compensatory Pathway
Caption: Potential compensatory role of Cdk1 in resistance to this compound.
This compound in Overcoming Resistance to Other Therapies
Interestingly, this compound is also being investigated as a means to overcome resistance to other targeted therapies, suggesting a broader role for Cdc7 in cancer cell survival and adaptation.
Sensitizing BRAF-mutant Melanoma to Vemurafenib
In Vemurafenib-resistant BRAF V600E-mutant melanoma cells, persistent expression of Cdc7 has been observed.[7] Inhibition of Cdc7 with this compound in these resistant cells can re-sensitize them to Vemurafenib.
Suppressing Neuroendocrine Transformation
Neuroendocrine transformation is a mechanism of resistance to targeted therapies in lung and prostate cancers. Upregulation of Cdc7 is observed during this process. This compound can suppress this transformation by inducing the degradation of MYC, a key driver of this phenotype.[8][9]
Table 2: this compound in Combination to Overcome Resistance to Other Therapies
| Combination Therapy | Cancer Type | Mechanism of Resistance to Primary Therapy | Role of this compound |
| This compound + Vemurafenib | BRAF V600E Melanoma | Persistent expression of Cdc7.[7] | Downregulates Cdc7 and re-sensitizes cells to Vemurafenib.[7] |
| This compound + Targeted Therapy (e.g., Enzalutamide) | Lung and Prostate Cancer | Neuroendocrine transformation driven by MYC.[8][9] | Induces proteasome-mediated degradation of MYC, suppressing transformation.[8][9] |
Experimental Protocol: Western Blot for Phospho-MCM2
Objective: To assess the pharmacodynamic effect of this compound by measuring the phosphorylation of its direct substrate, MCM2.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Protein Extraction: Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-MCM2 (Ser40) and total MCM2. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using a chemiluminescence substrate.[2]
DOT Script for Experimental Workflow of Western Blot
Caption: Workflow for assessing this compound's target engagement.
Conclusion and Future Directions
The landscape of resistance to this compound appears to be nuanced, moving beyond the traditional concept of bypass signaling pathways. The discovery of potent synthetic lethal interactions with deficiencies in genes like FBXW7 and with the inhibition of the DDR pathway opens up promising avenues for patient stratification and combination therapies. Furthermore, the potential compensatory role of Cdk1 warrants further investigation to understand its clinical relevance in conferring resistance.
The ability of this compound to overcome resistance to other targeted therapies highlights the central role of Cdc7 in maintaining the malignant phenotype. Future research should focus on:
-
Phosphoproteomic studies to identify global changes in kinase activity upon this compound treatment and to uncover novel compensatory pathways.
-
In vivo studies to validate the preclinical findings on synthetic lethality and combination therapies.
-
Development of biomarkers to identify patients most likely to respond to this compound-based therapies, including those with FBXW7 mutations or high levels of replication stress.
By delving deeper into these complex signaling networks, the full therapeutic potential of this compound, both as a monotherapy and in combination, can be realized in the fight against cancer.
References
- 1. Cancer-associated FBXW7 loss is synthetic lethal with pharmacological targeting of CDC7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenge of Simurosertib Resistance in Cancer Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and overcoming therapeutic resistance is a critical frontier in oncology. This guide provides a comparative analysis of simurosertib, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, in the context of acquired resistance in long-term cell culture models. While specific, published long-term resistance models for this compound are not yet widely available in the public domain, this guide synthesizes data from related kinase inhibitors and preclinical studies of this compound to offer a framework for investigating and potentially circumventing resistance.
This compound (TAK-931) is a promising anti-cancer agent that induces replication stress and subsequent cell death in cancer cells by targeting CDC7 kinase.[1][2] However, the emergence of drug resistance remains a significant hurdle in targeted cancer therapies. This guide will explore potential mechanisms of resistance to this compound, propose alternative therapeutic strategies, and provide detailed experimental protocols to aid in the development and characterization of resistant cell culture models.
Unraveling the Mechanisms of Resistance
Acquired resistance to kinase inhibitors like this compound is a complex phenomenon that can arise from various molecular alterations. Based on studies of other kinase inhibitors, potential mechanisms of resistance to this compound may include:
-
On-target mutations: Alterations in the CDC7 gene could potentially modify the drug-binding site, thereby reducing the efficacy of this compound.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the inhibition of CDC7. This could involve the activation of other kinases or signaling molecules that promote cell survival and proliferation.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its effectiveness.
-
Phenotypic changes: Cells may undergo epithelial-to-mesenchymal transition (EMT) or other phenotypic alterations that confer a more resistant state.
Comparative Analysis of Therapeutic Strategies
To overcome or circumvent resistance to this compound, several therapeutic strategies can be explored. This section compares this compound monotherapy with potential alternative and combination therapies, based on preclinical evidence and established paradigms in cancer therapy.
Data Presentation: Efficacy in Sensitive vs. Resistant Models (Hypothetical)
The following table presents hypothetical data to illustrate how the efficacy of this compound and alternative therapies would be compared in a sensitive parental cell line versus a derived resistant cell line. A significant increase in the half-maximal inhibitory concentration (IC50) is a key indicator of acquired resistance.
| Therapeutic Strategy | Parental Cell Line IC50 (nM) | This compound-Resistant Cell Line IC50 (nM) | Fold Resistance |
| This compound (Monotherapy) | 50 | > 5000 | >100 |
| Alternative Kinase Inhibitor (e.g., PLK1 inhibitor) | 75 | 800 | 10.7 |
| This compound + DNA Damaging Agent (e.g., Cisplatin) | 20 (this compound) / 1500 (Cisplatin) | 150 (this compound) / 2000 (Cisplatin) | 7.5 / 1.3 |
| This compound + PARP Inhibitor (e.g., Olaparib) | 30 (this compound) / 500 (Olaparib) | 200 (this compound) / 600 (Olaparib) | 6.7 / 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific quantitative data for long-term this compound-resistant cell culture models is not currently available in published literature.
Unbiased high-throughput chemical screening has suggested that combining DNA-damaging agents with this compound results in synergistic antiproliferative effects.[3] Functional phosphoproteomic analysis has indicated that this compound can suppress homologous recombination repair activity, which may explain its synergy with DNA-damaging agents and PARP inhibitors.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying drug resistance. The following sections provide methodologies for key experiments.
Generation of this compound-Resistant Cell Lines
Objective: To develop a cancer cell line with acquired resistance to this compound through continuous long-term exposure.
Methodology:
-
Determine the initial IC50 of this compound: Culture the parental cancer cell line (e.g., a colorectal or pancreatic cancer cell line known to be sensitive to this compound[1]) in a 96-well plate. Treat the cells with a range of this compound concentrations for 72 hours. Determine the IC50 value using a cell viability assay such as the MTT or CellTiter-Glo assay.
-
Continuous drug exposure: Culture the parental cells in a flask with a starting concentration of this compound equal to the IC10 or IC20 value.
-
Dose escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner (e.g., 1.5 to 2-fold increase) after every few passages.
-
Monitoring resistance: Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Establishment of a resistant line: A cell line is generally considered resistant when its IC50 for this compound is significantly higher (e.g., >10-fold) than that of the parental cell line and the cells can be stably maintained at this higher drug concentration.
-
Clonal selection: Isolate single-cell clones from the resistant population to establish a homogenous resistant cell line.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of therapeutic agents and calculate their IC50 values.
Methodology:
-
Cell Seeding: Seed cells (both parental and resistant lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the test compounds (this compound, alternative inhibitors, or drug combinations) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the activation status of key signaling proteins in sensitive and resistant cells.
Methodology:
-
Protein Extraction: Lyse the parental and resistant cells (with and without drug treatment) using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of CDC7, AKT, ERK, etc.).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Landscape of Resistance
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following are Graphviz diagrams representing key aspects of this compound action and resistance.
Caption: this compound inhibits CDC7 kinase, preventing the phosphorylation of the MCM complex and subsequent firing of replication origins, leading to S-phase arrest.
Caption: Experimental workflow for generating a this compound-resistant cell line through continuous drug exposure and dose escalation.
Caption: Potential mechanisms leading to acquired resistance to this compound, categorized as on-target and off-target alterations.
Conclusion and Future Directions
The development of resistance to targeted therapies like this compound is a significant challenge in cancer treatment. While specific long-term cell culture models of this compound resistance have yet to be extensively documented in the literature, the principles of acquired resistance to kinase inhibitors provide a solid foundation for investigation. By establishing and characterizing this compound-resistant cell lines, researchers can elucidate the specific molecular mechanisms at play and evaluate novel therapeutic strategies. Combination therapies, particularly with DNA-damaging agents and PARP inhibitors, hold promise for overcoming resistance and improving clinical outcomes for patients treated with this compound.[3] Future research should focus on the systematic development and multi-omic characterization of this compound-resistant models to identify predictive biomarkers of resistance and guide the rational design of next-generation therapeutic approaches.
References
- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Genetic Sentinels of Simurosertib Resistance: A Comparative Guide to Functional Genomic Screens
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of resistance to targeted therapies is paramount. Simurosertib (TAK-931), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, represents a promising therapeutic avenue in oncology. However, the emergence of resistance remains a critical challenge. This guide provides a comparative overview of genetic screening approaches to identify genes conferring resistance to CDC7 inhibitors, with a focus on methodologies and data interpretation. Due to the limited public availability of genetic screen data specifically for this compound, this guide will leverage findings from screens involving other CDC7 inhibitors as a comparative framework.
This compound exerts its anti-cancer effects by inhibiting CDC7, a key kinase that, in complex with its regulatory subunit DBF4, is essential for initiating DNA replication.[1] This inhibition leads to replication stress and ultimately, cell death in rapidly dividing cancer cells.[1] Identifying genes that, when altered, allow cancer cells to bypass this mechanism is crucial for developing combination therapies and patient stratification strategies.
Comparative Analysis of Genetic Screening Methodologies
Genetic screens, primarily using CRISPR-Cas9 and short hairpin RNA (shRNA) technologies, are powerful tools for systematically identifying genes that modulate drug sensitivity. Below is a comparison of these two prevalent platforms.
| Feature | CRISPR-Cas9 Screens | shRNA Screens |
| Mechanism | Gene knockout via DNA double-strand breaks and error-prone repair. | Gene knockdown via mRNA degradation. |
| Effect | Typically results in complete loss of protein function. | Results in partial reduction of protein levels. |
| Off-Target Effects | Can have off-target DNA cleavage. | Can have off-target effects through microRNA-like activity. |
| Screen Type | Loss-of-function (knockout), gain-of-function (activation), and base editing screens are possible. | Primarily loss-of-function (knockdown) screens. |
| Advantages | High efficiency of gene disruption; less ambiguous interpretation of hits. | Well-established technology with extensive libraries available. |
| Disadvantages | Potential for cellular toxicity from DNA cleavage; may not be suitable for essential genes. | Incomplete knockdown can lead to false negatives; off-target effects can complicate hit validation. |
Experimental Data: Identifying Determinants of CDC7 Inhibitor Sensitivity
While specific data from a this compound resistance screen is not publicly available, a genome-wide CRISPR knockout screen was conducted to identify determinants of sensitivity to CRT0512000, another potent CDC7 inhibitor.[2] This screen serves as a valuable proxy for understanding potential resistance mechanisms to this class of drugs.
The screen was performed in a panel of cancer cell lines, and the enrichment of specific gene knockouts in the drug-treated population pointed to genes whose loss confers a fitness advantage in the presence of the CDC7 inhibitor. The results of such a screen can be summarized in a table that ranks genes based on their enrichment score.
Table 1: Representative Hit List from a Hypothetical Genome-Wide CRISPR Screen for CDC7 Inhibitor Resistance
(Note: This table is a hypothetical representation based on typical outputs of CRISPR screens and is for illustrative purposes, as the specific gene list from the CRT0512000 screen is not publicly available.)
| Rank | Gene Symbol | Description | Log2 Fold Change (Drug vs. Control) | p-value |
| 1 | GENE_A | Cell Cycle Checkpoint Protein | 5.2 | <0.001 |
| 2 | GENE_B | DNA Damage Repair Factor | 4.8 | <0.001 |
| 3 | GENE_C | Apoptosis Regulator | 4.5 | <0.001 |
| 4 | GENE_D | Transcription Factor | 4.1 | 0.002 |
| 5 | GENE_E | Kinase in a parallel pathway | 3.9 | 0.003 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of genetic screens. Below are generalized protocols for CRISPR-Cas9 and shRNA screens aimed at identifying drug resistance genes.
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen
-
Cell Line Selection and Cas9 Expression: Select a cancer cell line of interest and generate a stable cell line expressing the Cas9 nuclease. Validate Cas9 activity.
-
Lentiviral Library Production: Package a genome-wide or targeted sgRNA library into lentiviral particles. Determine the viral titer.
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Screening: Split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound at a predetermined concentration (e.g., IC50).
-
Cell Culture and Passaging: Culture the cells for a sufficient period to allow for the enrichment of resistant populations (typically 14-21 days).
-
Genomic DNA Extraction: Harvest cells from both the control and treatment arms at the end of the screen and extract genomic DNA.
-
sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing to determine the relative abundance of each sgRNA.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. This indicates that the knockout of the corresponding gene confers resistance.
Protocol 2: Pooled shRNA Knockdown Screen
-
Cell Line Selection: Choose a suitable cancer cell line for the screen.
-
Lentiviral Library Production: Produce a lentiviral shRNA library targeting the human genome or a specific gene family.
-
Lentiviral Transduction: Transduce the target cells with the shRNA library at a low MOI.
-
Antibiotic Selection: Select for transduced cells.
-
Screening: Divide the cell population and treat with either vehicle or this compound.
-
Cell Culture and Passaging: Maintain the cells in culture to allow for the selection of resistant cells.
-
Genomic DNA Extraction and shRNA Cassette Amplification: Isolate genomic DNA and amplify the shRNA cassettes.
-
Sequencing and Data Analysis: Sequence the amplified shRNA cassettes and analyze the data to identify shRNAs that are enriched in the drug-treated population.
Visualizing Key Pathways and Workflows
Understanding the signaling context and experimental design is facilitated by clear diagrams.
Caption: The CDC7 signaling pathway in DNA replication initiation and its inhibition by this compound.
Caption: A generalized workflow for a pooled CRISPR-Cas9 screen to identify drug resistance genes.
Conclusion
Functional genomic screens are indispensable for elucidating the mechanisms of drug resistance. While direct this compound resistance screens are not yet widely published, data from screens with other CDC7 inhibitors provide a solid foundation for understanding potential resistance pathways. The methodologies of CRISPR-Cas9 and shRNA screens, though different in their specifics, both offer powerful avenues to identify and validate genes that, when targeted in combination with this compound, could lead to more durable therapeutic responses. As more data becomes available, a clearer picture of the this compound resistance landscape will emerge, paving the way for more effective cancer therapies.
References
Upregulation of CDC7 Expression: A Double-Edged Sword in Cancer Therapy, Potentially Inducing Sensitivity, Not Resistance, to Simurosertib
Contrary to the hypothesis that upregulation of Cell Division Cycle 7 (CDC7) expression directly causes resistance to the CDC7 inhibitor Simurosertib (TAK-931), recent evidence suggests a contrasting scenario. In certain contexts of acquired resistance to other targeted therapies, such as neuroendocrine transformation in lung and prostate cancer, an increase in CDC7 expression is associated with induced sensitivity to this compound. While theoretical mechanisms for resistance to CDC7 inhibitors exist, direct experimental evidence linking CDC7 upregulation to this compound resistance is currently lacking in publicly available research.
This comparison guide synthesizes the existing data on the relationship between CDC7 expression and the response to this compound and other cancer therapies, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding.
This compound: A Potent Inhibitor of CDC7
This compound is an orally active, selective, and ATP-competitive inhibitor of CDC7 kinase.[1][2] Its mechanism of action involves preventing the phosphorylation of the minichromosome maintenance (MCM) complex, a critical step for the initiation of DNA replication.[3][4] This inhibition leads to replication stress, S-phase delay, and ultimately, apoptosis in cancer cells, which are often highly dependent on robust DNA replication.[1][4]
The Role of CDC7 in Cancer and Drug Resistance
CDC7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and is frequently overexpressed in a variety of cancers.[5][6] High CDC7 expression has been correlated with poor clinical outcomes and resistance to conventional DNA-damaging chemotherapeutic agents.[7] For instance, in melanoma, persistent CDC7 expression has been observed in cells resistant to the BRAF inhibitor Vemurafenib.[8] Notably, targeting CDC7 with this compound in these resistant cells restored sensitivity to Vemurafenib, highlighting the potential of CDC7 inhibition to overcome resistance to other therapies.[8]
CDC7 Upregulation and Induced Sensitivity to this compound
A recent study published in 2024 provides compelling evidence that challenges the notion of CDC7 upregulation causing this compound resistance. The study investigated neuroendocrine transformation, a mechanism of resistance to targeted therapies in lung and prostate cancer. It was discovered that the upregulation of CDC7 was an early event in this transformation process.[1][5] However, this increase in CDC7 expression created a new vulnerability, leading to an induced sensitivity to this compound.[1][5] This suggests that in this specific resistance context, cancer cells become more dependent on the CDC7 pathway for survival, making them more susceptible to its inhibition.
Theoretical Mechanisms of Resistance to CDC7 Inhibitors
While direct evidence for CDC7 upregulation causing this compound resistance is scarce, general mechanisms of resistance to kinase inhibitors are well-established and could theoretically apply to CDC7 inhibitors. These include:
-
Target Alteration: Mutations in the CDC7 gene could alter the drug-binding site, reducing the efficacy of this compound.[4]
-
Pathway Bypass: Cancer cells might activate alternative signaling pathways to circumvent the need for CDC7-mediated DNA replication initiation.
-
Increased Drug Efflux: Overexpression of drug transporters could pump this compound out of the cell, lowering its intracellular concentration.
-
Enhanced DNA Damage Response: Upregulation of DNA repair pathways could help cancer cells cope with the replication stress induced by this compound.
Comparative Data on CDC7 Expression and Inhibitor Sensitivity
The following table summarizes key findings from studies investigating CDC7 expression and sensitivity to inhibitors.
| Cancer Type | Therapeutic Context | Observation on CDC7 Expression | Consequence for this compound (or other CDC7i) Sensitivity | Reference |
| Lung and Prostate Cancer | Neuroendocrine Transformation (Resistance to targeted therapy) | Upregulated | Induced Sensitivity | [1][5] |
| Melanoma | Vemurafenib Resistance | Persistently High | Sensitized resistant cells to Vemurafenib when inhibited by TAK-931 | [8] |
| Colorectal Cancer | General | Overexpressed in a subset of tumors | Potential therapeutic target | [9] |
| Oral Squamous Cell Carcinoma | General | Marker of resistance to DNA-damaging agents | Potential therapeutic target | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound and to calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of the inhibitor (e.g., this compound) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-MCM2
This protocol is used to assess the target engagement of CDC7 inhibitors by measuring the phosphorylation of its substrate, MCM2.
-
Cell Lysis: Treat cells with the CDC7 inhibitor for the desired time and concentration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MCM2 (a specific CDC7-mediated phosphorylation site) and total MCM2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Logical Relationships
CDC7 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the CDC7/DBF4 complex, preventing MCM phosphorylation and subsequent DNA replication initiation.
Proposed Logic of CDC7 Upregulation and this compound Sensitivity in Neuroendocrine Transformation
Caption: In neuroendocrine transformation, CDC7 upregulation leads to increased pathway dependency, resulting in heightened sensitivity to this compound.
Conclusion
The relationship between CDC7 expression and resistance to its inhibitor, this compound, is more nuanced than a simple cause-and-effect. Current research does not support the hypothesis that upregulation of CDC7 expression is a primary mechanism of acquired resistance to this compound. In fact, in the context of resistance to other targeted therapies leading to neuroendocrine transformation, increased CDC7 expression appears to create a therapeutic vulnerability that can be exploited by this compound. While the potential for cancer cells to develop resistance to this compound through other mechanisms remains, the direct role of CDC7 upregulation in this process is not substantiated by current evidence. Further research is needed to fully elucidate the mechanisms of both intrinsic and acquired resistance to this promising class of anti-cancer agents.
References
- 1. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Metabolic Shifts in Simurosertib-Resistant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies like Simurosertib, a potent Cdc7 kinase inhibitor, presents a significant challenge in cancer treatment. Emerging evidence suggests that cancer cells can rewire their metabolism to survive and proliferate despite therapeutic intervention. This guide provides a comparative framework for investigating metabolic reprogramming in this compound-resistant cells, offering insights into potential vulnerabilities that could be exploited for novel therapeutic strategies. While direct comprehensive studies on this compound resistance and metabolic reprogramming are still emerging, this guide draws parallels from resistance mechanisms to other kinase inhibitors and agents inducing replication stress, providing a foundational understanding and actionable experimental approaches.
Section 1: The Landscape of Metabolic Reprogramming in Drug Resistance
Cancer cells that develop resistance to therapeutic agents often exhibit profound alterations in their metabolic pathways. This metabolic reprogramming allows them to meet the bioenergetic and biosynthetic demands of continuous growth and to counteract drug-induced cellular stress. Key metabolic pathways frequently implicated in drug resistance include:
-
Aerobic Glycolysis (the Warburg Effect): An increased reliance on glycolysis for ATP production, even in the presence of oxygen. This shift provides rapidly proliferating cells with essential building blocks for nucleotides, lipids, and amino acids.
-
Glutamine Metabolism: Increased glutaminolysis to replenish TCA cycle intermediates and support nucleotide and glutathione (B108866) synthesis.
-
Fatty Acid Oxidation (FAO) and Synthesis: Alterations in lipid metabolism to provide energy and essential components for membrane synthesis and signaling molecules.
-
Redox Homeostasis: Enhanced antioxidant capacity, often through the pentose (B10789219) phosphate (B84403) pathway (PPP) and glutathione synthesis, to mitigate the oxidative stress induced by many cancer therapies.
Section 2: Comparing Metabolic Phenotypes: this compound-Sensitive vs. Resistant Cells
While specific quantitative data for this compound-resistant cells is limited in publicly available literature, we can hypothesize a metabolic profile based on the known mechanism of this compound and common patterns of resistance to drugs that induce replication stress. The following table summarizes these anticipated differences, providing a template for experimental investigation.
| Metabolic Parameter | This compound-Sensitive Cells (Anticipated) | This compound-Resistant Cells (Hypothesized) | Potential Implication for Resistance |
| Glucose Uptake | Moderate to High | High to Very High | Increased flux into glycolysis and biosynthetic pathways. |
| Lactate (B86563) Production | Moderate to High | High to Very High | Indicator of enhanced aerobic glycolysis. |
| Oxygen Consumption Rate (OCR) | Variable | Potentially decreased or unchanged | A shift away from mitochondrial respiration. |
| Extracellular Acidification Rate (ECAR) | Moderate to High | High to Very High | Correlates with increased glycolytic activity. |
| Glutamine Uptake | Moderate | High | Fueling the TCA cycle and antioxidant defense. |
| Fatty Acid Oxidation | Variable | Potentially Increased | Alternative energy source to bypass metabolic stress. |
| Cellular ATP Levels | Maintained | Maintained or slightly elevated | Successful adaptation to energetic demands. |
| Reactive Oxygen Species (ROS) | Increased post-treatment | Managed/Lowered | Enhanced antioxidant capacity to survive drug-induced stress. |
| Glutathione (GSH) Levels | Baseline | Elevated | Increased detoxification and antioxidant defense. |
Section 3: Experimental Protocols for Investigating Metabolic Reprogramming
To validate the hypothesized metabolic shifts in this compound-resistant cells, a combination of robust experimental approaches is necessary. Below are detailed methodologies for key experiments.
Seahorse XF Analyzer Assay for Real-Time Bioenergetic Profiling
The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
Protocol:
-
Cell Seeding: Seed this compound-sensitive and -resistant cells in Seahorse XF cell culture microplates at an optimized density (typically 20,000-80,000 cells per well) and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the growth medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the hydrated sensor cartridge with compounds for the Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A) or Glycolysis Stress Test (Glucose, Oligomycin, 2-Deoxyglucose) at optimized concentrations.
-
Seahorse XF Analysis: Calibrate the sensor cartridge and then replace the calibrant plate with the cell plate to begin the assay. The instrument will measure baseline rates before sequentially injecting the compounds to determine key bioenergetic parameters.
-
Data Normalization: After the assay, normalize the OCR and ECAR data to cell number, protein concentration, or DNA content.
Metabolomic Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS-based metabolomics provides a comprehensive snapshot of the intracellular and extracellular metabolites, allowing for the identification of significantly altered pathways.
Protocol:
-
Cell Culture and Treatment: Culture this compound-sensitive and -resistant cells to ~80% confluency.
-
Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately quench metabolism by adding liquid nitrogen to the culture dish.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube, vortex, and centrifuge to pellet debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation: Dry the metabolite extract using a vacuum concentrator and reconstitute in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis:
-
Inject the samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Use a suitable chromatography column (e.g., HILIC for polar metabolites) and a gradient elution.
-
Operate the mass spectrometer in both positive and negative ionization modes to detect a wide range of metabolites.
-
-
Data Analysis: Process the raw data using metabolomics software to identify and quantify metabolites. Perform statistical analysis (e.g., t-test, PCA, pathway analysis) to identify significantly altered metabolites and pathways between sensitive and resistant cells.
Section 4: Visualizing Key Pathways and Workflows
To facilitate a clearer understanding of the complex biological processes involved, the following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Key metabolic pathways in drug resistance.
Caption: Workflow for metabolomic analysis.
Section 5: Alternative Therapeutic Strategies and Future Directions
Understanding the metabolic vulnerabilities of this compound-resistant cells opens the door to novel therapeutic approaches.
-
Targeting Glycolysis: Inhibitors of key glycolytic enzymes, such as hexokinase 2 (HK2) or lactate dehydrogenase A (LDHA), could be used in combination with this compound to overcome resistance.
-
Inhibiting Glutaminolysis: Targeting glutaminase (B10826351) (GLS) could deprive resistant cells of a key fuel source and impair their antioxidant capacity.
-
Exploiting FAO Dependency: If resistant cells show increased reliance on fatty acid oxidation, inhibitors of carnitine palmitoyltransferase 1 (CPT1) could be effective.
-
Modulating Redox Balance: Agents that increase oxidative stress or inhibit glutathione synthesis could synergize with this compound.
Future research should focus on generating this compound-resistant cell lines and performing comprehensive multi-omics analyses, including metabolomics, proteomics, and transcriptomics, to obtain a detailed picture of the resistance mechanisms. This will enable the identification of robust biomarkers for predicting response and the development of effective combination therapies to overcome resistance to this compound and other Cdc7 inhibitors.
Overcoming Drug Resistance: A Comparative Guide to Simurosertib Combination Therapies
For Immediate Release
[City, State] – December 20, 2025 – A comprehensive analysis of preclinical and clinical studies reveals the promising potential of simurosertib (TAK-931), a selective CDC7 kinase inhibitor, in combination with other agents to overcome therapeutic resistance in various cancers. This guide provides a detailed comparison of this compound-based combination therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals on strategies to combat drug-resistant tumors.
This compound's primary mechanism of action involves the inhibition of Cell Division Cycle 7 (CDC7) kinase, a crucial regulator of DNA replication initiation.[1][2] By blocking CDC7, this compound induces replication stress, leading to DNA damage and cell cycle arrest, which can be particularly effective in cancer cells with compromised DNA damage response (DDR) pathways.[3][4] This guide explores the synergistic effects of combining this compound with DNA-damaging chemotherapies and targeted agents like PARP inhibitors, presenting a compelling case for their use in overcoming resistance.
Data Presentation: Quantitative Comparison of this compound Combinations
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced efficacy of this compound in combination with other anti-cancer agents in resistant cell lines.
Table 1: In Vitro Synergistic Effects of this compound in Combination with Chemotherapeutic Agents
| Cell Line | Cancer Type | Combination Agent | This compound IC50 (μM) - Single Agent | Combination Agent IC50 (μM) - Single Agent | This compound IC50 (μM) - Combination | Combination Index (CI) | Fold-change in IC50 | Reference |
| HCT116 | Colorectal Cancer | Irinotecan (B1672180) | 10 | 1.25 - 20 | 0.078 - 0.312 | <1 (Synergistic) | 16 - 62 | [5] |
| HT-29 (Irinotecan-Resistant) | Colorectal Cancer | Simvastatin | 221.9 | 195.9 | Not Specified | Synergistic | Not Specified | [6][7] |
| OVCAR5 | Ovarian Cancer | Olaparib (PARP Inhibitor) | Not Specified | Not Specified | Not Specified | Synergistic | Not Specified | [8] |
Table 2: In Vivo Efficacy of this compound Combination Therapies in Xenograft Models
| Xenograft Model | Cancer Type | Combination Agent | This compound Treatment Regimen | Combination Treatment Regimen | Tumor Growth Inhibition (TGI) - this compound Alone | Tumor Growth Inhibition (TGI) - Combination | Reference |
| Testicular GCT (Cisplatin-Resistant) | Testicular Germ Cell Tumor | Cisplatin (B142131) | Not Specified | Not Specified | Significant | Significantly Enhanced | [9] |
| Colorectal Cancer Xenograft | Colorectal Cancer | Irinotecan | Not Specified | 5-aza-cytidine priming followed by Irinotecan | Minimal (5%) | Profound (90% reduction) | [5] |
| Ovarian Cancer PDX | Ovarian Cancer | Olaparib (PARP Inhibitor) | Not Specified | Not Specified | Not Specified | Significant Tumor Regression | [8][10] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound combinations stems from the dual attack on DNA replication and repair mechanisms. This compound inhibits the initiation of DNA replication, while DNA-damaging agents or PARP inhibitors introduce DNA lesions that cancer cells are then unable to effectively repair, leading to catastrophic DNA damage and apoptosis.
Caption: The CDC7 signaling pathway in DNA replication initiation and the point of inhibition by this compound.
Caption: The DNA Damage Response pathway and points of intervention for combination therapies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Cell Viability (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11][12]
-
Drug Treatment: Treat cells with serial dilutions of this compound, the combination agent (e.g., irinotecan), or the combination of both for 72 hours.[13] Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[15]
Western Blot Analysis for DNA Damage Markers
-
Cell Treatment and Lysis: Treat cells with this compound, the combination agent, or both for the desired time (e.g., 24 hours).[16] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.[17]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against DNA damage markers (e.g., γH2AX, p-Chk1) overnight at 4°C.[17][18]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and a digital imager.[16] Normalize the protein of interest to a loading control (e.g., β-actin).
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., cisplatin-resistant ovarian cancer cells) into the flank of immunocompromised mice (e.g., NOD-SCID).[9][19]
-
Tumor Growth and Randomization: Once tumors reach a palpable volume (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, this compound alone, combination agent alone, combination therapy).[20]
-
Drug Administration: Administer drugs according to the specified schedule and dosage. For example, this compound can be administered orally, while cisplatin is given via intraperitoneal injection.[9][21]
-
Efficacy Evaluation: Measure tumor volume and mouse body weight regularly (e.g., twice a week).[20]
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis such as immunohistochemistry for proliferation and apoptosis markers.[22] Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
Conclusion
The combination of this compound with DNA-damaging agents or PARP inhibitors represents a promising strategy to overcome acquired resistance in cancer therapy. The synergistic mechanisms of action, supported by robust preclinical data, provide a strong rationale for the continued clinical investigation of these combination regimens. This guide offers a foundational resource for researchers dedicated to developing more effective treatments for resistant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypomethylating agents synergize with irinotecan to improve response to chemotherapy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effects of Simvastatin and Irinotecan against Colon Cancer Cells with or without Irinotecan Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. This compound (TAK-931) / Takeda, ZAI Lab [delta.larvol.com]
- 22. researchgate.net [researchgate.net]
Unraveling Simurosertib Resistance: A Comparative Guide to Single-cell RNA Sequencing Approaches
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted agents like Simurosertib. As a potent and selective inhibitor of CDC7 kinase, this compound plays a crucial role in disrupting the initiation of DNA replication and inducing apoptosis in cancer cells. However, tumors can develop mechanisms to evade its therapeutic effects. Single-cell RNA sequencing (scRNA-seq) has emerged as a transformative technology to dissect the cellular heterogeneity and transcriptional dynamics underlying such resistance. By analyzing the gene expression profiles of individual cells within a tumor, scRNA-seq can identify rare resistant cell populations, elucidate novel resistance mechanisms, and uncover potential therapeutic strategies to overcome them.
This guide provides a comparative overview of scRNA-seq methodologies and findings in the context of targeted therapy resistance, using analogous inhibitor resistance studies to shed light on potential mechanisms relevant to this compound.
Comparative Analysis of scRNA-seq Platforms for Resistance Studies
The choice of scRNA-seq platform is a critical first step in designing experiments to study drug resistance. Different platforms offer trade-offs in terms of cell throughput, sequencing depth, and cost. Below is a comparison of two commonly used platforms, Fluidigm C1 and 10x Genomics Chromium, which have been instrumental in studies of resistance to targeted therapies like BRAF inhibitors.[1]
| Feature | Fluidigm C1 | 10x Genomics Chromium |
| Cell Throughput | Low (~100 cells per run) | High (~3,500 cells per run) |
| Sequencing Depth | High | Shallow to Moderate |
| Principle | Microfluidic-based single-cell capture in integrated fluidic circuits (IFCs) | Gel bead-in-emulsion (GEM) droplet-based single-cell partitioning |
| Application in Resistance Studies | In-depth transcriptomic analysis of a small number of sorted resistant and sensitive cells. | High-throughput profiling of heterogeneous tumor populations to identify rare resistant clones. |
| Key Advantage | Deeper sequencing provides a more comprehensive view of the transcriptome of individual cells. | High throughput allows for the analysis of complex tumor heterogeneity and the identification of rare cell populations. |
Dissecting Resistance Mechanisms: Insights from Analogous Inhibitor Studies
While specific scRNA-seq data on this compound resistance is not yet widely published, studies on resistance to other kinase inhibitors, such as BRAF and EGFR inhibitors, provide a valuable framework for understanding potential mechanisms. These studies consistently highlight the role of intratumoral heterogeneity and the emergence of drug-tolerant persister (DTP) cells.
Key Findings from scRNA-seq Studies of Targeted Therapy Resistance:
-
Pre-existing Resistant Subpopulations: scRNA-seq has revealed that rare subpopulations of cells with resistance-associated gene expression profiles can exist within a tumor even before treatment is initiated.[1][2] These cells may then be selected for and expand under the pressure of therapy.
-
Transcriptional Reprogramming: In response to targeted inhibition, cancer cells can undergo significant transcriptional reprogramming, leading to the activation of alternative survival pathways. A common mechanism is the reactivation of the MAPK pathway through various means.[3]
-
Emergence of Drug-Tolerant Persister (DTP) Cells: A subpopulation of cells can enter a quiescent, drug-tolerant state, allowing them to survive initial therapy. These DTPs can then acquire additional alterations that lead to stable resistance.[4]
-
Novel Resistance Markers: scRNA-seq has been instrumental in identifying novel biomarkers associated with drug resistance. For example, in the context of EGFR inhibitor resistance in lung cancer, CD74 was identified as a critical gene in the drug-tolerant state.[4]
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible scRNA-seq studies. Below are representative methodologies for key experimental stages.
Single-Cell RNA Sequencing Protocol (10x Genomics)
This protocol provides a general workflow for preparing single-cell suspensions and performing scRNA-seq using the 10x Genomics Chromium platform.[4]
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., patient-derived xenograft models of this compound-sensitive tumors) in appropriate media.
-
To generate resistant lines, gradually increase the concentration of this compound in the culture medium over several months.
-
Maintain a parental, untreated cell line in parallel.
-
-
Single-Cell Suspension Preparation:
-
Harvest cells and wash with PBS.
-
Dissociate cells into a single-cell suspension using a gentle enzyme-free dissociation reagent.
-
Filter the cell suspension through a 40-µm cell strainer.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
-
10x Genomics Chromium Single-Cell 3' Gene Expression Assay:
-
Load the single-cell suspension onto the Chromium Controller to partition single cells into Gel Beads-in-emulsion (GEMs).
-
Within each GEM, the cell is lysed, and transcripts are captured by barcoded gel beads.
-
Perform reverse transcription to generate barcoded cDNA.
-
Break the emulsion and pool the barcoded cDNA.
-
Perform library construction, including amplification, fragmentation, and adapter ligation.
-
Sequence the resulting libraries on an Illumina sequencing platform.
-
-
Data Analysis:
-
Use Cell Ranger software to process the raw sequencing data, including demultiplexing, alignment, and generation of a gene-cell expression matrix.
-
Perform downstream analysis using tools like Seurat or Scanpy for quality control, normalization, dimensionality reduction (t-SNE or UMAP), clustering, and differential gene expression analysis between sensitive and resistant populations.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the data.
Caption: Experimental workflow for scRNA-seq analysis of this compound resistance.
Caption: Simplified MAPK signaling pathway and potential resistance mechanisms.
References
- 1. Single-cell RNA-seq analysis identifies markers of resistance to targeted BRAF inhibitors in melanoma cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-cell analyses reveal diverse mechanisms of resistance to EGFR tyrosine kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Simurosertib
Essential guidelines for the safe handling and disposal of the kinase inhibitor simurosertib in a laboratory setting, ensuring the protection of personnel and adherence to regulatory standards.
For researchers and drug development professionals, the responsible management of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This compound, an orally active and selective inhibitor of cell division cycle 7 (CDC7) kinase with anticancer properties, requires meticulous handling and disposal procedures due to its cytotoxic nature.[1][2] Adherence to these protocols is paramount to mitigate risks and foster a culture of safety.
All materials that have come into contact with this compound should be treated as hazardous waste.[3] This includes unused or expired product, contaminated personal protective equipment (PPE), laboratory ware, and cleaning materials. Under no circumstances should this waste be disposed of in regular trash or poured down the drain.[4]
Immediate Safety and Handling Precautions
Before initiating any work with this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for comprehensive information on potential hazards, required PPE, and emergency protocols.[4]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in solid or solution form.[4] To prevent inhalation of dust or aerosols, it is recommended to handle the substance in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Emergency Procedures: In case of accidental skin contact, flush the affected area with a copious amount of water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move the individual to fresh air and seek medical help.[4] If swallowed, rinse the mouth with water and consult a physician.[4]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[5]
-
Waste Segregation: At the point of generation, segregate all this compound waste from other laboratory waste streams.[6]
-
Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.[4]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in designated, leak-proof hazardous waste containers that are compatible with the solvents used.[4]
-
Contaminated Materials: All items, such as pipette tips, gloves, and spill cleanup materials, that have come into contact with this compound are considered hazardous and must be collected in a designated, sealed bag or container.[5]
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[4][6]
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[4]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Decontamination:
-
Waste Disposal:
Quantitative Data Summary
| Aspect | Guideline | Source |
| PPE | Lab coat, safety glasses, chemical-resistant gloves | [4] |
| Waste Containers | Clearly labeled, sealed, and compatible with contents | [4] |
| Sharps Disposal | Designated, puncture-resistant sharps container | [4][6] |
| Container Fill Level | Do not exceed three-quarters full | [3] |
| Decontamination Agents | Detergent solution, sterile water, 70% Isopropyl Alcohol | [3] |
Disposal Workflow
References
Essential Safety and Handling Protocols for Simurosertib
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Simurosertib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
This compound, also known as TAK-931, is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, a key regulator of DNA replication.[1] As with any biologically active compound, understanding and implementing appropriate safety measures is crucial. The following guidelines are based on information from safety data sheets (SDSs) and general best practices for handling chemical compounds in a research setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Area of Protection | Equipment | Specification/Standard |
| Eye Protection | Safety glasses with side-shields or goggles | Must meet standards such as EN166 (EU) or ANSI Z87.1 (US).[2] |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile gloves are a suitable option.[2] |
| Skin and Body Protection | Laboratory coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator or equivalent if handling large quantities or if dust is generated. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Operational Plan:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and waste disposal containers, readily available.
-
Weighing and Aliquoting : Whenever possible, handle the solid form of this compound in a chemical fume hood to minimize the risk of inhalation. Use appropriate tools to handle the powder and avoid generating dust.
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
General Practices : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage Conditions:
| Form | Storage Temperature | Additional Notes |
| Solid (Powder) | -20°C | Store in a tightly sealed container in a dry and well-ventilated place. |
| In Solvent | -80°C | Follow supplier recommendations for solvent and stability. |
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste : Unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Contaminated PPE : Used gloves, lab coats, and other disposable PPE should be disposed of as hazardous waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
